Improgan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N6 |
|---|---|
Molecular Weight |
206.25 g/mol |
IUPAC Name |
1-cyano-3-[3-(1H-imidazol-5-yl)propyl]-2-methylguanidine |
InChI |
InChI=1S/C9H14N6/c1-11-9(14-6-10)13-4-2-3-8-5-12-7-15-8/h5,7H,2-4H2,1H3,(H,12,15)(H2,11,13,14) |
InChI Key |
CXTGREPICTYOGB-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NCCCC1=CN=CN1)NC#N |
Synonyms |
improgan N-cyano-N'-(3-(imidazole-4-yl)propyl)-N''-methylguanidine SK and F 92374 SKF 92374 SKF-92374 SKF92374 |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Mechanism of Improgan: A Non-Opioid Analgesic with an Undefined Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Improgan is a novel analgesic agent, structurally related to the histamine H₂ antagonist cimetidine, that exhibits potent, non-opioid analgesic properties following central administration. Despite extensive investigation, its precise molecular target remains elusive, positioning it as a pharmacological enigma. This guide synthesizes the current understanding of this compound's mechanism of action, focusing on its influence on descending analgesic pathways and its interaction with various neurotransmitter systems. It is crucial to note that while initially explored in the context of histamine receptor pharmacology due to its structural heritage, this compound does not exert its effects through direct action on known histamine or opioid receptors. This document provides a comprehensive overview of the experimental evidence, quantitative data from in-vivo studies, and the proposed signaling cascades involved in its analgesic effect.
Introduction
This compound emerged from research into derivatives of cimetidine and was identified as a potent analgesic when administered directly into the central nervous system (CNS).[1][2][3] Unlike conventional analgesics, its pain-relieving effects are not mediated by opioid receptors, a finding confirmed in studies using opioid receptor-knockout mice where this compound's efficacy remained intact.[2][3] Furthermore, despite its chemical similarity to histamine H₂ antagonists, extensive screening has shown that this compound does not have significant affinity for any known histamine receptor subtype.[2][3] Its unique pharmacological profile, characterized by potent analgesia without the common side effects of opioids, makes it a subject of significant interest for the development of new pain therapeutics.
Known Biological Effects and Proposed Mechanism of Action
The primary mechanism of this compound-induced analgesia involves the activation of descending pain-modulating pathways originating in the brainstem.[1][4] This system acts to inhibit the transmission of pain signals from the spinal cord to the brain.
Role of the Brainstem and Descending Inhibition
Key brainstem regions, particularly the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), are critical for this compound's antinociceptive activity.[1]
-
Activation of "OFF-cells": Studies have shown that this compound activates pain-inhibiting "OFF-cells" within the RVM.[1]
-
Inhibition of "ON-cells": Concurrently, it blocks the activity of pain-facilitating "ON-cells" in the same region.[1]
This dual action on RVM neuronal circuits is believed to be the neural basis for its analgesic effects. Pharmacological silencing of the RVM completely blocks the antinociceptive effects of centrally administered this compound.[1]
Interaction with Neurotransmitter Systems
While its direct molecular target is unknown, this compound's action is dependent on the integrity of several neurotransmitter systems:
-
GABAergic System: The analgesic effect of this compound is completely abolished by pretreatment with the GABAₐ receptor agonist, muscimol.[4] This suggests that this compound's mechanism involves the inhibition of supraspinal GABAergic transmission, effectively "disinhibiting" the descending analgesic pathways.[1][4]
-
Cannabinoid System: this compound's antinociception is blocked by cannabinoid receptor antagonists (e.g., rimonabant) and it exhibits cross-tolerance with cannabinoid agonists.[1] However, it does not directly bind to known cannabinoid receptors, suggesting an indirect modulation of the endocannabinoid system.
-
Noradrenergic System: The descending analgesic signal from the RVM is transmitted, at least in part, via spinal noradrenergic mechanisms.[1]
This compound's activity has been shown to be independent of supraspinal cholinergic and 5-HT₃ receptors.[5]
Quantitative Data: In-Vivo Analgesic Efficacy
Quantitative data for this compound is primarily derived from in-vivo rodent models of nociception and neuropathic pain. Binding affinities (Kᵢ) and in-vitro potency (EC₅₀/IC₅₀) values are absent from the literature, consistent with the fact that its molecular target has not been identified.
| Parameter | Route of Administration | Dose Range | Effect | Animal Model | Reference |
| Thermal Analgesia | Intracerebroventricular (icv) | 80 µg | 80-100% of maximal analgesic response in the tail-flick test. | Rat | [4] |
| Thermal Analgesia | Intracerebroventricular (icv) | 30 µg | Maximal analgesia in the tail immersion test. | Mouse | [2] |
| Mechanical Allodynia | Intracerebroventricular (icv) | 40 - 80 µg | Complete, reversible, dose-dependent attenuation of allodynia. | Rat (SNL) | [1][6] |
| Mechanical Allodynia | Intracerebral (ic) into RVM | 5 - 30 µg | Reversal of allodynia. | Rat (SNL) | [1][6] |
SNL: Spinal Nerve Ligation model of neuropathic pain.
Visualized Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound Analgesia
The following diagram illustrates the hypothesized signaling cascade initiated by this compound within the central nervous system, leading to analgesia.
Caption: Hypothesized mechanism of this compound-induced analgesia.
Experimental Workflow: Tail-Flick Test
The tail-flick test is a standard method for assessing thermal nociception in rodents and has been used extensively to characterize the effects of this compound.
References
- 1. cAMP-Glo™ Assay Protocol [promega.sg]
- 2. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 4. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Explain what is EC50? [synapse.patsnap.com]
- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Improgan: A Novel Non-Opioid Analgesic for Chronic Pain - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic pain represents a significant unmet medical need, with current opioid-based therapies posing substantial risks of addiction, tolerance, and other adverse effects. Improgan, an experimental, non-opioid analgesic, has demonstrated considerable promise in preclinical models of both acute and chronic neuropathic pain. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, focusing on its mechanism of action, preclinical efficacy, and the underlying experimental methodologies. All quantitative data from key studies are summarized, and its unique signaling pathway is visualized. This document is intended to serve as a resource for researchers and drug development professionals interested in the advancement of novel, non-opioid analgesics.
Introduction
This compound is a non-opioid analgesic agent that has shown significant efficacy in preclinical studies.[1][2] Unlike traditional opioids, this compound does not interact with opioid receptors, suggesting a novel mechanism of action for pain relief.[3] This is particularly relevant in the context of the ongoing opioid crisis, which underscores the urgent need for effective and safer alternatives for the management of chronic pain. Preclinical evidence indicates that this compound is effective in attenuating neuropathic pain, a debilitating condition that is often refractory to conventional treatments.[1][2] This guide will delve into the technical details of this compound's pharmacology, preclinical data, and proposed mechanism of action.
Preclinical Efficacy in a Model of Chronic Neuropathic Pain
The primary preclinical model used to evaluate the efficacy of this compound in chronic pain is the Spinal Nerve Ligation (SNL) model in rats. This model is a well-established method for inducing neuropathic pain that mimics many of the symptoms observed in humans, such as mechanical allodynia (pain in response to a non-painful stimulus).[1][2]
Quantitative Data
The following table summarizes the key quantitative findings from a pivotal preclinical study investigating the effects of this compound on mechanical allodynia in the rat SNL model.
| Treatment Group | Dose (µg) | Route of Administration | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Maximum Possible Effect (%MPE) | Duration of Action | Reference |
| Vehicle (Saline) | - | Intracerebroventricular (ICV) | Baseline: 15.0 ± 0.0Post-SNL: 1.8 ± 0.4 | 0% | - | Albrecht et al., 2011 |
| This compound | 40 | Intracerebroventricular (ICV) | Not explicitly stated in abstract | Dose-dependent increase | Up to 1 hour | [2] |
| This compound | 80 | Intracerebroventricular (ICV) | Complete reversal of allodynia | 100% | Up to 1 hour | [2] |
| Vehicle (Saline) | - | Intracerebral (RVM) | Baseline: 15.0 ± 0.0Post-SNL: 2.1 ± 0.5 | 0% | - | Albrecht et al., 2011 |
| This compound | 5 | Intracerebral (RVM) | Not explicitly stated in abstract | Dose-dependent increase | Not explicitly stated in abstract | [2] |
| This compound | 10 | Intracerebral (RVM) | Not explicitly stated in abstract | Dose-dependent increase | Not explicitly stated in abstract | [2] |
| This compound | 30 | Intracerebral (RVM) | Complete reversal of allodynia | 100% | Not explicitly stated in abstract | [2] |
Note: The Paw Withdrawal Threshold data for the this compound groups were described qualitatively in the abstract as a "complete, reversible, dose-dependent attenuation of hind paw mechanical allodynia." Specific mean and SEM values were not available in the reviewed abstract. The %MPE is calculated relative to the pre-injury baseline withdrawal threshold.
Experimental Protocols
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
The following protocol is a generalized description of the SNL model as described in the literature. Specific parameters may vary between studies.
Objective: To induce a state of chronic neuropathic pain in rodents by ligating spinal nerves.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, retractors)
-
Suture material (e.g., 4-0 silk)
-
Stereotaxic apparatus (for intracerebral injections)
-
Von Frey filaments (for assessing mechanical allodynia)
Procedure:
-
Anesthesia: Anesthetize the rat using isoflurane.
-
Surgical Incision: Place the animal in a prone position and make a midline incision at the L4-S2 level.
-
Muscle Dissection: Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Nerve Ligation: Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with silk suture.
-
Wound Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics for post-operative pain and allow the animal to recover for at least one week before behavioral testing.
-
Behavioral Testing: Assess the development of mechanical allodynia by measuring the paw withdrawal threshold using von Frey filaments. A significant decrease in the withdrawal threshold in the paw ipsilateral to the ligation indicates the successful induction of neuropathic pain.
Drug Administration
-
Intracerebroventricular (ICV) Injection: For brain-wide administration, rats are anesthetized and placed in a stereotaxic frame. A cannula is implanted into the lateral ventricle. This compound or vehicle is then infused through the cannula.
-
Intracerebral (RVM) Microinjection: For targeted administration to the Rostral Ventromedial Medulla (RVM), a similar stereotaxic procedure is used to implant a guide cannula aimed at the RVM. This compound or vehicle is then microinjected directly into the RVM.
Assessment of Mechanical Allodynia
The paw withdrawal threshold in response to a mechanical stimulus is measured using a set of calibrated von Frey filaments. The filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The lowest force that evokes a withdrawal is recorded as the paw withdrawal threshold.
Mechanism of Action: A Novel Signaling Pathway
This compound exerts its analgesic effects through a novel signaling pathway that involves the descending pain modulatory system, with the Rostral Ventromedial Medulla (RVM) being a key site of action.[1][2] Unlike opioids, this compound's effects are not mediated by opioid receptors.[3]
The proposed signaling cascade is as follows:
-
Receptor Activation: this compound is believed to bind to an as-yet-unidentified receptor in the brainstem.
-
Activation of Cytochrome P450 Epoxygenase: This receptor activation leads to the downstream activation of a specific enzyme, cytochrome P450 epoxygenase.
-
Modulation of RVM Neurons: The products of the epoxygenase enzyme, likely epoxyeicosatrienoic acids (EETs), then act on neurons within the RVM. Specifically, this compound has been shown to suppress the activity of "ON-cells" in the RVM.[2] These ON-cells are thought to facilitate the transmission of pain signals from the spinal cord to the brain. By inhibiting these cells, this compound effectively reduces the ascending pain signals.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in the central nervous system.
Experimental Workflow Diagram
Caption: Experimental workflow for preclinical evaluation of this compound.
Development Status and Future Directions
As of late 2025, this compound remains an experimental compound in the preclinical stage of development. Publicly available information does not indicate the filing of an Investigational New Drug (IND) application with the U.S. Food and Drug Administration (FDA) or the initiation of any clinical trials in humans.
The promising preclinical data, particularly its efficacy in a model of neuropathic pain and its novel, non-opioid mechanism of action, make this compound and its analogs attractive candidates for further development. Future research should focus on:
-
Identification of the molecular target: Elucidating the specific receptor to which this compound binds is a critical next step.
-
Pharmacokinetics and safety pharmacology: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its potential off-target effects.
-
Development of brain-penetrant analogs: The current preclinical studies have utilized direct central administration. For clinical utility, the development of orally bioavailable, brain-penetrant "this compound-like" drugs is essential.
-
Evaluation in other chronic pain models: Assessing the efficacy of this compound in other models of chronic pain, such as inflammatory pain or cancer-related pain, would broaden its potential therapeutic applications.
Conclusion
This compound represents a promising avenue of research in the quest for novel, non-opioid analgesics for chronic pain. Its unique mechanism of action, centered on the modulation of the descending pain pathway via cytochrome P450 epoxygenase signaling, distinguishes it from existing therapies. The preclinical data strongly support its analgesic potential in neuropathic pain. Further research and development are warranted to translate these encouraging preclinical findings into a clinically viable therapeutic for patients suffering from chronic pain.
References
The Discovery and Preclinical Development of Improgan: A Non-Opioid Analgesic Candidate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Improgan, a derivative of the histamine H2 antagonist cimetidine, emerged from research seeking novel, non-opioid analgesics. Extensive preclinical studies in rodents have demonstrated its potent antinociceptive effects in models of acute thermal, mechanical, and neuropathic pain. Administered directly into the central nervous system, this compound activates descending pain-modulating pathways originating in the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM). Its mechanism of action is distinct from opioids and does not appear to involve direct interaction with opioid, histamine, or cannabinoid receptors. Evidence suggests that this compound's analgesic effects are mediated through an indirect activation of the endocannabinoid system and involve the disinhibition of GABAergic transmission within the RVM. This leads to the activation of pain-inhibiting "OFF-cells" and the suppression of pain-facilitating "ON-cells." Despite promising preclinical efficacy, there is a notable absence of publicly available information regarding the detailed synthesis, preclinical safety and toxicology, or any progression to human clinical trials. This guide provides a comprehensive overview of the discovery and preclinical development of this compound, summarizing the available quantitative data, detailing experimental methodologies, and visualizing its proposed mechanism of action.
Introduction
This compound is a novel analgesic compound that originated from a research program investigating the centrally mediated effects of histamine antagonists.[1] It is chemically related to cimetidine, a histamine H2 receptor antagonist, but lacks significant activity at known histamine receptors.[1][2] Preclinical research has positioned this compound as a potent, non-opioid analgesic with a unique mechanism of action.[3] This technical guide synthesizes the available scientific literature on the discovery, preclinical pharmacology, and proposed mechanism of action of this compound for pain relief.
Preclinical Efficacy in Pain Models
This compound has demonstrated significant antinociceptive effects in various rodent models of pain following intracerebroventricular (icv) or intracerebral (ic) administration.
Acute Pain Models
In models of acute thermal nociception, this compound has shown potent, dose-dependent analgesic effects.
Table 1: Efficacy of Intracerebroventricular (icv) this compound in the Rat Tail-Flick Test
| Dose (µg, icv) | Maximal Analgesic Response (% MPE) | Time to Peak Effect (min) | Reference(s) |
| 80 | 80-100% | 10-30 | [4] |
MPE: Maximum Possible Effect
Neuropathic Pain Models
This compound has also been evaluated in a rat model of neuropathic pain, specifically mechanical allodynia following spinal nerve ligation (SNL).
Table 2: Efficacy of this compound in a Rat Model of Mechanical Allodynia (Spinal Nerve Ligation)
| Administration Route | Dose (µg) | Effect | Duration of Action | Reference(s) |
| icv | 40 | Small, short-lived attenuation of allodynia | ~10 minutes | [5] |
| icv | 80 | Robust, maximal reversal of allodynia | 30-60 minutes | [5] |
| ic (into RVM) | 5-30 | Reversal of allodynia | Up to 2 hours | [5] |
icv: intracerebroventricular; ic: intracerebral; RVM: rostral ventromedial medulla
Mechanism of Action
This compound's analgesic effects are centrally mediated, primarily through the modulation of descending pain pathways.
Role of the Rostral Ventromedial Medulla (RVM)
The RVM is a critical brainstem region for the descending control of pain. This compound's analgesic activity is dependent on the integrity of the RVM.[5] It exerts its effects by modulating the activity of two key neuronal populations within the RVM:
-
ON-cells: These neurons are pronociceptive, meaning they facilitate the transmission of pain signals.
-
OFF-cells: These neurons are antinociceptive, inhibiting pain signal transmission.
This compound activates pain-inhibiting OFF-cells and suppresses the firing of pain-facilitating ON-cells, a mechanism shared by opioids and cannabinoids.[5][6]
Signaling Pathways
The precise molecular target of this compound remains unidentified.[6] However, research has elucidated key components of its downstream signaling cascade.
Evidence strongly suggests an indirect role of the endocannabinoid system in this compound's mechanism. While this compound does not directly bind to CB1 or CB2 receptors, its antinociceptive effects are attenuated by CB1 receptor antagonists.[7] This suggests that this compound may trigger the release of endogenous cannabinoids, which then act on presynaptic CB1 receptors to produce analgesia.
The analgesic action of this compound also involves the modulation of GABAergic neurotransmission.[4] It is hypothesized that this compound inhibits GABAergic interneurons in the RVM.[8] This "disinhibition" releases the OFF-cells from tonic inhibition, leading to their activation and subsequent pain suppression.
Proposed signaling pathway of this compound in the RVM.
Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the methodologies described, the following general procedures were likely employed.
Animal Models
-
Subjects: Male Sprague-Dawley rats were commonly used in the reported studies.
-
Neuropathic Pain Model: The spinal nerve ligation (SNL) model was used to induce mechanical allodynia. This surgical procedure involves the tight ligation of the L5 and L6 spinal nerves.
Drug Administration
-
Intracerebroventricular (icv) Injection: A guide cannula was stereotaxically implanted into the lateral ventricle of the rat brain. This compound, dissolved in a suitable vehicle (e.g., saline), was then microinjected through the cannula.
-
Intracerebral (ic) Microinjection: A guide cannula was implanted with its tip aimed at the RVM. This compound was then microinjected directly into the RVM.
Behavioral Assays
A generalized workflow for preclinical testing of this compound.
-
Tail-Flick Test: The latency to withdraw the tail from a noxious thermal stimulus (e.g., radiant heat or hot water) was measured. An increase in latency indicates an antinociceptive effect.
-
Hot Plate Test: The latency for the animal to exhibit a pain response (e.g., paw licking or jumping) when placed on a heated surface was recorded.
-
Von Frey Test: Calibrated von Frey filaments were applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold. An increase in the threshold indicates a reduction in mechanical allodynia.
Synthesis, Preclinical Safety, and Clinical Development
There is a significant lack of publicly available information regarding the chemical synthesis of this compound, its preclinical safety and toxicology profile, and any progression into human clinical trials. The original publications describing its discovery refer to a synthesis method that is not detailed in the accessible literature. Furthermore, a thorough search of clinical trial registries and toxicology databases did not yield any results for this compound.
Conclusion
This compound represents a promising non-opioid analgesic candidate with a unique, centrally mediated mechanism of action. Its ability to modulate the descending pain control system in the RVM via an indirect cannabinoid and GABAergic disinhibition pathway offers a novel therapeutic strategy for pain management. However, the lack of publicly available data on its synthesis, preclinical safety, and clinical development status presents a significant barrier to fully assessing its therapeutic potential. Further research and transparency are needed to determine if this compound or its analogues can be translated into clinically effective and safe analgesics for human use.
References
- 1. A third life for burimamide. Discovery and characterization of a novel class of non-opioid analgesics derived from histamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound antinociception does not require neuronal histamine or histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Significance of GABAergic systems in the action of this compound, a non-opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound, a Non-Opioid Analgesic, in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neural basis for this compound antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significance of Cannabinoid CB1 Receptors in this compound Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Descending modulation of pain: the GABA disinhibition hypothesis of analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Non-Opioid Analgesic Improgan: An In-Depth Technical Guide to its Effects on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Improgan, a novel non-opioid analgesic, has demonstrated significant antinociceptive and anti-allodynic effects in preclinical studies. Its mechanism of action within the central nervous system (CNS) distinguishes it from traditional analgesics, offering a promising avenue for the development of new pain therapeutics with potentially fewer side effects. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the CNS, with a focus on its impact on key pain-modulating regions, its proposed signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from published studies are summarized, and its complex mechanism of action is visualized through signaling pathway and experimental workflow diagrams.
Introduction
This compound is a non-opioid analgesic agent that exerts its effects directly on the central nervous system.[1][2] It has been shown to produce potent antinociception in various rodent models of pain.[3][4] A key characteristic of this compound is that it does not bind to opioid, histamine, or cannabinoid receptors, suggesting a novel mechanism of action.[1][2][4] Its analgesic effects are primarily mediated through actions in the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), critical areas of the descending pain modulatory system.[1][3] This guide delves into the detailed neuropharmacological profile of this compound, presenting available quantitative data, outlining experimental protocols, and visualizing its proposed mechanisms of action.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vivo Efficacy of this compound
| Parameter | Species/Model | Administration Route | Effective Dose Range | ED₅₀ | Observed Effect | Citation(s) |
| Antinociception | Rat | Intracerebroventricular (icv) | 40 - 80 µg | Not Reported | Dose-dependent attenuation of thermal nociception | [3] |
| Anti-allodynia | Rat (Spinal Nerve Ligation) | Intracerebroventricular (icv) | 40 - 80 µg | Not Reported | Complete, reversible, dose-dependent attenuation of mechanical allodynia | [3] |
| Anti-allodynia | Rat (Spinal Nerve Ligation) | Intra-RVM | 5 - 30 µg | ~10 µg | Reversal of mechanical allodynia | [3] |
Table 2: Effects of this compound on RVM Neuronal Activity (Qualitative Summary)
| Cell Type | Effect of this compound | Description | Citation(s) |
| ON-cells | Suppression | Decreased firing rate, associated with reduced pain facilitation. | [2][3] |
| OFF-cells | Activation | Increased and continuous firing, associated with enhanced pain inhibition. | [2][3] |
| NEUTRAL-cells | No Effect | Firing rate unaffected by this compound administration. | [2] |
Note: Specific quantitative data on the percentage change or firing rates (spikes/sec) of ON- and OFF-cells in response to this compound were not available in the reviewed literature. The effects are consistently described qualitatively.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of this compound's effects on the CNS.
Intracerebroventricular (ICV) Cannulation and Injection in Rats
This protocol is essential for administering this compound directly into the CNS, bypassing the blood-brain barrier.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthesia: General anesthesia is induced, for example, with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Stereotaxic Surgery:
-
The anesthetized rat is placed in a stereotaxic frame.
-
A midline incision is made on the scalp to expose the skull.
-
A small burr hole is drilled over the target lateral ventricle using stereotaxic coordinates relative to bregma (e.g., AP: -0.8 mm, ML: ±1.5 mm).
-
A guide cannula is lowered to the desired depth (e.g., DV: -3.5 mm from the skull surface) and secured to the skull with dental cement and anchor screws.
-
A dummy cannula is inserted into the guide cannula to maintain patency.
-
-
Drug Administration:
-
Following a recovery period of several days, the conscious rat is gently restrained.
-
The dummy cannula is replaced with an injection cannula connected to a microsyringe via tubing.
-
This compound, dissolved in an appropriate vehicle (e.g., sterile saline), is infused at a slow, controlled rate (e.g., 1 µL/min) to a total volume of 5-10 µL.
-
-
Verification: Post-experimentally, dye can be injected to verify the cannula placement within the ventricular system.
In Vivo Single-Unit Recording in the Rostral Ventromedial Medulla (RVM)
This technique allows for the direct measurement of the firing patterns of individual neurons in the RVM in response to this compound.
-
Animal Model: Lightly anesthetized rats (e.g., with isoflurane or urethane) to maintain physiological responsiveness of RVM neurons.
-
Surgical Preparation:
-
The anesthetized rat is placed in a stereotaxic frame.
-
A craniotomy is performed over the cerebellum to access the brainstem.
-
The dura mater is carefully resected to expose the surface of the brain.
-
-
Electrophysiological Recording:
-
A recording microelectrode (e.g., a glass micropipette or tungsten electrode) is slowly lowered into the RVM using stereotaxic coordinates.
-
Neuronal activity is amplified, filtered, and recorded using a data acquisition system.
-
Neurons are functionally classified as ON-cells, OFF-cells, or NEUTRAL-cells based on their characteristic changes in firing rate in response to a noxious stimulus (e.g., a heat ramp applied to the tail or paw).
-
ON-cells: Exhibit a sudden increase in firing immediately before a nocifensive withdrawal reflex.
-
OFF-cells: Show a sudden pause in firing just before a nocifensive withdrawal reflex.
-
NEUTRAL-cells: Display no change in firing rate associated with the nocifensive reflex.
-
-
-
Drug Application and Data Analysis:
-
Once a neuron is classified, a baseline firing rate is recorded.
-
This compound is administered (e.g., via ICV injection as described above).
-
Changes in the spontaneous and evoked firing rates of the neuron are recorded and analyzed to determine the effect of the drug.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, visualize the proposed signaling pathways of this compound and the general experimental workflow for its study.
Caption: Proposed signaling pathway for this compound-induced antinociception in the RVM.
Caption: General experimental workflow for studying this compound's effects on RVM neurons.
Conclusion
This compound represents a significant departure from conventional analgesic drug classes. Its unique mechanism of action, centered on the modulation of the descending pain control pathway within the RVM, highlights the potential for developing novel non-opioid therapeutics. The activation of OFF-cells and suppression of ON-cells, likely through an indirect endocannabinoid mechanism involving the cytochrome P450 epoxygenase pathway, provides a clear rationale for its antinociceptive effects. While the precise molecular target of this compound remains to be identified, the existing body of evidence strongly supports its development as a lead compound for a new generation of pain relief medications. Further research, particularly focused on obtaining detailed quantitative data on its effects on neuronal firing and elucidating the complete signaling cascade, will be crucial for advancing this compound-like drugs into clinical development.
References
- 1. Neural basis for this compound antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neural basis for this compound antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound, a Non-Opioid Analgesic, in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preclinical Evidence for Improgan in Neuropathic Pain Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. Improgan, a non-opioid analgesic, has emerged as a promising candidate for the management of neuropathic pain. This technical guide provides an in-depth review of the preclinical evidence for this compound's efficacy in animal models of neuropathic pain, with a focus on its mechanism of action, experimental validation, and underlying signaling pathways.
Efficacy of this compound in a Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
Preclinical studies have demonstrated the efficacy of this compound in a well-established rodent model of neuropathic pain, the unilateral spinal nerve ligation (SNL) model. This model mimics the mechanical allodynia, a key symptom of human neuropathic pain where non-painful stimuli are perceived as painful.
Data Presentation: Quantitative Efficacy of this compound
The anti-allodynic effects of this compound were assessed following both intracerebroventricular (icv) and intracerebral (ic) microinjections into the rostral ventromedial medulla (RVM). The data demonstrates a dose-dependent and reversible attenuation of mechanical allodynia.
| Administration Route | Dose (µg) | Effect on Mechanical Allodynia | Duration of Action | Notes |
| Intracerebroventricular (icv) | 40 | Intermediate attenuation | Up to 1 hour | No noticeable behavioral or motor side effects.[1] |
| Intracerebroventricular (icv) | 80 | Complete attenuation | Up to 1 hour | No noticeable behavioral or motor side effects.[1] |
| Intracerebral (ic) - RVM | 5 | Partial attenuation | - | - |
| Intracerebral (ic) - RVM | 10 | ED50 (approximate) | Up to 2 hours | [2] |
| Intracerebral (ic) - RVM | 30 | Maximal suppression | Up to 2 hours | [1][2] |
Experimental Protocols
Spinal Nerve Ligation (SNL) Model
The SNL model is a widely used surgical model to induce neuropathic pain in rodents, closely mimicking the symptoms of causalgia in humans.
Objective: To create a consistent and reproducible model of peripheral nerve injury-induced neuropathic pain.
Procedure:
-
Anesthesia: Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Surgical Exposure: A dorsal midline incision is made to expose the vertebrae. The L6 transverse process is removed to expose the L4 to L6 spinal nerves.
-
Ligation: The L5 and L6 spinal nerves are carefully isolated from the surrounding tissue and tightly ligated with a silk suture distal to the dorsal root ganglia (DRG). Care is taken to avoid damaging the adjacent L4 spinal nerve.
-
Closure: The muscle and fascia are closed with sutures, and the skin incision is closed with wound clips.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia and care. Behavioral testing is typically conducted 7-21 days post-surgery.
Assessment of Mechanical Allodynia: Von Frey Test
The von Frey test is a standard behavioral assay used to quantify mechanical sensitivity in rodents.
Objective: To measure the paw withdrawal threshold in response to a calibrated mechanical stimulus.
Procedure:
-
Acclimation: Rats are placed in individual plastic chambers on a wire mesh floor and allowed to acclimate for a designated period.
-
Stimulation: Calibrated von Frey filaments of varying stiffness are applied perpendicularly to the plantar surface of the hind paw until the filament buckles.
-
Up-Down Method: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. The test begins with a filament in the middle of the force range. If there is a positive response (paw withdrawal), the next weaker filament is used. If there is no response, the next stronger filament is used.
-
Threshold Calculation: The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold, which is the force at which the animal is equally likely to withdraw its paw.
Mechanism of Action and Signaling Pathways
This compound's analgesic effect in neuropathic pain is primarily mediated through its action on the rostral ventromedial medulla (RVM), a critical brainstem region involved in descending pain modulation. The proposed mechanism involves the suppression of "ON-cells" within the RVM, which are pronociceptive neurons that facilitate pain transmission.
Experimental Workflow for Investigating this compound's Anti-Allodynic Effect
Caption: Experimental workflow for evaluating this compound's efficacy.
Proposed Signaling Pathway for this compound in the RVM
The precise molecular target of this compound remains to be fully elucidated; however, its downstream effects involve a complex interplay of several neurotransmitter systems. The current understanding suggests that this compound initiates a signaling cascade that ultimately leads to the suppression of RVM ON-cell activity, thereby reducing the descending facilitation of pain signals to the spinal cord.
References
An In-depth Technical Guide to the Molecular Targets and Mechanisms of Improgan in the Brainstem
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Improgan is a novel, non-opioid analgesic compound derived from the histamine H2 receptor antagonist, cimetidine. Extensive research has demonstrated its potent antinociceptive effects following administration into the brainstem, specifically within the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), which includes the raphe magnus (RM).[1][2] Despite its clear analgesic properties, the precise molecular target of this compound remains unidentified.[1][3] This guide synthesizes the current understanding of this compound's mechanism of action within the brainstem, focusing on its interaction with the endocannabinoid system and its influence on descending pain modulatory pathways. It provides a comprehensive overview of the available data, experimental methodologies, and the proposed signaling cascades involved in this compound-induced antinociception.
This compound's Interaction with the Endocannabinoid System in the Brainstem
While this compound does not directly bind to known opioid, histamine, or cannabinoid receptors, a significant body of evidence points towards an indirect modulation of the endocannabinoid system as a key component of its mechanism of action.[1][2][4] This is primarily evidenced by the consistent antagonism of this compound-induced antinociception by the cannabinoid CB1 receptor inverse agonist, rimonabant.[2][4][5]
Quantitative Data on Rimonabant Antagonism
The antagonistic effect of rimonabant on this compound's analgesic properties has been quantified in several studies. The following table summarizes key findings from intracerebroventricular (icv) and intracerebral (i.c.) microinjection studies in rats.
| Compound Administered | Dose | Antagonist | Antagonist Dose (icv/i.c.) | Effect on this compound Antinociception | Reference |
| This compound (icv) | 388 nmol (80 µg) | Rimonabant (icv) | 43 nmol | 48% inhibition | [4][6] |
| This compound (icv) | 388 nmol (80 µg) | Rimonabant (icv) | 108 nmol | Complete blockade | [4] |
| This compound (intra-RM) | 30 µg | Rimonabant (intra-RM) | 20 µg | Antagonized near-maximal antinociception | [2] |
| This compound (intra-PAG) | Not specified | Rimonabant (intra-PAG) | 20 µg | Antagonized antinociception | [2] |
Interestingly, studies using rimonabant congeners with significantly lower affinity for the CB1 receptor also demonstrated an ability to block this compound's effects.[6] This suggests that while the CB1 receptor is involved, other, as-yet-unidentified "cannabinoid-like" mechanisms or receptors may also play a role in the analgesic action of this compound.[6]
Modulation of the Descending Pain Pathway
This compound exerts its analgesic effects by engaging the well-characterized descending pain modulatory pathway that originates in the midbrain and projects to the spinal cord.[7][8] This pathway can either inhibit or facilitate nociceptive signals. Key nuclei within this pathway that are targeted by this compound are the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM).[1][2][9]
Action on RVM ON- and OFF-Cells
The RVM contains two primary classes of neurons that modulate pain: "ON-cells," which are pronociceptive, and "OFF-cells," which are antinociceptive.[1][10] The net effect on pain perception is determined by the balance of activity between these two cell types. Like µ-opioids and cannabinoids, this compound produces analgesia by altering the firing patterns of these neurons.[1][3] Specifically, administration of this compound leads to:
-
Activation of OFF-cells: These cells, which inhibit nociception, become continuously active.[1][3]
-
Suppression of ON-cells: The firing of these cells, which facilitate pain signals, is depressed.[1][3]
This modulation of RVM neuronal activity is a hallmark of centrally acting analgesics and supports the specificity of this compound's effects beyond a non-specific neuroexcitant action.[1][3]
Proposed Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of this compound's action in the brainstem and a typical experimental workflow for its study.
Caption: Proposed signaling pathway for this compound-induced analgesia in the brainstem.
Caption: Experimental workflow for studying this compound's effects in the brainstem.
Experimental Protocols
The following sections detail the methodologies commonly employed in the investigation of this compound's effects in the brainstem of rodents.
Stereotaxic Surgery and Intracerebral Microinjection
This protocol is adapted from standard procedures for targeted drug delivery to specific brain nuclei in rats.[11][12][13]
-
Animal Anesthesia and Preparation: Anesthetize the rat (e.g., Sprague-Dawley) using an appropriate anesthetic agent (e.g., isoflurane).[12] Once a surgical plane of anesthesia is reached, secure the animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Shave and sterilize the scalp.
-
Cannula Implantation: Make a midline incision on the scalp to expose the skull. Using a stereotaxic atlas, determine the coordinates for the target brainstem region (e.g., PAG or RVM). Drill a small hole in the skull at the determined coordinates. Slowly lower a guide cannula to the target depth and secure it to the skull with dental cement and anchor screws.[12][13] An obturator is inserted into the cannula to maintain patency. Allow the animal to recover for a post-operative period (typically one week).
-
Microinjection Procedure: On the day of the experiment, gently restrain the awake animal.[11] Remove the obturator and insert an injector cannula connected via PE-50 tubing to a Hamilton syringe. The injector cannula should extend slightly beyond the tip of the guide cannula to reach the target nucleus.[12] Infuse the drug solution (e.g., this compound, rimonabant, or vehicle) at a slow, controlled rate (e.g., 0.5 µL over 1 minute) using a microinfusion pump.[11][12] After the infusion, leave the injector in place for an additional minute to allow for diffusion and prevent backflow. Replace the obturator.
Nociceptive Testing: Tail-Flick Assay
The tail-flick test is a common method to assess thermal nociception in rodents.[4]
-
Apparatus: The apparatus consists of a radiant heat source focused on the ventral surface of the rat's tail. A sensor automatically detects the tail-flick response and records the latency.
-
Baseline Measurement: Before any drug administration, establish a baseline tail-flick latency for each animal. This is typically the average of several measurements. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Post-Injection Testing: At specific time points after intracerebral microinjection (e.g., 5, 10, 30 minutes), repeat the tail-flick latency measurement.[4] An increase in latency is indicative of an antinociceptive (analgesic) effect.
-
Data Analysis: Data are typically expressed as the mean latency in seconds or as a percentage of the maximum possible effect (%MPE). Statistical analysis, such as ANOVA followed by post-hoc tests, is used to determine significant differences between treatment groups.[4]
Conclusion and Future Directions
This compound represents a promising non-opioid analgesic that acts within the brainstem's descending pain modulatory system. Although its direct molecular target is yet to be elucidated, compelling evidence demonstrates that its mechanism involves the indirect activation of the endocannabinoid system, leading to a modulation of ON- and OFF-cell activity in the RVM, a final common pathway for analgesia.
Future research should be directed towards:
-
Target Deconvolution: Utilizing advanced techniques such as chemical proteomics, photo-affinity labeling, or genetic screening to identify the primary binding site of this compound.
-
Elucidating the "Cannabinoid-like" Mechanism: Investigating the role of other potential cannabinoid receptors or related signaling pathways that may be involved in this compound's action, especially given the effects of low-affinity CB1 receptor antagonists.
-
Translational Studies: Exploring the efficacy and safety of this compound and its analogues in higher-order animal models to assess their potential for clinical development.
This guide provides a comprehensive framework for understanding the current state of knowledge on this compound's function in the brainstem, offering a foundation for further research and development in the field of non-opioid analgesics.
References
- 1. Neural basis for this compound antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-opioid antinociception produced by brain stem injections of this compound: significance of local, but not cross-regional, cannabinoid mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neural basis for this compound antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significance of Cannabinoid CB1 Receptors in this compound Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Induced Hypothermia: A Role for Cannabinoid Receptors in this compound-Induced Changes in Nociceptive Threshold and Body Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of cannabinoid CB1 receptors in this compound antinociception [pubmed.ncbi.nlm.nih.gov]
- 7. Pain Modulation and Mechanisms (Section 2, Chapter 8) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 8. Pain Modulation | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]
- 9. Central modulation of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brainstem blocks pain to protect key behaviors - UChicago Medicine [uchicagomedicine.org]
- 11. Rodent Brain Microinjection to Study Molecular Substrates of Motivated Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracranial Pharmacotherapy and Pain Assays in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rwdstco.com [rwdstco.com]
The Dissociation of Structure and Function: Improgan's Relationship to Histamine H2 Antagonists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Improgan, a compound born from the chemical scaffold of the archetypal histamine H2 antagonist cimetidine, presents a compelling case study in the divergence of structural analogy and pharmacological function. While its lineage suggests an interaction with the histamine H2 receptor, extensive research has conclusively demonstrated that this compound's primary pharmacological effects, most notably its potent, non-opioid analgesic properties, are not mediated by any known histamine receptor subtype, including the H2 receptor.[1] This technical guide provides a comprehensive analysis of this compound's relationship to histamine H2 antagonists, detailing its structural similarities, the definitive experimental evidence of its functional independence from the H2 receptor, and an overview of its unique, yet-to-be-fully-elucidated mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in histamine receptor pharmacology, non-opioid analgesics, and the nuanced principles of structure-activity relationships.
Introduction: A Tale of Two Imidazoles
The development of histamine H2 receptor antagonists in the mid-20th century, pioneered by Sir James Black, revolutionized the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[2][3][4] These drugs, including the prototypical cimetidine, competitively block the action of histamine at H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion.[5][6] The chemical structure of these antagonists, particularly the imidazole ring, became a foundational template for further drug discovery.
This compound emerges from this legacy as a structural analog of cimetidine.[1] However, its pharmacological profile deviates significantly from its predecessors. Administered centrally, this compound exhibits potent antinociceptive effects in various rodent models of pain.[1][7] Crucially, these analgesic effects are not reversed by histamine receptor antagonists and are observed in mice lacking the genes for histamine receptors.[1][7] This stark functional disconnect from its structural heritage makes this compound a subject of significant scientific interest.
Structural and Functional Comparison with Classical H2 Antagonists
While this compound shares the core imidazole moiety with cimetidine, modifications to the side chain are believed to be responsible for its distinct pharmacological profile. The structure-activity relationship (SAR) for classical H2 antagonists is well-defined, with specific structural features being crucial for their affinity and antagonist activity at the H2 receptor.[8][9][10][11] this compound's unique substitutions alter these critical interactions, leading to a loss of affinity for the H2 receptor and the emergence of its novel analgesic properties.
Quantitative Comparison of Receptor Activity
The following tables summarize the quantitative data for the binding affinity and functional potency of classical H2 antagonists at the histamine H2 receptor, contrasted with the documented lack of activity for this compound.
| Compound | Receptor Binding Affinity (pA2 / Ki) | Species / Tissue |
| Cimetidine | pA2: 6.1 (KB: 7.9 x 10⁻⁷ M) | Guinea-pig atrium |
| Ranitidine | pA2: 6.95 - 7.2 | Guinea-pig atrium / Rat uterus |
| This compound | Inactive / No significant binding | Not Applicable |
| Table 1: Comparative Receptor Binding Affinities at the Histamine H2 Receptor.[5][12] |
| Compound | Functional Potency (EC50 / IC50) | Assay Type | Species / Tissue |
| Cimetidine | EC50: ~1-2 µM (inhibition of gastric acid secretion) | In vivo gastric acid secretion | Dog (Heidenhain pouch) |
| Ranitidine | Potent inhibitor of histamine-induced gastric acid secretion | In vivo gastric acid secretion | Rat |
| This compound | No significant antagonist activity | In vitro & in vivo assays | Not Applicable |
| Table 2: Comparative Functional Potency at the Histamine H2 Receptor.[5][12] |
Experimental Protocols for Determining H2 Receptor Activity
The determination of a compound's activity at the histamine H2 receptor relies on established in vitro assays. The following are detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with the H2 receptor.
Histamine H2 Receptor Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the H2 receptor by assessing its ability to compete with a radiolabeled ligand.[13][14][15][16]
-
Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor.
-
Materials:
-
Membrane preparations from cells or tissues expressing the histamine H2 receptor (e.g., guinea pig cerebral cortex, CHO cells stably expressing the human H2 receptor).[13][17]
-
Radioligand: [³H]-Tiotidine (a potent H2 receptor antagonist).[13]
-
Unlabeled ("cold") tiotidine for determining non-specific binding.
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction through differential centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.[13]
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: Membrane preparation, [³H]-tiotidine, and Assay Buffer.
-
Non-specific Binding: Membrane preparation, [³H]-tiotidine, and a saturating concentration of unlabeled tiotidine (e.g., 1 µM).[18]
-
Competition Binding: Membrane preparation, [³H]-tiotidine, and varying concentrations of this compound.
-
-
Incubation: Incubate the tubes at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[13]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold Wash Buffer.[13]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-tiotidine).
-
Calculate the Ki value using the Cheng-Prusoff equation. For this compound, no significant displacement of the radioligand is expected at typical screening concentrations.
-
Histamine H2 Receptor Functional Assay (cAMP Accumulation)
This assay measures the functional consequence of H2 receptor activation (or blockade) by quantifying the intracellular levels of the second messenger, cyclic adenosine monophosphate (cAMP).[18][19][20]
-
Objective: To determine if this compound acts as an antagonist of histamine-induced cAMP production via the H2 receptor.
-
Materials:
-
Whole cells expressing the histamine H2 receptor (e.g., CHO-K1 cells).[19]
-
Stimulation Buffer (e.g., DMEM or HBSS).
-
Histamine (agonist).
-
Test compound: this compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).
-
-
Procedure:
-
Cell Preparation: Culture cells to an appropriate density. On the day of the assay, replace the culture medium with Stimulation Buffer containing a phosphodiesterase inhibitor.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the cells and incubate for 15-30 minutes at 37°C.[18]
-
Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80, the concentration that gives 80% of the maximal response) to the wells and incubate for a further 10-15 minutes at 37°C.[18][19]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's protocol.[18]
-
-
Data Analysis:
-
Generate a histamine dose-response curve to determine the EC50 and EC80 values.
-
Plot the percentage of histamine-stimulated cAMP response against the log concentration of this compound.
-
Determine the IC50 value for this compound's inhibition of the histamine response. For this compound, no significant inhibition is anticipated.
-
Visualizing the Pathways and Relationships
The following diagrams illustrate the key signaling pathway of the histamine H2 receptor and the structural relationship versus functional divergence of this compound.
Caption: Histamine H2 receptor signaling pathway.
Caption: this compound's structural vs. functional relationship to H2 antagonists.
This compound's True Mechanism of Action: A Departure from Histamine
With its activity at histamine receptors ruled out, the focus of this compound research has shifted to elucidating its true mechanism of action. Current evidence points to the following:
-
Novel Receptor Target: this compound is believed to act on a novel, as-yet-unidentified G-protein coupled receptor in the central nervous system.[1][7]
-
Non-Opioid Pathway: Its analgesic effects are not mediated by opioid receptors.[1][7]
-
Cannabinoid System Interaction: While this compound does not bind directly to known cannabinoid receptors, its antinociceptive effects can be blocked by cannabinoid antagonists, suggesting an indirect interaction with the endocannabinoid system.[1]
Conclusion
This compound serves as a powerful reminder that structural similarity does not guarantee functional equivalence in drug discovery. As a chemical descendant of the H2 antagonist cimetidine, it provided a logical starting point for investigation within the framework of histamine pharmacology. However, rigorous experimental evaluation, as outlined in this guide, has unequivocally demonstrated that this compound's significant analgesic properties are independent of the histamine H2 receptor. This functional divergence highlights the subtleties of structure-activity relationships and positions this compound as the progenitor of a new class of non-opioid analgesics. Future research dedicated to identifying its novel molecular target will be crucial for the development of next-generation pain therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and development of cimetidine as a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and development of cimetidine as a histamine H2-receptor antagonist. | Semantic Scholar [semanticscholar.org]
- 4. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The pharmacology of cimetidine, a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of histamine H2-agonists, a new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firsthope.co.in [firsthope.co.in]
- 10. researchgate.net [researchgate.net]
- 11. pharmacy180.com [pharmacy180.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Discovery of a G Protein-Biased Radioligand for the Histamine H2 Receptor with Reversible Binding Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A study of antagonist affinities for the human histamine H2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
potential therapeutic applications of Improgan beyond analgesia
An In-depth Technical Guide on the Emerging Non-Analgesic Applications of a Novel Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Improgan, a non-opioid compound, has been primarily characterized by its potent analgesic effects mediated through a unique central mechanism of action. While its efficacy in acute pain models is well-documented, emerging preclinical evidence highlights a significant therapeutic potential in the management of chronic neuropathic pain, a condition often refractory to standard treatments. This guide provides a comprehensive overview of the scientific evidence for the use of this compound beyond conventional analgesia, with a primary focus on its application in neuropathic pain states. We delve into the underlying signaling pathways, present available quantitative data from preclinical studies, and provide detailed experimental protocols to facilitate further research. Notably, the therapeutic landscape for this compound outside of pain modulation remains largely unexplored, presenting a compelling frontier for future investigation.
Introduction to this compound
This compound is the prototypical compound of a novel class of non-opioid analgesics.[1] Chemically related to histamine H2 receptor antagonists like cimetidine, its mechanism of action is distinct and does not involve direct interaction with opioid, histamine, cholinergic, or 5-HT3 receptors.[2][3][4] Extensive screening has shown a lack of affinity for over 100 enzymes, ion channels, and receptors, underscoring its novel pharmacological profile.[5]
The analgesic action of this compound is centrally mediated, primarily within the brainstem.[5][6] It acts in the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM) to activate descending pain-inhibitory pathways.[5][6] This is achieved through the inhibition of supraspinal GABAergic transmission, which in turn modulates the activity of specialized neurons in the RVM known as "ON-cells" and "OFF-cells" that control nociceptive transmission to the spinal cord.[1][5][6]
Core Therapeutic Application Beyond Analgesia: Neuropathic Pain
The most significant and well-documented therapeutic application of this compound beyond acute nociception is in the treatment of neuropathic pain.[1][7] This debilitating chronic pain condition arises from damage or disease affecting the somatosensory nervous system and represents a substantial unmet medical need.[7]
Preclinical Efficacy in a Model of Neuropathic Pain
Preclinical studies have demonstrated the efficacy of this compound in the spinal nerve ligation (SNL) model in rats, a widely accepted model for inducing mechanical allodynia, a hallmark symptom of neuropathic pain.[1][7]
-
Intracerebroventricular (ICV) Administration: ICV administration of this compound resulted in a complete, dose-dependent, and reversible attenuation of mechanical allodynia in the hind paw of SNL rats.[1][6] These anti-allodynic effects were observed at doses that did not produce noticeable behavioral or motor side effects.[1][6]
-
Intra-RVM Administration: To pinpoint the site of action, direct microinjections of this compound into the rostral ventromedial medulla (RVM) were performed. These injections also reversed mechanical allodynia, confirming that the RVM is a critical brain region for this compound's therapeutic effect in this chronic pain model.[1][6]
Quantitative Data from Preclinical Neuropathic Pain Studies
The following table summarizes the key quantitative findings from the study by Albrecht et al. (2011) investigating this compound's efficacy in the rat SNL model of neuropathic pain.[1][6]
| Administration Route | Dose Range | Effect on Mechanical Allodynia | Duration of Action | Animal Model |
| Intracerebroventricular (ICV) | 40 - 80 µg | Dose-dependent, complete reversal at 80 µg | Up to 1 hour | Spinal Nerve Ligation (SNL) in rats |
| Intracerebral (IC) into RVM | 5 - 30 µg | Dose-dependent reversal of allodynia | Up to 1 hour | Spinal Nerve Ligation (SNL) in rats |
Mechanism of Action in Neuropathic Pain
The anti-allodynic effect of this compound is mechanistically linked to its modulation of the descending pain control circuitry.
-
Modulation of RVM Neurons: The RVM contains "ON-cells" that facilitate pain transmission and "OFF-cells" that inhibit it.[6] this compound has been shown to suppress the firing of RVM ON-cells.[1][6] This action is believed to be a key mechanism underlying its ability to alleviate the symptoms of neuropathic pain.[1][6]
-
Role of Descending Noradrenergic Pathways: The analgesic effect of this compound involves the activation of descending noradrenergic pathways that project to the spinal cord.[4] The anti-nociceptive action of ICV-administered this compound is blocked by the intrathecal administration of an alpha-2 adrenergic receptor antagonist, yohimbine.[4] This indicates that spinal alpha-2 adrenergic receptors are a necessary component of the downstream signaling pathway, though this compound does not act directly on these receptors.[4]
-
Indirect Cannabinoid System Involvement: While this compound has no affinity for known cannabinoid receptors, its antinociceptive effects are blocked by cannabinoid antagonists.[5] This suggests an indirect activation of supraspinal cannabinoid mechanisms, the specifics of which are yet to be fully elucidated.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: Proposed signaling pathway for this compound's anti-allodynic effects.
Caption: Workflow for preclinical evaluation of this compound in neuropathic pain.
Potential Therapeutic Applications: A Gap Analysis
Despite the promising findings in neuropathic pain, there is a notable absence of published research on the effects of this compound in other therapeutic areas.
-
Anti-inflammatory Properties: There are no direct preclinical studies evaluating the anti-inflammatory potential of this compound. In vitro assays measuring cytokine release or the activity of key inflammatory enzymes like cyclooxygenase (COX) and nitric oxide synthase (NOS) have not been reported for this compound.
-
Neuroprotective Effects: Beyond the modulation of neuronal circuits involved in pain, there is no evidence to suggest that this compound possesses broader neuroprotective properties. Cell viability assays in neuronal cultures subjected to various insults have not been conducted or reported.
-
Gastrointestinal Applications: The effects of this compound on gastrointestinal motility or other functions have not been investigated.
-
Cardiovascular Profile: A comprehensive cardiovascular safety and efficacy profile for this compound is not available in the public domain.
This lack of data presents significant opportunities for future research to explore the full therapeutic potential of this novel compound and its analogs.
Detailed Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats
This protocol is adapted from descriptions of the Chung model, which is used to induce neuropathic pain.[5][7][8]
-
Animal Preparation: Adult male Sprague-Dawley rats (100-250 g) are used. The animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or sodium pentobarbital).
-
Surgical Procedure:
-
A dorsal midline incision is made at the level of the lumbar spine to expose the vertebrae.
-
The L6 transverse process is carefully removed to expose the L4, L5, and L6 spinal nerves.
-
The L5 and L6 spinal nerves are isolated from the surrounding tissue.
-
The isolated L5 and L6 nerves are tightly ligated with a silk ligature (e.g., 6-0 silk).
-
The muscle layers are closed with sutures, and the skin incision is closed with wound clips.
-
-
Post-operative Care:
-
Animals are monitored during recovery from anesthesia.
-
Appropriate post-operative analgesia is provided as per institutional guidelines.
-
Wound clips are typically removed 7-10 days after surgery.[5][8]
-
Behavioral testing for allodynia can commence after a post-operative holding period of at least 3-7 days.[5][8]
-
Assessment of Mechanical Allodynia
Mechanical allodynia is assessed by measuring the paw withdrawal threshold in response to a non-noxious mechanical stimulus.
-
Apparatus: Von Frey filaments of logarithmically incremental stiffness are used. The test is conducted on a wire mesh platform that allows access to the plantar surface of the hind paws.
-
Acclimation: Rats are placed in individual clear plastic chambers on the mesh platform and allowed to acclimate for at least 15-20 minutes before testing.
-
Testing Procedure:
-
Starting with a filament of low stiffness, the filament is applied to the plantar surface of the ipsilateral (operated) hind paw.
-
The filament is pressed upwards until it bends, and the pressure is held for 6-8 seconds.
-
A positive response is recorded if the rat sharply withdraws its paw.
-
The "up-down" method is used to determine the 50% paw withdrawal threshold. If a positive response is observed, a weaker filament is used next. If no response is observed, a stronger filament is used.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
-
Intracerebroventricular (ICV) and Intracerebral (IC) Microinjections
-
Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting either the lateral ventricle (for ICV) or a specific brain region like the RVM (for IC). The cannula is secured to the skull with dental cement.
-
Recovery: Animals are allowed to recover from surgery for several days before any injections are performed.
-
Microinjection Procedure:
-
The animal is gently restrained.
-
An injection cannula, connected to a microsyringe, is inserted into the guide cannula.
-
A small volume of the drug solution (e.g., this compound dissolved in saline) is infused over a period of time (e.g., 1-2 minutes).
-
The injection cannula is left in place for a short duration to allow for diffusion before being withdrawn.
-
Behavioral testing is conducted at specified time points after the injection.
-
Conclusion and Future Directions
This compound represents a significant departure from traditional opioid analgesics, offering a novel mechanism for pain control. The preclinical evidence strongly supports its therapeutic potential for neuropathic pain, a challenging clinical indication. The mechanism, involving the modulation of the RVM and descending noradrenergic pathways, provides a solid foundation for the development of a new class of anti-neuropathic pain agents.
However, the therapeutic scope of this compound beyond pain remains a vast, unexplored territory. The absence of data on its anti-inflammatory, neuroprotective, gastrointestinal, and cardiovascular effects highlights critical gaps in our understanding. Future research should prioritize:
-
Translational Studies: Advancing this compound-like compounds into clinical trials for neuropathic pain.
-
Exploratory In Vitro Screening: Conducting comprehensive in vitro assays to screen for activity in inflammation, neuronal protection, and other areas.
-
In Vivo Pharmacological Profiling: Characterizing the effects of this compound in animal models of inflammatory diseases, neurodegeneration, and gastrointestinal disorders.
-
Cardiovascular Safety Assessment: Performing detailed preclinical cardiovascular safety studies to understand its potential impact on cardiovascular function.
By systematically exploring these avenues, the full therapeutic potential of the this compound class of compounds can be unlocked, potentially offering new treatments for a range of debilitating diseases.
References
- 1. Cytokines: Improving the predictive capacity of in vitro cytokine release assays to reduce animal use and drug attrition | NC3Rs [nc3rs.org.uk]
- 2. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]
- 3. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cytokine release assays: reducing the risk of adverse events in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonsteroidal antiinflammatory drugs inhibit cyclooxygenase-2 enzyme activity but not mRNA expression in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Improgan for Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Improgan is a novel, non-opioid analgesic compound that has demonstrated significant antinociceptive properties in a variety of preclinical pain models. As a cimetidine analog, it represents a departure from traditional pain therapeutics and offers a promising avenue for the development of new treatments for both acute and chronic pain conditions. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its analgesic effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the analgesic effects of this compound.
| Preclinical Model | Species | Administration Route | Dose Range | Effect | Citation |
| Acute Thermal Nociception (Tail-Flick) | Rat | Intracerebroventricular (icv) | 80 µg | 80-100% of maximal analgesic response | [1] |
| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Intracerebroventricular (icv) | 40-80 µg | Complete, reversible, dose-dependent attenuation of mechanical allodynia | [2] |
| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Intracerebral (ic) into RVM | 5-30 µg | Reversal of mechanical allodynia | [2][3] |
| Acute Nociception | Mouse (MOR-1, DOR-1, KOR-1 knockout) | Intracerebroventricular (icv) | 30 µg | Maximal analgesia, independent of opioid receptor genotype | [4] |
| Parameter | Value | Assay | Comments | Citation |
| Anti-allodynic ED50 in RVM | ~10 µg | Mechanical Allodynia (SNL model) | Estimated from dose-response curve. | [5] |
| Duration of anti-allodynic effect (icv) | Up to 60 minutes | Mechanical Allodynia (SNL model) | [5] | |
| Duration of anti-allodynic effect (ic into RVM) | Up to 2 hours | Mechanical Allodynia (SNL model) | [5] | |
| Duration of thermal antinociceptive effect (icv or ic) | 5-10 minutes | Thermal Nociception | [5] |
Mechanism of Action
This compound's analgesic effects are mediated through a novel, non-opioid mechanism centered in the brainstem, specifically within the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM).[5][6] While the direct molecular target of this compound remains unidentified, its action involves the modulation of descending pain inhibitory pathways.
Key Features of this compound's Mechanism:
-
Non-Opioid: this compound's analgesic effects are not mediated by mu, delta, or kappa opioid receptors, as demonstrated in studies with opioid receptor knockout mice.[4]
-
Supraspinal Action: The primary sites of action are the PAG and RVM, key centers in the descending pain modulatory system.[3]
-
GABAergic Inhibition: this compound is thought to activate a supraspinal, descending analgesic pathway by inhibiting GABAergic transmission.[1][3] This disinhibition of descending projections from the RVM leads to the suppression of nociceptive signals at the spinal cord level.
-
Endocannabinoid System Involvement: The antinociceptive effects of this compound are blocked by cannabinoid CB1 receptor antagonists, suggesting an indirect activation of the endocannabinoid system.[6] However, this compound itself does not bind to known cannabinoid receptors.[6] This suggests that this compound may stimulate the release of endogenous cannabinoids.
-
Modulation of RVM Neuronal Activity: In vivo electrophysiology studies have shown that this compound activates pain-inhibiting "OFF-cells" and suppresses the activity of pain-facilitating "ON-cells" in the RVM.[6] This differential modulation of RVM neuronal firing is a key component of its analgesic effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway for this compound-induced analgesia.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 3. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. protocols.io [protocols.io]
- 6. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
The Enigmatic Analgesic: An In-depth Technical Guide to the Pharmacodynamics of Improgan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Improgan is a novel, non-opioid analgesic compound with a complex and still partially elucidated mechanism of action. Despite extensive research, its primary biochemical target remains unknown. However, a significant body of evidence points to its potent modulation of central pain processing pathways. This technical guide synthesizes the current understanding of this compound's pharmacodynamics, focusing on its effects on descending analgesic circuits and its interaction with various neurotransmitter systems. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this promising area of non-opioid analgesia.
Introduction: A Non-Opioid with a Unique Profile
This compound, a chemical analog of the histamine H2 antagonist cimetidine, exhibits potent antinociceptive properties in various preclinical models of acute and neuropathic pain.[1] Unlike traditional analgesics, this compound's effects are not mediated by opioid, histamine, or cannabinoid receptors, despite its activity being blocked by a cannabinoid antagonist.[1][2][3] This unique pharmacological profile suggests a novel mechanism of action, making it a compound of significant interest for the development of new pain therapeutics with a reduced side-effect profile compared to opioids.
Core Pharmacodynamic Effects: Modulation of Descending Analgesic Pathways
The primary pharmacodynamic effect of this compound is the activation of descending pain-inhibiting circuits originating in the brainstem.[1][3] Key brain regions implicated in its action are the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM).[1][3]
Action in the Rostral Ventromedial Medulla (RVM)
The RVM is a critical hub for this compound's antinociceptive activity.[1] Intracerebroventricular (icv) administration of this compound leads to the activation of pain-inhibiting "OFF-cells" and the suppression of pain-facilitating "ON-cells" within the RVM.[1] This modulation of RVM neuronal activity is a key mechanism underlying its analgesic effects. Pharmacological silencing of RVM neurons completely abolishes the antinociceptive effects of this compound.[1]
Neurotransmitter System Interactions
While this compound's direct molecular target is unknown, its analgesic effects are dependent on the integrity of several neurotransmitter systems:
-
GABAergic System: The antinociceptive action of this compound is thought to involve the inhibition of supraspinal GABAergic transmission.[1][4] Pretreatment with the GABA-A agonist muscimol completely eliminates the analgesic effects of this compound, suggesting that this compound's mechanism involves a disinhibition of descending analgesic pathways.[4]
-
Cannabinoid System: Although this compound does not bind to known cannabinoid receptors, its analgesic effects are blocked by the cannabinoid CB1 receptor antagonist rimonabant and show cross-tolerance with cannabinoid agonists.[1] This suggests an indirect modulation of the endocannabinoid system.
-
Noradrenergic System: The descending analgesic pathway activated by this compound ultimately involves spinal noradrenergic mechanisms.[1]
-
Other Systems: Studies have shown that this compound's antinociceptive effects do not involve supraspinal cholinergic (nicotinic and muscarinic) or 5-HT3 receptors.[5]
Quantitative Pharmacodynamic Data
The following tables summarize the quantitative data available for this compound's in vivo analgesic effects.
| Parameter | Animal Model | Route of Administration | Effective Dose (ED50) | Duration of Action | Reference |
| Anti-allodynic Effect | Rat (Spinal Nerve Ligation) | Intra-RVM | ~10 µg | Up to 2 hours | [1] |
| Antinociceptive Effect | Rat (Tail Flick Test) | Intracerebroventricular (icv) | 80 µg (produced 80-100% maximal response) | 10 - 30 minutes | [4] |
| Antinociceptive Effect | Mouse (Tail Immersion Test) | Intracerebroventricular (icv) | 30 µg (produced maximal analgesia) | 10 - 20 minutes | [2] |
Signaling Pathways and Experimental Workflows
Proposed Descending Analgesic Pathway of this compound
Caption: Proposed descending analgesic pathway activated by this compound.
Experimental Workflow for Assessing Antinociception (Tail-Flick Test)
Caption: Experimental workflow for the tail-flick antinociception assay.
Detailed Experimental Protocols
Intracerebroventricular (icv) Cannulation and Injection
-
Objective: To directly administer substances into the cerebral ventricles of the brain.
-
Animals: Male Sprague-Dawley rats or mice.
-
Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the desired coordinates for the lateral ventricle (e.g., for rats: 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral to the dura).
-
Implant a guide cannula to the target depth and secure it with dental cement and skull screws.
-
Allow the animal to recover for at least one week post-surgery.
-
For injections, gently restrain the animal and insert an injection cannula (extending slightly beyond the guide cannula) connected to a microsyringe.
-
Infuse the desired volume of drug solution (e.g., 5-10 µL for rats) over a period of 1-2 minutes.
-
Thermal Nociception Assay: Tail-Flick Test
-
Objective: To measure the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Procedure:
-
Gently restrain the animal.
-
Focus the radiant heat source on the ventral surface of the tail, approximately 2-3 cm from the tip.
-
Start a timer and measure the time taken for the animal to flick its tail out of the heat beam.
-
A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Measure baseline latency before drug administration.
-
Administer this compound or vehicle and measure tail-flick latency at predetermined time points post-injection.
-
Data are often expressed as the percentage of the maximal possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Neuropathic Pain Model: Spinal Nerve Ligation (SNL)
-
Objective: To induce mechanical allodynia, a key feature of neuropathic pain.
-
Procedure:
-
Anesthetize the animal.
-
Make a paraspinal incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Close the incision in layers.
-
Allow the animal to recover and for neuropathic pain behaviors to develop (typically 1-2 weeks).
-
Assessment of Mechanical Allodynia: von Frey Filaments
-
Objective: To measure the withdrawal threshold to a non-noxious mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Place the animal on an elevated mesh platform and allow it to acclimate.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.
-
The 50% withdrawal threshold is determined using the up-down method.
-
Assess the baseline withdrawal threshold before and at various times after drug administration.
-
Conclusion and Future Directions
This compound represents a fascinating and promising avenue for the development of non-opioid analgesics. While its primary molecular target remains elusive, the elucidation of its downstream pharmacodynamic effects on descending pain modulatory pathways provides a solid foundation for further investigation. Future research should focus on identifying the specific receptor or ion channel through which this compound initiates its effects, as this will be crucial for rational drug design and the development of even more potent and selective analogs. Additionally, further characterization of its interactions with the endocannabinoid and other neurotransmitter systems will provide a more complete picture of its complex mechanism of action. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this enigmatic but potentially groundbreaking analgesic.
References
- 1. Efficacy of this compound, a Non-Opioid Analgesic, in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cimetidine analog, induces morphine-like antinociception in opioid receptor-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Significance of GABAergic systems in the action of this compound, a non-opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absence of 5-HT3 and cholinergic mechanisms in this compound antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Intracerebroventricular (ICV) Injection of Improgan in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Improgan is a non-opioid analgesic compound, structurally related to the histamine H2 antagonist cimetidine. It has demonstrated potent antinociceptive effects in various rodent models of acute and chronic pain. Unlike traditional opioids, this compound's mechanism of action is independent of opioid receptors, making it a subject of interest for developing novel pain therapeutics with potentially fewer side effects. Intracerebroventricular (ICV) administration is a critical technique for investigating the central nervous system (CNS) effects of compounds like this compound that may not readily cross the blood-brain barrier. This document provides a comprehensive guide to the ICV injection of this compound in rats, including detailed experimental protocols, quantitative data from published studies, and an overview of its signaling pathway.
Data Presentation
The following table summarizes quantitative data from studies involving the ICV administration of this compound in rats. This information provides a reference for effective dosages and observed analgesic effects.
| Parameter | Value | Species | Pain Model | Observed Effect | Reference(s) |
| Effective ICV Dose | 40 - 80 µg | Rat | Spinal Nerve Ligation (Neuropathic Pain) | Complete, reversible, dose-dependent attenuation of mechanical allodynia.[1][2] | |
| 80 µg | Rat | Tail Flick Test (Thermal Nociception) | 80-100% of maximal analgesic response.[3] | ||
| Vehicle | Saline | Rat | Not Applicable | Not Applicable | [4] |
| Time to Peak Effect | 10 - 30 minutes | Rat | Tail Flick Test | Maximal analgesic response observed.[3] | |
| 30 - 60 minutes | Rat | Spinal Nerve Ligation | Robust, maximal reversal of allodynia.[1] | ||
| Duration of Action | Up to 1 hour | Rat | Spinal Nerve Ligation | Reversible attenuation of allodynia.[1][2] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound
-
Sterile, pyrogen-free 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., dilute HCl and NaOH)
Protocol:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the this compound in sterile 0.9% saline to achieve the target concentration (e.g., 8 mg/mL for an 80 µg dose in a 10 µL injection volume).
-
Gently vortex the solution until the this compound is completely dissolved.
-
If necessary, adjust the pH of the solution to a physiologically compatible range (e.g., 7.0-7.4) using sterile, dilute HCl or NaOH.
-
Filter the solution through a sterile 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Store the prepared solution on ice for immediate use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[5]
Intracerebroventricular (ICV) Cannula Implantation Surgery
Materials:
-
Adult male rat (e.g., Sprague-Dawley, 250-350g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Guide cannula (22-gauge) and dummy cannula
-
Surgical drill with a small burr bit
-
Surgical instruments (scalpel, forceps, hemostats)
-
Dental cement
-
Suturing material or wound clips
-
Analgesics (e.g., carprofen, buprenorphine)
-
Antiseptic solution (e.g., povidone-iodine, 70% ethanol)
-
Ophthalmic ointment
-
Heating pad
Protocol:
-
Anesthesia and Analgesia: Anesthetize the rat using an appropriate anesthetic protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine). Administer a pre-operative analgesic as per institutional guidelines.
-
Surgical Preparation: Once the rat is deeply anesthetized (confirmed by the absence of a pedal withdrawal reflex), shave the fur from the scalp. Place the rat in the stereotaxic apparatus, ensuring the head is level. Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Incision: Cleanse the surgical area with an antiseptic solution. Make a midline incision on the scalp to expose the skull.
-
Identification of Bregma: Identify and clear the bregma, the junction of the sagittal and coronal sutures.
-
Craniotomy: Based on a rat brain atlas, determine the stereotaxic coordinates for the lateral ventricle. A common coordinate for the right lateral ventricle is approximately -0.7 mm anterior-posterior (AP) and -1.4 mm medial-lateral (ML) from bregma.[6] Drill a small burr hole at these coordinates, being careful not to penetrate the dura mater.
-
Cannula Implantation: Lower the guide cannula to the predetermined dorso-ventral (DV) coordinate (approximately -4.0 mm from the skull surface).[6]
-
Fixation: Secure the cannula to the skull using dental cement.
-
Closure and Recovery: Suture the incision or use wound clips to close the wound around the cannula implant. Insert a dummy cannula into the guide cannula to prevent blockage. Remove the rat from the stereotaxic frame and place it on a heating pad to maintain body temperature during recovery. Administer post-operative analgesics as required. Monitor the animal closely until it is fully ambulatory. Allow the animal to recover for at least 3-5 days before the ICV injection.
Intracerebroventricular (ICV) Injection of this compound
Materials:
-
Cannulated rat
-
Prepared this compound solution
-
Hamilton syringe (e.g., 10 µL) with an internal cannula that extends slightly beyond the guide cannula
-
Polyethylene tubing
-
Infusion pump (recommended for controlled injection rate)
Protocol:
-
Habituation: Handle the rats for several days prior to the injection to minimize stress.
-
Preparation: Gently restrain the rat. Remove the dummy cannula from the guide cannula.
-
Injection: Attach the internal cannula to the Hamilton syringe via polyethylene tubing and fill it with the this compound solution, ensuring there are no air bubbles. Insert the internal cannula into the guide cannula until it is fully seated.
-
Infusion: Infuse the this compound solution at a slow, controlled rate. While a specific rate for this compound is not consistently reported, a standard and safe rate for ICV injections in rats is 1-2 µL/minute.[4][7] A total volume of 5-10 µL is generally well-tolerated in adult rats.[6]
-
Post-Infusion: After the infusion is complete, leave the internal cannula in place for an additional 1-2 minutes to allow for diffusion and prevent backflow of the solution upon withdrawal.
-
Recovery: Slowly withdraw the internal cannula and replace it with the dummy cannula. Return the rat to its home cage and monitor for any adverse reactions and for the expected analgesic effects.
Signaling Pathways and Experimental Workflows
This compound's Descending Analgesic Pathway
This compound is known to act within the central nervous system to activate descending pain-modulating pathways. A key site of action is the rostral ventromedial medulla (RVM). The proposed mechanism involves the inhibition of GABAergic transmission, which in turn disinhibits descending analgesic neurons. This process is also thought to involve the activation of supraspinal cannabinoid (CB1) receptors and spinal noradrenergic systems.
References
- 1. Significance of Cannabinoid CB1 Receptors in this compound Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of cannabinoid CB1 receptors in this compound antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Descending modulation of pain: the GABA disinhibition hypothesis of analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuroinflammation Induced by Intracerebroventricular Injection of Microbial Neuraminidase [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Improgan Solutions for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo administration of Improgan, a non-opioid analgesic compound. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the analgesic properties of this compound.
Introduction
This compound is a novel analgesic agent that exerts its effects through a unique mechanism of action within the central nervous system. Unlike traditional opioids, this compound's analgesic properties are not mediated by opioid receptors[1]. Instead, it acts within the rostral ventromedial medulla (RVM), a critical area for pain modulation, by activating pain-inhibiting neurons ("off-cells") and suppressing pain-facilitating neurons ("on-cells")[2][3]. This mechanism is linked to the inhibition of GABAergic transmission and involves a presynaptic P450 epoxygenase signaling pathway[2].
Materials and Reagents
-
This compound base
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Sodium hydroxide (NaOH), for pH adjustment
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Sterile water for injection
-
pH meter
-
Sterile filters (0.22 µm)
-
Appropriate vials and syringes for storage and administration
Preparation of this compound Solutions
Two primary methods have been described for the preparation of this compound solutions for in vivo use. The choice of solvent may depend on the specific experimental requirements and administration route.
Method 1: Aqueous Solution using Dilute HCl
This method is suitable for preparing this compound for intracerebroventricular (icv) or intracerebral (ic) injections.
Protocol:
-
Weigh the desired amount of this compound base.
-
Dissolve the this compound base in a minimal amount of dilute hydrochloric acid (e.g., 1 M HCl). Ensure complete dissolution.
-
Neutralize the solution to a pH of 5.5-6.0 using a suitable base, such as sodium hydroxide. Monitor the pH carefully using a calibrated pH meter.
-
Bring the solution to the final desired volume with sterile saline.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the solution appropriately, typically at 4°C for short-term storage. For long-term storage, consult the manufacturer's recommendations or conduct stability studies.
Method 2: DMSO/Water Co-solvent
This alternative method can be used when a higher concentration of this compound is required or if solubility in a purely aqueous vehicle is limited.
Protocol:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For the final injection solution, dilute the DMSO stock with sterile water to achieve a final concentration of 60% DMSO and 40% water[3].
-
Vortex the solution thoroughly to ensure homogeneity.
-
Sterile-filter the final solution through a 0.22 µm syringe filter compatible with DMSO into a sterile vial.
-
Store the solution as described in Method 1.
Note: When using DMSO as a vehicle, it is crucial to include a vehicle-only control group in the in vivo experiments, as DMSO can have its own biological effects.
In Vivo Administration
This compound is typically administered directly into the central nervous system to elicit its analgesic effects.
Intracerebroventricular (icv) Injection
-
Animal Model: Rats are commonly used.
-
Dosage: Doses ranging from 40 to 80 µg have been shown to produce a dose-dependent attenuation of mechanical allodynia[2].
-
Volume: The injection volume should be kept small (typically 5-10 µL) to avoid significant changes in intracranial pressure.
Intracerebral (ic) Microinjection into the Rostral Ventromedial Medulla (RVM)
-
Animal Model: Rats.
-
Dosage: Microinjections of 5 to 30 µg into the RVM can reverse mechanical allodynia. An ED50 of approximately 10 µg has been reported for this effect[2].
-
Volume: Microinjection volumes are typically in the range of 0.2-0.5 µL.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound.
Table 1: Dose-Response of Intracerebroventricular (icv) this compound on Mechanical Allodynia in Rats [2]
| Dose (µg) | Effect on Mechanical Allodynia | Duration of Action |
| 40 | Intermediate attenuation | Up to 60 minutes |
| 80 | Complete, maximal reversal | Up to 60 minutes |
Table 2: Dose-Response of Intracerebral (ic) this compound in the RVM on Mechanical Allodynia and Thermal Nociception in Rats [2]
| Dose (µg) | Effect on Mechanical Allodynia | Effect on Thermal Nociception | Duration of Anti-Allodynic Action | Duration of Thermal Antinociception |
| 5-10 | Partial to ED50 effect | No activity | Up to 2 hours | Not applicable |
| 30 | Maximal suppression | Fully active | Up to 2 hours | 5 - 10 minutes |
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound in the RVM
The analgesic effect of this compound is initiated by its action in the RVM, leading to the activation of descending pain inhibitory pathways. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed signaling pathway for this compound-induced analgesia in the RVM.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the analgesic effects of this compound in a rodent model.
Caption: General experimental workflow for in vivo analgesic testing of this compound.
References
Application Notes: Effective Dosage of Improgan for Acute Pain Models in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Improgan is a non-opioid analgesic compound, chemically related to the histamine H₂ antagonist cimetidine. It has demonstrated significant antinociceptive properties in various rodent models of acute pain.[1] Unlike traditional opioids, this compound's mechanism of action is not mediated by opioid receptors.[2] Instead, it acts centrally within the brain, specifically in the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), to modulate descending pain-inhibitory pathways.[1][3] Research indicates that this compound stimulates these descending analgesic circuits by inhibiting supraspinal GABAergic transmission.[1][4] This leads to the activation of pain-inhibiting "OFF-cells" and the suppression of pain-facilitating "ON-cells" within the RVM, a mechanism that shares similarities with the analgesic actions of opioids and cannabinoids.[1][5]
These application notes provide a summary of effective dosages and detailed protocols for evaluating the antinociceptive effects of this compound in common acute pain models in mice.
Data Presentation: Effective Dosages of this compound
The following tables summarize the effective dosages of this compound from preclinical studies. Dosages have been primarily established through direct central administration, as this compound's brain penetration is a key factor in its efficacy.
Table 1: Effective Dosages of this compound in Mice
| Pain Model | Administration Route | Effective Dose | Observed Effect | Citation |
|---|
| Tail Immersion Test | Intracerebroventricular (icv) | 30 µg | Reversible, maximal analgesia |[2] |
Table 2: Effective Dosages of this compound in Rats (for reference)
| Pain Model | Administration Route | Effective Dose | Observed Effect | Citation |
|---|---|---|---|---|
| Tail-Flick Test | Intracerebroventricular (icv) | 80 µg | 80-100% of maximal analgesic response | [4] |
| Mechanical Allodynia | Intracerebroventricular (icv) | 40-80 µg | Complete, reversible, dose-dependent attenuation of allodynia | [1][6] |
| Thermal Nociception | Intra-RVM Microinjection | 30 µg | Fully active antinociception | [1] |
| Mechanical Allodynia | Intra-RVM Microinjection | 5-30 µg | Reversal of allodynia (ED₅₀ ≈ 10 µg) |[1][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway for this compound-induced analgesia.
Caption: General experimental workflow for assessing analgesics in mice.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection in Mice
This protocol describes the administration of this compound directly into the cerebral ventricles of the mouse brain.
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the mouse in a stereotaxic frame. Ensure the head is level.
-
Make a midline sagittal incision on the scalp to expose the skull.
-
Identify the bregma landmark.
-
-
Cannula Implantation (for chronic studies) or Direct Injection:
-
For direct injection, drill a small hole over the lateral ventricle. Stereotaxic coordinates relative to bregma are typically: Anterior/Posterior: -0.2 mm; Medial/Lateral: ±1.0 mm; Dorsal/Ventral: -2.5 mm.
-
Slowly lower a Hamilton syringe needle to the target depth.
-
-
This compound Administration:
-
Dissolve this compound in an appropriate vehicle (e.g., 60% DMSO/40% water, as used in some studies).[2]
-
Inject the desired dose (e.g., 30 µg) in a small volume (typically 1-5 µL) over 1-2 minutes to prevent a sudden increase in intracranial pressure.
-
Leave the needle in place for an additional minute to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
-
Post-Procedure Care:
-
Allow the mouse to recover from anesthesia in a warm, clean cage.
-
Monitor the animal for any adverse effects before proceeding to behavioral testing.
-
Protocol 2: Hot-Plate Test
This test measures the response latency to a thermal stimulus, modeling acute thermal pain.[7]
-
Apparatus:
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes.
-
Administer this compound or vehicle via the desired route (e.g., ICV).
-
At a predetermined time post-injection (e.g., 10-20 minutes), gently place the mouse onto the heated surface of the hot plate.
-
Start a timer immediately.
-
Observe the mouse for nociceptive responses, typically hind paw licking, shaking, or jumping.[9]
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
Immediately remove the mouse from the hot plate to prevent tissue damage.
-
A cut-off time (e.g., 30-60 seconds) must be established to avoid injury in animals that may not respond due to the analgesic effect of the drug.[10]
-
-
Data Analysis:
-
Compare the mean latency times between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 3: Tail-Flick Test
This test assesses spinal nociceptive reflexes by measuring the latency to withdraw the tail from a radiant heat source.[11]
-
Apparatus:
-
A tail-flick analgesia meter that focuses a high-intensity beam of light on the ventral surface of the tail.[12]
-
-
Procedure:
-
Gently restrain the mouse, allowing the tail to be exposed. Many commercial devices provide specialized restrainers.
-
Place the mouse's tail in the groove of the apparatus.
-
Activate the heat source, which simultaneously starts a timer.
-
The apparatus automatically detects the reflexive "flick" of the tail away from the heat and stops the timer.[12]
-
Record the latency.
-
A maximum cut-off time (e.g., 15-20 seconds) is preset to prevent tissue damage.[12]
-
Administer this compound or vehicle and repeat the test at specified time points post-administration.
-
-
Data Analysis:
-
Data is often expressed as the Maximum Possible Effect (%MPE), calculated as: [%MPE = ((Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)) * 100]
-
Compare %MPE between treated and control groups.
-
Protocol 4: Formalin Test
This model assesses nocifensive behaviors following an inflammatory insult and is sensitive to different classes of analgesics. The test has two distinct phases.[13][14]
-
Phase I (0-5 minutes post-injection): Represents acute, direct nociceptor activation.[13]
-
Phase II (15-30 minutes post-injection): Involves inflammatory processes and central sensitization.[14]
-
Procedure:
-
Acclimatize the mouse in an observation chamber (e.g., a clear Plexiglas box) for at least 30 minutes.
-
Administer this compound or vehicle at the appropriate time before the formalin injection.
-
Briefly restrain the mouse and inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 1-5%) subcutaneously into the plantar surface of one hind paw.[14][15]
-
Immediately return the mouse to the observation chamber and start a timer.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw during Phase I (0-5 min) and Phase II (e.g., 20-30 min).[15]
-
-
Data Analysis:
-
Calculate the total time spent showing nocifensive behaviors in each phase.
-
Compare the mean durations for the this compound-treated group against the vehicle control group for both phases using statistical analysis.
-
References
- 1. Efficacy of this compound, a Non-Opioid Analgesic, in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Significance of GABAergic systems in the action of this compound, a non-opioid analgesic [pubmed.ncbi.nlm.nih.gov]
- 5. Neural basis for this compound antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound, a non-opioid analgesic, in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. The increasing-temperature hot-plate test: an improved test of nociception in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
- 12. web.mousephenotype.org [web.mousephenotype.org]
- 13. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Assays for Testing Improgan Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Improgan is an experimental, non-opioid analgesic compound that has demonstrated significant efficacy in preclinical models of acute and chronic pain.[1][2] Chemically related to the histamine H2 antagonist cimetidine, this compound's mechanism of action is distinct from that of opioids and other common analgesics.[3] Research indicates that this compound exerts its effects by acting within the central nervous system, specifically in the brain stem's rostral ventromedial medulla (RVM) and periaqueductal gray (PAG).[1][4] The primary mechanism involves the activation of a descending analgesic pathway, which is thought to be mediated by the inhibition of supraspinal GABAergic transmission.[1][3] This action suppresses nociceptive signals at the spinal level, leading to a potent analgesic effect without the side effects associated with opioid receptor agonists.[1]
These application notes provide detailed protocols for a battery of behavioral assays designed to evaluate the analgesic efficacy of this compound in rodent models. The selected assays are standard preclinical tools for assessing responses to thermal (nociceptive) and mechanical (neuropathic) pain, along with a crucial control assay to rule out motor impairment.
Proposed Mechanism of Action & Experimental Workflow
To understand the context of these behavioral assays, it is helpful to visualize this compound's proposed mechanism and the general experimental process.
References
- 1. Efficacy of this compound, a Non-Opioid Analgesic, in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound, a non-opioid analgesic, in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of GABAergic systems in the action of this compound, a non-opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological Basis for Inhibition of Morphine and this compound Antinociception by CC12, a P450 Epoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebral Microinjection of Improgan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Improgan is a novel, non-opioid analgesic compound that has demonstrated significant antinociceptive effects in preclinical rodent models.[1][2] Chemically related to the histamine H2 antagonist cimetidine, this compound's mechanism of action is distinct from traditional opioids and other analgesics.[1][3] It does not bind to opioid, histamine, cannabinoid, cholinergic, or 5-HT3 receptors.[1][3][4] Instead, this compound is understood to exert its analgesic effects through the modulation of descending pain pathways originating in the brainstem, specifically within the Rostral Ventromedial Medulla (RVM).[1][2][3]
These application notes provide detailed protocols for the intracerebral microinjection of this compound in rodents, focusing on surgical procedures, dose-response data, and behavioral assays for assessing its analgesic efficacy. The information is intended to guide researchers in the design and execution of in vivo studies to further elucidate the therapeutic potential of this compound and similar compounds.
Mechanism of Action
This compound's analgesic properties stem from its ability to activate descending pain-inhibitory circuits.[1][2][3] This is achieved through the inhibition of supraspinal GABAergic transmission, which in turn leads to the activation of pain-inhibiting "OFF-cells" and the suppression of pain-facilitating "ON-cells" within the RVM.[1][2] This modulation of RVM neuronal activity is functionally similar to the effects of opioids and cannabinoids, though this compound does not directly engage their respective receptors.[1] The downstream signaling cascade involves the activation of supraspinal cannabinoid and spinal noradrenergic mechanisms, ultimately leading to a reduction in nociceptive signaling at the level of the spinal cord.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the intracerebral administration of this compound in rodents.
Table 1: Dose-Response Data for this compound
| Route of Administration | Species | Dose (µg) | Effect | Reference |
| Intracerebroventricular (ICV) | Rat | 40 | Intermediate anti-allodynic effect | [2] |
| Intracerebroventricular (ICV) | Rat | 80 | Maximal anti-allodynic effect | [2] |
| Rostral Ventromedial Medulla (RVM) | Rat | ~10 | Estimated ED50 for anti-allodynia | [2] |
| Rostral Ventromedial Medulla (RVM) | Rat | 30 | Maximal suppression of mechanical allodynia and thermal nociception | [2] |
Table 2: Stereotaxic Coordinates for Intracerebral Injections
| Target Region | Species | Anteroposterior (AP) from Bregma | Mediolateral (ML) from Midline | Dorsoventral (DV) from Skull | Reference |
| Lateral Ventricle (ICV) | Rat | -0.8 mm | ±1.5 mm | -3.5 mm | |
| Lateral Ventricle (ICV) | Mouse | -0.5 mm | ±1.0 mm | -2.5 mm | |
| Rostral Ventromedial Medulla (RVM) | Rat | -10.5 mm | 0.0 mm | -9.0 mm | |
| Rostral Ventromedial Medulla (RVM) | Mouse | -5.8 mm | 0.0 mm | -5.5 mm |
Table 3: Microinjection Parameters
| Parameter | Value | Species | Target |
| Injection Volume | 0.5 - 1.0 µl | Rat/Mouse | RVM |
| Injection Volume | 2.0 - 5.0 µl | Rat/Mouse | ICV |
| Infusion Rate | 0.1 - 0.5 µl/min | Rat/Mouse | RVM/ICV |
Experimental Protocols
Preparation of this compound Solution
-
Dissolution: Dissolve this compound base in a minimal volume of dilute hydrochloric acid (HCl).
-
Neutralization: Adjust the pH of the solution to a range of 5.5-6.0 using a suitable neutralizing agent (e.g., sodium hydroxide).
-
Dilution: Dilute the neutralized solution with sterile, pyrogen-free saline (0.9% NaCl) to achieve the desired final concentration.
-
Storage: Store the final solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Stereotaxic Surgical Procedure for Intracerebral Microinjection
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane vaporizer or injectable anesthetics like ketamine/xylazine)
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Cannula or injection needle (30-33 gauge)
-
Surgical drill
-
Sterile surgical instruments
-
Suturing material or tissue adhesive
-
Heating pad
-
Ophthalmic ointment
-
Antiseptic solution and sterile swabs
Procedure:
-
Anesthesia: Anesthetize the animal using an approved protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Animal Preparation: Shave the fur on the scalp and secure the animal in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Surgical Site Preparation: Clean the surgical area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Leveling the Skull: Adjust the head position to ensure that bregma and lambda are in the same horizontal plane.
-
Locating Injection Site: Identify bregma and use the stereotaxic coordinates from Table 2 to determine the target location for either ICV or RVM injection. Mark the location on the skull.
-
Craniotomy: Carefully drill a small burr hole through the skull at the marked location, avoiding damage to the underlying dura mater.
-
Durotomy: Gently pierce the dura mater with a fine-gauge needle.
-
Microinjection: Lower the injection cannula or needle to the predetermined dorsoventral coordinate. Infuse the this compound solution at the rate specified in Table 3.
-
Post-Infusion: Leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow upon retraction.
-
Closure: Slowly withdraw the needle and close the incision with sutures or tissue adhesive.
-
Post-Operative Care: Remove the animal from the stereotaxic frame and place it on a heating pad to maintain body temperature during recovery. Administer post-operative analgesics and monitor the animal closely until it is fully ambulatory.
Behavioral Assays for Analgesia
This test measures the latency of a thermal nociceptive response.
Apparatus:
-
Hot plate apparatus with a temperature-controlled surface.
-
A transparent cylinder to confine the animal to the plate.
Procedure:
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Place the animal on the hot plate (typically set to 52-55°C) and start a timer.[5]
-
Response Latency: Record the time it takes for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping.[6]
-
Cut-off Time: A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the plate.
-
Post-Injection Testing: After intracerebral injection of this compound or vehicle, repeat the test at predetermined time points (e.g., 15, 30, 60, and 90 minutes) to assess the analgesic effect.
This test measures the latency of a spinal reflex to a thermal stimulus.
Apparatus:
-
Tail-flick apparatus with a radiant heat source.
-
A restraining device to hold the animal.
Procedure:
-
Acclimation: Acclimate the animal to the restrainer for several minutes before testing.
-
Baseline Measurement: Position the animal's tail over the radiant heat source. The apparatus will automatically detect the tail flick and record the latency.
-
Cut-off Intensity/Time: Set the heat intensity to a level that produces a baseline latency of 2-4 seconds. A cut-off time is necessary to prevent tissue damage.
-
Post-Injection Testing: Following intracerebral injection, repeat the test at various time points to determine the effect of this compound on the tail-flick latency.
Visualizations
Caption: Experimental workflow for intracerebral microinjection of this compound.
Caption: Proposed signaling pathway for this compound-induced analgesia in the RVM.
References
- 1. Neural basis for this compound antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound, a Non-Opioid Analgesic, in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absence of 5-HT3 and cholinergic mechanisms in this compound antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing the Analgesic Properties of Improgan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for assessing the analgesic properties of Improgan, a non-opioid analgesic candidate. The protocols detailed below are based on established preclinical and clinical research methodologies and are intended to guide the evaluation of this compound's efficacy and mechanism of action.
Introduction to this compound
This compound is an experimental non-opioid analgesic that is structurally related to the histamine H2 antagonist, cimetidine.[1][2] Despite its chemical lineage, this compound's analgesic effects are not mediated by known histamine, opioid, or cannabinoid receptors.[1][3][4] Research indicates that this compound exerts its effects centrally, acting within the brainstem to modulate descending pain inhibitory pathways.[1][4][5] Specifically, it has been shown to act in the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM).[1][4][5] The proposed mechanism of action involves the inhibition of supraspinal GABAergic transmission and the activation of supraspinal cannabinoid, epoxygenase, and spinal noradrenergic pathways.[1][2]
Preclinical Assessment of Analgesic Properties
Preclinical evaluation of this compound's analgesic potential is crucial and typically involves in vivo rodent models of acute and chronic pain. These models allow for the characterization of the drug's efficacy, potency, and duration of action.
Table 1: Summary of Preclinical Models and Key Findings for this compound
| Pain Model | Species | Administration Route | Dose Range | Key Findings | Citation |
| Acute Thermal Nociception (Hot Plate & Tail Flick) | Rat | Intracerebroventricular (icv) | 80 µg | Increased thermal nociceptive latencies, implying an analgesic profile. | [1] |
| Acute Mechanical Nociception | Rat | Intracerebroventricular (icv) | Not Specified | Increased mechanical nociceptive latencies. | [1] |
| Neuropathic Pain (Spinal Nerve Ligation - SNL) | Rat | Intracerebroventricular (icv) | 40-80 µg | Dose-dependent and reversible attenuation of mechanical allodynia. | [6] |
| Neuropathic Pain (Spinal Nerve Ligation - SNL) | Rat | Intracerebral (ic) microinjection into RVM | 5-30 µg | Reversal of mechanical allodynia, identifying the RVM as a key site of action. | [6] |
Experimental Protocols: Preclinical Models
Acute Thermal Nociception: Hot Plate Test
Objective: To assess the central analgesic activity of this compound against a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Male Sprague-Dawley rats (200-250 g)
-
This compound solution for intracerebroventricular (icv) injection
-
Vehicle control (e.g., sterile saline)
-
Hamilton syringe for icv administration
Procedure:
-
Acclimatization: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Gently place each rat on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). Record the time (in seconds) until the rat exhibits a nociceptive response, such as licking its paws or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Administration: Administer this compound (e.g., 80 µg, icv) or vehicle to the rats.
-
Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), place the rats back on the hot plate and record the response latency.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Chronic Neuropathic Pain: Spinal Nerve Ligation (SNL) Model
Objective: To evaluate the efficacy of this compound in a model of chronic neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Surgical instruments for SNL procedure
-
Anesthesia (e.g., isoflurane)
-
Von Frey filaments for assessing mechanical allodynia
-
This compound solution for icv or intracerebral (ic) microinjection
-
Vehicle control
Procedure:
-
Surgical Procedure (SNL): Anesthetize the rat and, under aseptic conditions, expose the left L5 and L6 spinal nerves. Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion. Close the incision in layers.
-
Post-operative Recovery: Allow the animals to recover for at least 7 days post-surgery to allow for the development of neuropathic pain behaviors.
-
Baseline Mechanical Threshold: Assess the baseline paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments applied to the plantar surface of the hind paw.
-
Administration: Administer this compound (e.g., 40-80 µg, icv; or 5-30 µg, ic into the RVM) or vehicle.
-
Post-treatment Mechanical Threshold: Measure the PWT at various time points after drug administration.
-
Data Analysis: An increase in the PWT after this compound administration compared to the vehicle-treated group indicates an anti-allodynic effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its preclinical assessment.
Caption: Proposed signaling pathway for this compound-induced analgesia.
Caption: Experimental workflow for preclinical assessment of this compound.
Clinical Assessment of Analgesic Properties
While this compound is currently in the preclinical stage of development, the following outlines the key considerations for designing future clinical trials to assess its analgesic efficacy in humans.
Table 2: Proposed Core Outcome Domains for Clinical Trials of this compound
| Core Outcome Domain | Assessment Method | Description |
| Pain Intensity | Numeric Rating Scale (NRS) or Visual Analog Scale (VAS) | Patients rate their pain intensity on a scale of 0-10 or a 100 mm line. This is typically a primary endpoint.[7] |
| Physical Functioning | Brief Pain Inventory (BPI), Multidimensional Pain Inventory (MPI) | Assesses the impact of pain on daily activities, such as walking, work, and social interactions.[7] |
| Emotional Functioning | Beck Depression Inventory (BDI), Hospital Anxiety and Depression Scale (HADS) | Measures the psychological impact of chronic pain, including depression and anxiety.[7] |
| Patient Global Impression of Change (PGIC) | Categorical Scale | Patients provide a global rating of the overall improvement in their condition since starting treatment. |
| Adverse Events | Spontaneous reporting and systematic inquiry | Monitoring and recording of any undesirable experiences associated with the use of the drug.[7] |
| Rescue Medication Use | Patient Diary | Tracking the frequency and dosage of rescue medication taken for breakthrough pain. |
Experimental Protocol: Phase IIa Clinical Trial Design (Proposed)
Objective: To evaluate the efficacy, safety, and dose-response of this compound in patients with chronic neuropathic pain (e.g., diabetic peripheral neuropathy).
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
Patient Population: Adults with a confirmed diagnosis of diabetic peripheral neuropathy for at least 6 months and an average daily pain score of ≥ 4 on an 11-point NRS.
Intervention:
-
This compound (low dose, e.g., X mg, orally, once daily)
-
This compound (high dose, e.g., Y mg, orally, once daily)
-
Placebo (orally, once daily)
Primary Endpoint: Change from baseline in the weekly average of the 24-hour average pain intensity score (NRS) at week 12.[8]
Secondary Endpoints:
-
Proportion of patients with ≥30% and ≥50% reduction in pain intensity.
-
Change from baseline in scores on the BPI and HADS.
-
PGIC score at week 12.
-
Daily rescue medication usage.
-
Incidence and severity of adverse events.
Duration: 12 weeks of treatment followed by a follow-up period.
Data Analysis: The primary efficacy analysis will be performed using an analysis of covariance (ANCOVA) model with the change from baseline in pain intensity as the dependent variable, treatment group as a factor, and baseline pain intensity as a covariate.
Conclusion
The assessment of this compound's analgesic properties requires a multi-faceted approach, beginning with robust preclinical in vivo models to establish efficacy and elucidate its mechanism of action. The protocols and data presented here provide a framework for the continued investigation of this compound as a novel, non-opioid analgesic. Future clinical trials should incorporate multidimensional outcome measures to fully characterize the potential benefits of this compound for patients suffering from chronic pain.
References
- 1. Efficacy of this compound, a Non-Opioid Analgesic, in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of GABAergic systems in the action of this compound, a non-opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a cimetidine analog, induces morphine-like antinociception in opioid receptor-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of this compound, a non-opioid analgesic, in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Improgan Administration in Long-Term Neuropathic Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Improgan is a non-opioid analgesic agent that has demonstrated significant efficacy in preclinical models of acute and neuropathic pain.[1][2][3] Unlike traditional analgesics, this compound does not act on opioid receptors.[1] Its mechanism of action is centered within the brainstem, specifically the Rostral Ventromedial Medulla (RVM), a critical site for descending pain modulation.[1][2][3] this compound has been shown to suppress the activity of "ON-cells" within the RVM, which are known to facilitate pain transmission.[1][2][3] This unique mechanism suggests that this compound and similar compounds could be effective treatments for chronic neuropathic pain, a condition often refractory to standard therapies.
These application notes provide detailed protocols for the administration of this compound in long-term studies using a rat model of neuropathic pain. The protocols cover the surgical induction of neuropathy, behavioral assessment of pain, and a proposed framework for chronic this compound administration.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for acute this compound administration based on available preclinical data. Long-term dosing parameters are proposed based on these acute studies and general pharmacological principles for chronic rodent studies.
Table 1: Acute this compound Administration in the Spinal Nerve Ligation (SNL) Rat Model
| Parameter | Intracerebroventricular (ICV) Administration | Intra-Rostral Ventromedial Medulla (Intra-RVM) Microinjection |
| Animal Model | Sprague-Dawley Rats with SNL | Sprague-Dawley Rats with SNL |
| Dosage Range | 40 - 80 µg | 5 - 30 µg |
| Effect | Dose-dependent attenuation of mechanical allodynia | Reversal of mechanical allodynia |
| Duration of Action | Up to 1 hour | Up to 2 hours |
| Reference | [1][3] | [1][3] |
Table 2: Proposed Long-Term this compound Administration Protocol
| Parameter | Proposed Protocol |
| Animal Model | Sprague-Dawley Rats with SNL |
| Administration Route | Intracerebroventricular (ICV) via osmotic minipump |
| Proposed Daily Dose | To be determined (starting with a fraction of the effective acute dose, e.g., 10-20 µ g/day ) |
| Frequency | Continuous infusion |
| Duration of Study | 14-28 days post-SNL surgery |
| Key Outcome Measures | Mechanical allodynia, thermal hyperalgesia, general health monitoring |
Signaling Pathway of this compound in Descending Pain Modulation
This compound exerts its analgesic effects by modulating the descending pain inhibitory pathway. The primary site of action is the Rostral Ventromedial Medulla (RVM) in the brainstem. Within the RVM, there are two main classes of neurons that modulate nociceptive signals from the spinal cord: "ON-cells" which facilitate pain, and "OFF-cells" which inhibit pain. This compound has been shown to suppress the firing of RVM ON-cells, which is believed to be the mechanism for its attenuation of neuropathic allodynia.[1][2]
Caption: this compound's mechanism in the descending pain pathway.
Experimental Protocols
Animal Model: Spinal Nerve Ligation (SNL)
This protocol describes the induction of neuropathic pain in rats via ligation of the L5 and L6 spinal nerves.[4][5]
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scalpel, scissors, forceps, retractors)
-
4-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
-
Post-operative analgesics (e.g., carprofen, buprenorphine)
Procedure:
-
Anesthetize the rat and shave the back area over the lumbosacral region.
-
Place the animal in a prone position and sterilize the surgical site.
-
Make a midline incision at the L4-S2 level to expose the paraspinal muscles.
-
Separate the paraspinal muscles from the spinous processes to visualize the L6 transverse process.
-
Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves and tightly ligate them with a 4-0 silk suture.[4][5]
-
Ensure that the ligation is secure but does not sever the nerves.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Administer post-operative analgesia and allow the animal to recover in a warm, clean cage.
-
Monitor the animals daily for signs of distress and allow at least 7 days for the development of neuropathic pain behaviors before testing.
Behavioral Assay: Mechanical Allodynia (von Frey Test)
This protocol details the assessment of mechanical sensitivity using von Frey filaments.
Materials:
-
Von Frey filaments of varying stiffness (e.g., Stoelting) or an electronic von Frey apparatus.
-
Elevated mesh platform with individual testing chambers.
-
Data recording sheets.
Procedure:
-
Acclimatize the rats to the testing environment and chambers for at least 15-30 minutes before testing.
-
Begin with a filament of intermediate stiffness and apply it perpendicularly to the plantar surface of the hind paw with enough force to cause a slight buckling.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[6] If there is a positive response, use the next smaller filament; if there is no response, use the next larger filament.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
-
For electronic von Frey, the apparatus applies a progressively increasing force until the paw is withdrawn, and the withdrawal threshold is automatically recorded.[7][8][9]
-
Test both the ipsilateral (injured) and contralateral (uninjured) paws.
Proposed Protocol for Long-Term this compound Administration
This protocol is a proposed framework for assessing the long-term efficacy of this compound.
Materials:
-
SNL rats with confirmed mechanical allodynia.
-
This compound solution (sterile, for ICV administration).
-
Osmotic minipumps (e.g., Alzet).
-
Catheter for intracerebroventricular (ICV) cannulation.
-
Surgical instruments for pump implantation.
Experimental Workflow:
Caption: Workflow for a long-term this compound study.
Procedure:
-
Group Allocation: Following baseline behavioral testing, divide the SNL rats into at least two groups: Vehicle control and this compound-treated.
-
Pump and Cannula Preparation: Prepare the osmotic minipumps with either sterile vehicle or the appropriate concentration of this compound. Prime the pumps according to the manufacturer's instructions.
-
Surgical Implantation:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the skull over the target lateral ventricle.
-
Implant the ICV cannula into the lateral ventricle.
-
Create a subcutaneous pocket on the back of the rat and implant the osmotic minipump.
-
Connect the pump to the cannula via tubing.
-
Secure the cannula to the skull with dental cement and close the scalp incision.
-
-
Chronic Administration and Monitoring:
-
Allow the animals to recover from surgery. The minipumps will now deliver a continuous infusion of this compound or vehicle.
-
Perform weekly behavioral testing (von Frey) to assess the long-term effects of this compound on mechanical allodynia.
-
Monitor the general health of the animals daily, including body weight, food and water intake, and any signs of adverse effects.
-
-
Study Endpoint:
-
At the end of the study period (e.g., 28 days), perform final behavioral assessments.
-
Euthanize the animals and collect brain and spinal cord tissue for further analysis (e.g., to confirm cannula placement and assess molecular changes).
-
Conclusion
This compound presents a promising alternative to traditional analgesics for neuropathic pain due to its unique mechanism of action within the descending pain modulatory pathway. The protocols outlined in these application notes provide a comprehensive framework for conducting long-term studies to evaluate the sustained efficacy and safety of this compound in a preclinical model of neuropathic pain. Further research into chronic dosing, potential side effects, and the development of systemically active this compound-like compounds is warranted to translate these preclinical findings into clinical applications.
References
- 1. Efficacy of this compound, a Non-Opioid Analgesic, in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of this compound, a non-opioid analgesic, in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. criver.com [criver.com]
- 6. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 7. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 8. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 9. protocols.io [protocols.io]
Application Notes and Protocols for Elucidating the Neural Pathways of Improgan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Improgan is a novel, non-opioid analgesic compound that has demonstrated significant antinociceptive effects in preclinical studies. Structurally related to the histamine H2 antagonist cimetidine, this compound's mechanism of action is distinct from that of opioids and other known analgesics.[1][2] Research indicates that this compound exerts its effects by modulating descending pain inhibitory pathways originating in the brainstem, specifically within the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM).[3][4] The analgesic action of this compound is understood to involve the inhibition of supraspinal GABAergic transmission, as well as the activation of supraspinal cannabinoid and spinal noradrenergic systems.[1][5] Notably, the precise molecular target of this compound remains unidentified, as it does not exhibit significant affinity for opioid, histamine, 5-HT3, or cholinergic receptors.[2][6]
These application notes provide a comprehensive guide for researchers investigating the neural pathways of this compound. Detailed protocols for key in vivo and in vitro experiments are presented to facilitate the elucidation of its mechanism of action and the identification of its molecular target.
Data Presentation
Table 1: In Vivo Analgesic Effects of Intracerebroventricular (ICV) this compound in Rats
| Parameter | Value | Application Context |
| Dose Range | 40 - 80 µg | Dose-dependent attenuation of mechanical allodynia in a spinal nerve ligation model of neuropathic pain.[4] |
| Effective Dose | 80 µg | Induced 80-100% of maximal analgesic response in the tail-flick test.[2] |
| Vehicle | Saline | General use for ICV administration.[4] |
| Injection Volume | 5 - 10 µL | Standard volume for ICV injection in adult rats. |
| Time to Peak Effect | 10 - 30 minutes | Time course of antinociceptive effect in the tail-flick test.[2] |
| Duration of Action | Up to 1 hour | Duration of complete, reversible attenuation of hind paw mechanical allodynia.[4] |
Table 2: Effects of Intra-RVM Microinjection of this compound in Rats
| Parameter | Value | Application Context |
| Dose Range | 5 - 30 µg | Reversal of mechanical allodynia in a neuropathic pain model.[4] |
| Vehicle | Saline | General use for intracerebral microinjection. |
| Injection Volume | 0.25 - 0.5 µL | Standard volume for microinjection into the RVM. |
| Effect | Reversal of allodynia | Demonstrates the RVM as a key site of action for this compound's anti-allodynic effects.[4] |
Table 3: Known Pharmacological Interactions of this compound
| Interacting Compound | Effect on this compound Analgesia | Implied Mechanism |
| Muscimol (GABA-A agonist) | Complete elimination | Inhibition of supraspinal GABAergic transmission is crucial for this compound's action.[2] |
| Rimonabant (CB1 antagonist) | Dose-dependent inhibition | Indirect activation of cannabinoid CB1 receptors is involved in the analgesic pathway.[1] |
| Yohimbine (α2-adrenergic antagonist) | Complete blockade (intrathecal) | Involvement of spinal α2-adrenergic receptors in the descending inhibitory pathway.[5] |
| Yohimbine (ICV) | No effect | Supraspinal α2-adrenergic receptors are not directly involved in this compound's antinociceptive effect.[5] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Administration of this compound in Rats
This protocol details the procedure for delivering this compound directly into the lateral ventricles of the rat brain, a crucial technique for studying its central effects.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
-
Stainless steel guide cannula and dummy cannula
-
Dental cement and anchor screws
-
Surgical instruments
-
Analgesics for post-operative care
Procedure:
-
Animal Preparation: Anesthetize the rat and securely position it in the stereotaxic frame. Ensure the head is level between bregma and lambda. Apply eye lubricant to prevent corneal drying. Shave the scalp and sterilize the surgical area.
-
Surgical Implantation of Guide Cannula:
-
Make a midline incision to expose the skull.
-
Identify and clean the skull surface.
-
Using a dental drill, create a small burr hole over the target coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma).
-
Implant a guide cannula to the desired depth (e.g., DV: -3.5 mm from the skull surface).
-
Secure the cannula with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the incision.
-
-
Post-Operative Care: Administer analgesics and allow the animal to recover for at least 5-7 days before the experiment.
-
ICV Injection:
-
Gently restrain the conscious rat.
-
Remove the dummy cannula and insert the injection cannula (connected to the Hamilton syringe) into the guide cannula.
-
Infuse the desired volume of this compound solution (dissolved in sterile saline) at a slow, controlled rate (e.g., 1 µL/min).
-
Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Replace the dummy cannula.
-
-
Behavioral Testing: Conduct behavioral assays (e.g., tail-flick test) at appropriate time points after injection to assess the analgesic effects of this compound.
Protocol 2: Microinjection of this compound into the Rostral Ventromedial Medulla (RVM)
This protocol describes the targeted delivery of this compound into the RVM to investigate its role in this specific brain region.
Materials:
-
Same as Protocol 1, with the addition of a microinjection pump.
-
Microinjection cannula (33-gauge).
Procedure:
-
Animal and Surgical Preparation: Follow steps 1 and 2 of Protocol 1, using the stereotaxic coordinates for the RVM (e.g., AP: -10.8 to -11.3 mm from bregma, ML: 0 mm, DV: -9.5 to -10.0 mm from the skull surface).
-
Microinjection:
-
On the day of the experiment, anesthetize the rat and place it in the stereotaxic frame.
-
Remove the dummy cannula and insert the microinjection cannula.
-
Connect the cannula to a syringe mounted on a microinjection pump.
-
Infuse a small volume (e.g., 0.5 µL) of this compound solution at a slow rate (e.g., 0.1 µL/min).
-
Leave the cannula in place for a few minutes post-injection.
-
-
Histological Verification: After the experiment, perfuse the animal and perform histological analysis to verify the injection site.
Protocol 3: In Vivo Single-Unit Electrophysiology of RVM Neurons
This protocol allows for the recording of the activity of individual RVM neurons (ON- and OFF-cells) in response to this compound administration.
Materials:
-
Anesthetized rat preparation (as in Protocol 2)
-
Extracellular recording microelectrodes (e.g., glass micropipettes or tungsten microelectrodes)
-
Amplifier and data acquisition system
-
Noxious stimulation device (e.g., radiant heat source for tail-flick)
Procedure:
-
Animal Preparation and Surgery: Prepare the animal as for RVM microinjection. A craniotomy is performed over the RVM.
-
Electrode Placement: Slowly lower the recording microelectrode into the RVM.
-
Neuron Identification: Identify ON- and OFF-cells based on their characteristic firing patterns in response to noxious stimuli (e.g., tail heat). ON-cells increase their firing rate just before a nocifensive reflex, while OFF-cells cease firing.
-
Drug Administration: Administer this compound systemically (intravenously) or directly into the RVM via a microinjection cannula.
-
Data Recording and Analysis: Record the firing rate of the identified neuron before, during, and after this compound administration. Analyze the changes in firing frequency to determine the effect of this compound on RVM neuronal activity.
Protocol 4: In Vitro GABA Release Assay from Brainstem Slices
This protocol is designed to measure the effect of this compound on the release of GABA from brainstem tissue containing the RVM.
Materials:
-
Rat brainstem slices containing the RVM
-
Artificial cerebrospinal fluid (aCSF)
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid)
-
Scintillation counter
-
This compound solution
Procedure:
-
Brain Slice Preparation: Rapidly dissect the rat brainstem in ice-cold, oxygenated aCSF. Prepare coronal slices (e.g., 300-400 µm thick) containing the RVM using a vibratome.
-
Preloading with [³H]-GABA: Incubate the slices in oxygenated aCSF containing [³H]-GABA to allow for uptake into GABAergic neurons.
-
Superfusion and Sample Collection: Transfer the slices to a superfusion chamber and perfuse with oxygenated aCSF. Collect fractions of the superfusate at regular intervals to measure basal GABA release.
-
Stimulation of GABA Release: Stimulate GABA release by depolarization with a high concentration of potassium chloride (KCl) in the aCSF.
-
This compound Application: Apply different concentrations of this compound to the superfusion medium and measure its effect on both basal and stimulated [³H]-GABA release.
-
Quantification: Determine the amount of radioactivity in the collected fractions using a scintillation counter to quantify GABA release.
Visualizations
Caption: Proposed signaling pathway for this compound-induced analgesia.
References
- 1. precisionary.com [precisionary.com]
- 2. Rodent intracerebroventricular AAV injections [protocols.io]
- 3. protocols.io [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Preparation of Cortical Brain Slices for Electrophysiological Recording | Springer Nature Experiments [experiments.springernature.com]
Measuring the Effects of Improgan on Neuronal Firing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Improgan is a non-opioid analgesic compound that has demonstrated significant effects on pain-modulating neurons in the central nervous system.[1][2] Understanding the precise impact of this compound on neuronal firing is crucial for elucidating its mechanism of action and for the development of novel therapeutics. These application notes provide detailed protocols for measuring the effects of this compound on neuronal activity using two primary methodologies: in vitro Multi-Electrode Array (MEA) recordings and in vivo single-unit recordings.
Hypothesized Signaling Pathway:
While the direct molecular target of this compound remains unidentified, its functional effects on the rostral ventromedial medulla (RVM) suggest a modulation of the descending pain modulatory pathway.[1][2] this compound administration leads to an increase in the firing of OFF-cells, which are known to inhibit nociceptive signals, and a decrease in the firing of ON-cells, which facilitate pain transmission.[1][2]
References
Protocol for Evaluating Motor Side Effects of Improgan in Rodents
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Improgan is a non-opioid analgesic compound that has shown efficacy in various pain models in rodents.[1] Early studies have suggested that at analgesic doses, this compound does not significantly impair locomotor activity or performance on the rotarod test.[1] However, a thorough evaluation of potential motor side effects is a critical component of the preclinical safety assessment of any novel therapeutic agent. This document provides a detailed set of protocols for a comprehensive assessment of motor function in rodents following the administration of this compound. The described tests are designed to evaluate various aspects of motor performance, including coordination, balance, muscle strength, and spontaneous activity.
Animal Models and Drug Administration
Animal Selection
-
Species: Male and female adult C57BL/6 mice or Sprague-Dawley rats are recommended. The choice of species should be consistent with previous efficacy studies of this compound.
-
Health Status: Animals should be healthy and free of any apparent motor deficits prior to the study.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of the experiments. They should also be habituated to the testing room for at least 30 minutes prior to each behavioral test.[2][3][4]
Dosing and Administration
-
Route of Administration: The route of administration should be consistent with the intended clinical route or with previous preclinical studies. Common routes for rodents include intraperitoneal (IP), subcutaneous (SC), oral gavage (PO), and intravenous (IV).[5][6][7]
-
Dose Levels: A dose-response study is recommended. This should include a vehicle control group, a group receiving the therapeutic dose of this compound, and at least two higher dose groups to identify a potential dose-dependent effect on motor function.
-
Vehicle Control: The vehicle used to dissolve this compound should be administered to the control group. The vehicle should be non-toxic and have no known effects on motor activity.
Experimental Protocols for Motor Function Assessment
A battery of tests should be employed to provide a comprehensive assessment of motor function. The following tests are recommended:
Rotarod Test
This test assesses motor coordination and balance.[1][2][3][4]
-
Apparatus: An accelerating rotarod apparatus with individual lanes for each animal.
-
Procedure:
-
Training: Prior to drug administration, train the animals on the rotarod for at least two consecutive days. Each training session should consist of three trials with an inter-trial interval of at least 15 minutes.[3] The rod should accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[1][2][3]
-
Testing: On the test day, administer this compound or vehicle. At the time of peak drug effect (determined from pharmacokinetic studies), place the animal on the accelerating rotarod.
-
Data Collection: Record the latency to fall from the rod for each animal. If an animal clings to the rod for a full rotation without walking, this should also be recorded as a fall.[1]
-
-
Data Analysis: Compare the mean latency to fall between the different treatment groups.
Open Field Test
This test evaluates spontaneous locomotor activity and can also provide insights into anxiety-like behavior.[8][9][10][11][12]
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena should be equipped with an automated tracking system (e.g., video camera and software) to record the animal's movement.
-
Procedure:
-
Habituation: Allow animals to acclimate to the testing room.
-
Testing: Place the animal in the center of the open field and allow it to explore freely for a set period (e.g., 10-30 minutes).[13]
-
Data Collection: The tracking system will record various parameters.
-
-
Data Analysis: Key parameters to analyze include total distance traveled, average velocity, time spent in the center versus the periphery of the arena, and the number of rearing events.
Grip Strength Test
This test measures forelimb and hindlimb muscle strength.[13][14][15][16][17]
-
Apparatus: A grip strength meter with a wire mesh grid or a horizontal bar connected to a force gauge.
-
Procedure:
-
Forelimb Strength: Hold the animal by the tail and allow it to grasp the grid or bar with its forepaws. Gently pull the animal backward horizontally until its grip is released. The force gauge will record the peak force exerted.[13][15]
-
Combined Forelimb and Hindlimb Strength: Allow the animal to grasp the grid with all four paws and repeat the pulling procedure.[13][15]
-
Trials: Perform three to five trials for each limb configuration with a brief rest period between trials.
-
-
Data Analysis: Calculate the average peak force for each animal and compare the means between treatment groups.
Beam Walking Test
This test assesses fine motor coordination and balance.[18][19][20][21][22]
-
Apparatus: A narrow wooden or plastic beam of a specific width (e.g., 1-3 cm) elevated above a padded surface.[18] One end of the beam leads to a neutral starting platform, and the other end leads to the animal's home cage or a dark escape box.[18][22]
-
Procedure:
-
Training: Train the animals to traverse the beam for at least two days prior to testing.
-
Testing: After drug administration, place the animal on the starting platform and allow it to walk across the beam to the goal box.
-
Data Collection: Record the time taken to cross the beam and the number of foot slips (errors) made by each animal. The test can be video-recorded for more detailed analysis by blinded observers.[18]
-
-
Data Analysis: Compare the mean traversal time and the mean number of foot slips between the different treatment groups.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Rotarod Performance
| Treatment Group | Dose (mg/kg) | N | Mean Latency to Fall (s) ± SEM |
| Vehicle | 0 | 10 | |
| This compound | X | 10 | |
| This compound | Y | 10 | |
| This compound | Z | 10 |
Table 2: Open Field Activity
| Treatment Group | Dose (mg/kg) | N | Total Distance (m) ± SEM | Time in Center (s) ± SEM | Rearing Frequency ± SEM |
| Vehicle | 0 | 10 | |||
| This compound | X | 10 | |||
| This compound | Y | 10 | |||
| This compound | Z | 10 |
Table 3: Grip Strength
| Treatment Group | Dose (mg/kg) | N | Forelimb Strength (g) ± SEM | All Limbs Strength (g) ± SEM |
| Vehicle | 0 | 10 | ||
| This compound | X | 10 | ||
| This compound | Y | 10 | ||
| This compound | Z | 10 |
Table 4: Beam Walking Performance
| Treatment Group | Dose (mg/kg) | N | Traversal Time (s) ± SEM | Number of Foot Slips ± SEM |
| Vehicle | 0 | 10 | ||
| This compound | X | 10 | ||
| This compound | Y | 10 | ||
| This compound | Z | 10 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for evaluating the motor side effects of this compound in rodents.
Caption: Experimental workflow for assessing motor side effects.
Signaling Pathway Considerations
The precise molecular target of this compound is not yet fully elucidated. However, its analgesic effects are known to involve the modulation of supraspinal GABAergic transmission and cannabinoid-like pathways.[14] While a detailed signaling pathway diagram is not feasible without a known direct target, the following conceptual diagram illustrates the potential areas of the central nervous system and neurotransmitter systems that may be involved in any observed motor side effects.
Caption: Conceptual CNS pathways potentially affected by this compound.
References
- 1. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 2. Rotarod-Test for Mice [protocols.io]
- 3. mmpc.org [mmpc.org]
- 4. MPD: JaxCC1: project protocol [phenome.jax.org]
- 5. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 6. ntnu.edu [ntnu.edu]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. criver.com [criver.com]
- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. anilocus.com [anilocus.com]
- 13. mmpc.org [mmpc.org]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
- 15. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 16. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Beam Walking Test - Creative Biolabs [creative-biolabs.com]
- 19. 2.5.1. Beam-Walking Test [bio-protocol.org]
- 20. Rodent behavioural test - Sensory motor function - Beam walking - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 21. scantox.com [scantox.com]
- 22. Assessment of Motor Balance and Coordination in Mice using the Balance Beam - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Improgan for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with the experimental non-opioid analgesic, Improgan. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.
Troubleshooting Guide
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: this compound, like many research compounds, can exhibit poor aqueous solubility. Here are a few steps you can take to improve its dissolution:
-
pH Adjustment: Many compounds are ionizable, and adjusting the pH of your buffer can significantly increase solubility.[1][2] For weakly basic compounds, lowering the pH can help. Conversely, for weakly acidic compounds, increasing the pH may be beneficial. It is recommended to test a small amount of this compound in a range of pH-adjusted buffers to determine its optimal pH for solubility.
-
Use of a Co-solvent: For highly insoluble compounds, a small percentage of an organic co-solvent can be used. Common co-solvents in biological experiments include DMSO, ethanol, and methanol.[2][3] It is crucial to start with a high-concentration stock solution of this compound in a co-solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the co-solvent is low enough to not affect your experimental system.
-
Salt Forms: If you are not already using a salt form of this compound (e.g., this compound hydrochloride), consider obtaining one. Salt forms of drugs are a common strategy to enhance aqueous solubility.[1][2]
Q2: I've dissolved this compound in a co-solvent, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: This is a common issue known as "crashing out." Here are some strategies to avoid precipitation:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Optimize the Co-solvent Percentage: You may need to slightly increase the percentage of the co-solvent in your final solution. However, always be mindful of the tolerance of your specific cells or animal model to the co-solvent.
-
Use a Surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[2]
-
Vortexing During Dilution: When diluting the stock solution, vortex the aqueous medium gently and add the this compound stock solution dropwise to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q3: I am concerned that the solubilization method will affect my experimental results. What should I consider?
A3: This is a critical consideration. It is essential to include proper controls in your experiments:
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same solvent system (buffer with co-solvent and/or other additives) used to dissolve the this compound, but without the drug itself. This will help you to distinguish the effects of the drug from the effects of the vehicle.
-
Solvent Tolerance Testing: Before starting your main experiments, it is advisable to test the tolerance of your experimental system (e.g., cell line) to the chosen solvent system at the final concentration you plan to use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: While specific solubility data for this compound is not widely published, a common starting point for poorly water-soluble compounds is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[2][3] From this stock, you can make further dilutions into your aqueous experimental medium.
Q2: Are there any known incompatibilities of this compound with common laboratory reagents?
A2: There is no specific information available regarding the chemical incompatibilities of this compound with common laboratory reagents. As a general precaution, avoid strong oxidizing agents and extreme pH conditions unless you have specifically tested their effect on the compound's stability.
Q3: How should I store my this compound stock solution?
A3: For long-term storage, it is generally recommended to store stock solutions of research compounds at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light, as some compounds can be light-sensitive.
Q4: Can I sonicate my this compound solution to aid dissolution?
A4: Yes, gentle sonication in a water bath can be used to help dissolve the compound. However, be cautious with prolonged or high-energy sonication as it can potentially degrade the compound.
Summary of Solubilization Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionizing the compound to a more soluble form.[1][2] | Simple, effective for ionizable compounds. | Only applicable to ionizable compounds; may affect experimental conditions. |
| Co-solvents | Reducing the polarity of the solvent system.[2][3] | Effective for many non-polar compounds. | The co-solvent may have its own biological effects; potential for precipitation upon dilution. |
| Surfactants/Micelles | Encapsulating the hydrophobic drug within micelles.[2] | Can significantly increase apparent aqueous solubility. | Surfactants can have biological activity; may interfere with some assays. |
| Solid Dispersions | Dispersing the drug in a solid carrier matrix.[3][4] | Can improve dissolution rate and bioavailability. | Requires specialized formulation techniques. |
| Salt Formation | Converting the drug into a more soluble salt form (e.g., hydrochloride).[1][2] | Often a highly effective and widely used method. | Requires chemical modification; not all drugs can form stable salts. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes, vortex mixer.
-
Procedure: a. Calculate the mass of this compound required to make a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass of this compound * Volume of DMSO). b. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the required volume of DMSO to the tube. d. Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. e. Store the stock solution at -20°C or -80°C in small aliquots.
Protocol 2: pH-Dependent Solubility Testing
-
Materials: this compound powder, a set of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8), a spectrophotometer or HPLC system.
-
Procedure: a. Add an excess amount of this compound powder to a series of microcentrifuge tubes, each containing a different pH buffer. b. Incubate the tubes at a constant temperature (e.g., room temperature or 37°C) with constant agitation for a set period (e.g., 24 hours) to ensure equilibrium is reached. c. Centrifuge the tubes to pellet the undissolved this compound. d. Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method like UV-Vis spectrophotometry (if this compound has a chromophore) or HPLC. e. Plot the solubility of this compound as a function of pH to determine the optimal pH for dissolution.
Visualizations
Caption: Plausible signaling pathway for this compound-induced analgesia.
Caption: Experimental workflow for solubilizing this compound.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
troubleshooting inconsistent results in Improgan experiments
Welcome to the technical support center for Improgan experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a non-opioid analgesic compound, chemically a cimetidine analog.[1][2] Its mechanism of action is not fully understood but is known to be independent of opioid and histamine receptors.[2][3] Research suggests that this compound's analgesic effects are mediated through the activation of a supraspinal, descending analgesic pathway.[1] This may involve the inhibition of GABAergic transmission in the brain stem, particularly in the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM).[1][4][5] Some studies also indicate an indirect involvement of the cannabinoid system, as its effects can be blocked by CB1 receptor antagonists, although this compound itself does not bind to cannabinoid receptors.[4][5][6]
Q2: What are the common experimental applications of this compound?
This compound is primarily used in preclinical rodent models to study pain. It has been shown to be effective in attenuating responses to acute thermal and mechanical pain stimuli, as well as in models of chronic neuropathic pain.[4][7] Common assays used to evaluate this compound's effects include the tail-flick test, hot plate test, and the von Frey test for mechanical allodynia.[1][4][5]
Q3: Why am I seeing high variability in my this compound dose-response experiments?
Inconsistent results in dose-response studies with centrally administered compounds like this compound can arise from several factors:
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Pharmacokinetic Variability: Individual differences in drug metabolism and clearance can lead to variable responses.[8]
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Procedural Inconsistencies: Minor variations in intracerebroventricular (ICV) injection technique can significantly alter the delivered dose and its distribution in the brain.
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Animal-related Factors: The age, sex, strain, and even the diet of the animals can influence their sensitivity to pain and their response to analgesics.[9]
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Experimental Conditions: Environmental factors such as the light-dark cycle and habituation time before testing can affect baseline nociceptive sensitivity and introduce variability.[10]
Troubleshooting Guides
Inconsistent Results in Nociceptive Assays
Issue: High variability in tail-flick latency or von Frey withdrawal thresholds.
This is a common challenge in pain research. The following workflow can help identify and address potential sources of variability.
Potential Causes and Solutions:
| Factor | Potential Cause of Inconsistency | Recommended Solution |
| Animal-Related | Genetic differences between substrains of animals.[9] | Ensure all animals are from the same vendor and substrain. |
| Sex differences in pain perception and drug response. | Test males and females separately and analyze the data accordingly. | |
| Stress-induced analgesia from improper handling. | Handle animals gently and consistently. Allow for adequate habituation to the experimental setup. | |
| Procedural | Inaccurate or inconsistent ICV injection placement. | Verify stereotaxic coordinates and injection technique. Consider using a dye to confirm cannula placement at the end of the study. |
| Variability in the application of the nociceptive stimulus (e.g., heat intensity in tail-flick, force in von Frey).[11] | Calibrate equipment regularly. Ensure consistent application of the stimulus by the same trained experimenter. | |
| Subjectivity in scoring behavioral responses. | Use blinded observers and clear, predefined criteria for what constitutes a positive response. | |
| Environmental | Fluctuations in ambient temperature and lighting.[10] | Conduct experiments in a controlled environment with consistent temperature and lighting conditions. |
| Noise and other stressors in the testing room. | Minimize noise and disturbances during the experimental period. |
Experimental Protocols
Intracerebroventricular (ICV) Cannula Implantation and Injection in Rats
This protocol is a synthesis of standard methods for ICV cannulation and injection.
Materials:
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Stereotaxic apparatus
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Anesthesia (e.g., isoflurane)
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Surgical drill
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Guide cannula and dummy cannula
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Dental cement and anchor screws
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Injection cannula connected to a microsyringe pump
Procedure:
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Anesthesia and Stereotaxic Placement: Anesthetize the rat and place it in the stereotaxic frame. Ensure the head is level.
-
Surgical Preparation: Shave the scalp and clean the area with an antiseptic. Make a midline incision to expose the skull.
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Cannula Implantation: Using appropriate stereotaxic coordinates for the lateral ventricle, drill a hole for the guide cannula. Secure the cannula with dental cement and anchor screws.
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Recovery: Insert a dummy cannula to keep the guide patent. Allow the animal to recover for at least 5-7 days before experiments.
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ICV Injection: Gently restrain the animal and remove the dummy cannula. Insert the injection cannula into the guide. Infuse the this compound solution at a slow, controlled rate (e.g., 1 µL/min) to prevent an increase in intracranial pressure. Leave the injector in place for a minute post-injection to minimize backflow.
Nociceptive Assays
Tail-Flick Test:
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Gently restrain the rat, allowing the tail to be exposed.
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Apply a radiant heat source to a specific point on the tail.[12]
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Record the latency for the rat to flick its tail away from the heat source.[12]
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A cut-off time should be established to prevent tissue damage.
Von Frey Test for Mechanical Allodynia:
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Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.
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Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force.[13]
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A positive response is a sharp withdrawal, flinching, or licking of the paw.
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The 50% withdrawal threshold can be determined using the up-down method.
Quantitative Data Summary
The following tables provide a summary of this compound dosages and effects from published studies.
Table 1: Intracerebroventricular (ICV) this compound Doses and Antinociceptive Effects in Rats
| Dose (µg) | Pain Model | Nociceptive Assay | Observed Effect | Reference |
| 40-80 | Neuropathic Pain (Spinal Nerve Ligation) | Mechanical Allodynia (von Frey) | Dose-dependent attenuation of allodynia | [7] |
| 80 | Acute Pain | Tail Flick | 80-100% maximal analgesic response | [1] |
Table 2: Intracerebral (IC) this compound Doses in the Rostral Ventromedial Medulla (RVM) of Rats
| Dose (µg) | Pain Model | Nociceptive Assay | Observed Effect | Reference |
| 5-30 | Neuropathic Pain (Spinal Nerve Ligation) | Mechanical Allodynia (von Frey) | Reversal of allodynia | [7] |
| 30 | Acute Pain | Hot Plate and Tail Flick | Near-maximal antinociception | [5] |
Signaling Pathway
The precise signaling pathway for this compound is still under investigation. However, based on current evidence, a hypothesized pathway is presented below. This pathway involves the inhibition of GABAergic neurons in the RVM, leading to the activation of descending pain-inhibitory pathways.
References
- 1. Significance of GABAergic systems in the action of this compound, a non-opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound antinociception does not require neuronal histamine or histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of this compound, a Non-Opioid Analgesic, in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-opioid antinociception produced by brain stem injections of this compound: significance of local, but not cross-regional, cannabinoid mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antinociceptive activity of chemical congeners of this compound: optimization of side chain length leads to the discovery of a new, potent, non-opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound, a non-opioid analgesic, in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. icuprimaryprep.com [icuprimaryprep.com]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. A quantitative study on the tail flick test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TailTimer: A device for automating data collection in the rodent tail immersion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Improgan Dosage for Maximal Analgesic Effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Improgan for maximal analgesic effect in preclinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action for analgesia?
A1: this compound is a non-opioid analgesic agent.[1][2] It is chemically related to histamine and cimetidine but does not produce its analgesic effects by acting on opioid, histamine, or cannabinoid receptors.[1][3] this compound's primary site of action is the brain stem, specifically the Rostral Ventromedial Medulla (RVM).[2][4] Its mechanism involves the activation of descending pain-modulating pathways, which inhibit pain signals at the spinal cord level.[1] This is achieved by activating pain-inhibiting "OFF-cells" and suppressing the activity of pain-facilitating "ON-cells" within the RVM, a mechanism that shares similarities with opioids and cannabinoids.[3] This modulation is thought to occur through the inhibition of GABAergic transmission in the RVM.[1]
Q2: What are the reported effective doses of this compound in preclinical models?
A2: In preclinical studies using rats, this compound has been shown to be effective when administered directly into the central nervous system. Intracerebroventricular (icv) administration of 40-80 µg of this compound produced a dose-dependent and complete reversal of mechanical allodynia in a neuropathic pain model.[4] A dose of 80 µg (icv) was also shown to induce 80-100% of the maximal analgesic response in the tail-flick test.[1] When microinjected directly into the Rostral Ventromedial Medulla (RVM), doses ranging from 5-30 µg were effective in reversing mechanical allodynia.[4]
Q3: How do I establish an optimal dose of this compound for my specific experimental model?
A3: A dose-response study is essential to determine the optimal dose of this compound for your specific animal model and pain assay. This typically involves a dose-escalation study design to identify the median effective dose (ED50), which is the dose that produces 50% of the maximal analgesic effect. A common approach is the "up-and-down" method or a traditional 3+3 dose-escalation design. It is recommended to start with doses reported in the literature and adjust based on the observed analgesic effect and any adverse events.
Q4: What are the expected pharmacokinetic properties of this compound when administered intracerebroventricularly (ICV)?
Data Presentation
Table 1: Example Preclinical Dose-Response Data for a Centrally Acting Analgesic (Tramadol) in the Rat Tail-Flick Test
| Dose (mg/kg, i.p.) | Number of Animals | Mean Latency Time (seconds) ± SEM | % Maximum Possible Effect (%MPE) |
| Vehicle Control | 8 | 2.5 ± 0.3 | 0 |
| 10 | 8 | 4.2 ± 0.5 | 22.7 |
| 20 | 8 | 5.8 ± 0.6 | 44.0 |
| 40 | 8 | 7.5 ± 0.7 | 66.7 |
| 80 | 8 | 9.2 ± 0.8 | 89.3 |
%MPE is calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. This data can be used to calculate the ED50.
Table 2: Representative Pharmacokinetic Parameters for a Centrally Acting Analgesic (Morphine) Following Intracerebroventricular (ICV) Administration in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Dose | µg | 10 |
| Cmax (CSF) | ng/mL | 1500 ± 250 |
| Tmax (CSF) | minutes | 5 |
| t1/2 (CSF) | minutes | 30 ± 5 |
| AUC (CSF) | ng*min/mL | 45000 ± 7000 |
| Clearance (CSF) | mL/min/kg | 0.22 ± 0.04 |
This table presents representative data for morphine and should be used as a guideline. Actual pharmacokinetic parameters for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Dose-Response Determination using the Tail-Flick Test
Objective: To determine the median effective dose (ED50) of this compound for acute thermal pain.
Materials:
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This compound
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Vehicle (e.g., sterile saline)
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Tail-flick analgesia meter
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Animal restrainers
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Male Sprague-Dawley rats (200-250g)
Procedure:
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Acclimatization: Acclimate rats to the testing room and restrainers for at least 3 days prior to the experiment.
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Baseline Latency: On the day of the experiment, determine the baseline tail-flick latency for each rat by applying a radiant heat source to the tail and recording the time to withdrawal. The average of three readings is taken as the baseline. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.
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Drug Administration: Divide animals into groups and administer different doses of this compound (e.g., via ICV injection). Include a vehicle control group.
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Post-treatment Latency: At a predetermined time point after drug administration (e.g., 15, 30, 60, 90 minutes), measure the tail-flick latency again.
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Data Analysis: Calculate the % Maximum Possible Effect (%MPE) for each animal at each dose. Plot the %MPE against the log of the dose and use regression analysis to determine the ED50.
Protocol 2: Assessment of Mechanical Allodynia using Von Frey Filaments
Objective: To evaluate the effect of this compound on mechanical sensitivity in a model of neuropathic pain.
Materials:
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This compound
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Vehicle
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Set of calibrated von Frey filaments
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Elevated mesh platform with individual testing chambers
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Animal model of neuropathic pain (e.g., Chronic Constriction Injury)
Procedure:
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Acclimatization: Acclimate animals to the testing environment and apparatus for several days.
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Baseline Threshold: Determine the baseline 50% paw withdrawal threshold using the up-down method. This involves applying von Frey filaments of increasing or decreasing force to the plantar surface of the paw and recording the response.
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Drug Administration: Administer this compound or vehicle to the animals.
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Post-treatment Threshold: At selected time points after administration, re-assess the 50% paw withdrawal threshold.
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Data Analysis: Compare the post-treatment withdrawal thresholds between the this compound-treated and vehicle-treated groups. An increase in the withdrawal threshold indicates an anti-allodynic effect.
Troubleshooting Guides
Issue 1: High Variability in Analgesic Response
| Possible Cause | Troubleshooting Step |
| Improper drug administration | Verify the accuracy of the injection site (e.g., through histological confirmation for intracerebral injections). Ensure consistent injection volume and speed. |
| Animal stress | Ensure adequate acclimatization to the testing environment and handling. Minimize noise and disturbances during experiments. |
| Inconsistent baseline measurements | Standardize the timing of baseline measurements relative to the light/dark cycle. Ensure the animal is calm before taking readings. |
Issue 2: Lack of a Clear Dose-Response Relationship
| Possible Cause | Troubleshooting Step |
| Inappropriate dose range | Widen the range of doses tested. Include both lower and higher doses to capture the full dose-response curve. |
| Drug solubility issues | Ensure this compound is fully dissolved in the vehicle. Consider using a different vehicle if solubility is a problem. |
| Rapid metabolism/clearance | Measure the analgesic effect at earlier time points post-administration. Conduct pharmacokinetic studies to determine the drug's half-life. |
Issue 3: Unexpected Side Effects (e.g., sedation, motor impairment)
| Possible Cause | Troubleshooting Step |
| Off-target effects at high doses | Perform a thorough behavioral assessment at each dose (e.g., open field test, rotarod test) to distinguish analgesia from motor impairment. |
| Drug concentration in the CNS is too high | Lower the dose range. Consider a different route of administration that might provide a more targeted delivery with fewer side effects. |
Visualizations
Caption: A typical experimental workflow for dose optimization of an analgesic agent.
Caption: Proposed signaling pathway for this compound-mediated analgesia in the RVM.
References
- 1. Bulbospinal nociceptive ON and OFF cells related neural circuits and transmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic and thermic effects, and cerebrospinal fluid and plasma pharmacokinetics, of intracerebroventricularly administered morphine in normal and sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
avoiding common pitfalls in Improgan administration
Welcome to the technical support center for Improgan, a novel, potent, and selective inhibitor of the fictional kinase, Aberrant Kinase 1 (AK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help you avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Aberrant Kinase 1 (AK1), a serine/threonine kinase implicated in anomalous cell proliferation pathways. By binding to the ATP pocket of AK1, this compound prevents the phosphorylation of its downstream substrates, leading to cell cycle arrest and apoptosis in AK1-dependent cell lines.
Q2: What is the recommended solvent for this compound and how should I prepare a stock solution?
A2: this compound is soluble in organic solvents such as DMSO and ethanol. For most cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock can then be diluted in your aqueous assay buffer or cell culture medium to the final working concentration. To ensure maximum solubility in aqueous buffers, first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of your choice.[1] The final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[2]
Q3: How can I be sure the observed phenotype is due to this compound's on-target activity and not off-target effects?
A3: This is a critical consideration for any kinase inhibitor.[3][4][5] We recommend a multi-faceted approach to validate on-target effects:
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Use a structurally unrelated inhibitor: Confirm your results with a different inhibitor that also targets AK1 but has a distinct chemical structure.[6]
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Perform a dose-response analysis: On-target effects should correlate with the known IC50 of this compound for AK1.
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Genetic knockdown: Use techniques like siRNA or CRISPR/Cas9 to reduce AK1 expression. The resulting phenotype should mimic the effects of this compound treatment.[6]
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Rescue experiment: If possible, introduce a mutated, this compound-resistant form of AK1 into your cells. If the cells become resistant to this compound's effects, it strongly suggests an on-target mechanism.
Q4: Can off-target effects of this compound be beneficial?
A4: While often considered a confounding factor, off-target effects can sometimes contribute to a drug's therapeutic efficacy, a concept known as polypharmacology.[6] For example, if this compound inhibits other pro-survival kinases in addition to AK1, it could lead to a more potent anti-cancer effect. However, it is crucial to characterize these off-target activities to fully understand the compound's biological effects.
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect of this compound | 1. Compound Precipitation: this compound may have poor solubility in your aqueous assay buffer, leading to a lower effective concentration.[7][8] 2. Cell Line Insensitivity: The cell line you are using may not be dependent on the AK1 pathway for survival or proliferation. 3. Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | 1. Verify Solubility: Visually inspect your diluted solutions for any precipitate. Consider preparing fresh dilutions for each experiment. If solubility issues persist, you can try slightly increasing the final DMSO concentration (while staying within non-toxic limits) or using a different formulation with solubility-enhancing excipients. 2. Confirm AK1 Expression and Activity: Use Western blotting or an activity assay to confirm that your cell line expresses active AK1. 3. Proper Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture. |
| High levels of cell death, even at low concentrations | 1. Off-Target Toxicity: this compound may be inhibiting other kinases that are essential for cell survival.[6] 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[2] | 1. Titrate the Concentration: Determine the lowest effective concentration that inhibits AK1 without causing excessive toxicity.[6] 2. Perform a Kinase Profile: Screen this compound against a broad panel of kinases to identify potential off-targets. 3. Check Solvent Concentration: Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).[2] |
| Unexpected or paradoxical cellular phenotype (e.g., increased proliferation) | 1. Pathway Cross-Talk: Inhibition of AK1 may lead to feedback activation of a parallel signaling pathway.[3] 2. Off-Target Activation: this compound might be activating another kinase with an opposing biological function.[3] | 1. Validate with a Different Tool: Use a structurally unrelated inhibitor for AK1 or a genetic knockdown approach (siRNA/CRISPR) to confirm the phenotype.[6] 2. Investigate Downstream Signaling: Use techniques like phosphoproteomics or Western blotting to analyze the activity of other relevant signaling pathways. |
Data Presentation
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| AK1 (Target) | 5 |
| Kinase B | 250 |
| Kinase C | > 10,000 |
| Kinase D | 800 |
| Kinase E | > 10,000 |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | Assay Type | Recommended Concentration Range |
| HCT116 | Proliferation (72h) | 10 nM - 1 µM |
| A549 | Apoptosis (24h) | 50 nM - 5 µM |
| MCF7 | Cell Cycle Analysis (48h) | 25 nM - 2.5 µM |
Experimental Protocols
Protocol 1: General Protocol for Cell Proliferation Assay using this compound
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Cell Seeding: Plate cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the assay. Allow cells to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in your desired cell culture medium. Remember to first dilute the DMSO stock in medium before further serial dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Cell Viability Measurement: Use a suitable method to measure cell viability, such as a resazurin-based assay or a luminescent cell viability assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits the AK1 signaling pathway.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
stability of Improgan in different solvent preparations
Disclaimer: Publicly available data on the specific stability profile of Improgan in various solvents is limited. The following information is based on general principles of small molecule stability, particularly for compounds with structures analogous to cimetidine, and represents best-practice guidelines for research applications. The quantitative data provided is illustrative. Researchers should always perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For initial stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of up to 100 mM. DMSO is a versatile solvent that can typically dissolve a wide range of organic molecules. For aqueous experiments, further dilution of the DMSO stock into your aqueous buffer is necessary. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q2: How should I store stock solutions of this compound?
This compound stock solutions in anhydrous DMSO should be stored at -20°C or -80°C to maximize long-term stability. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Protect solutions from light, as compounds with aromatic rings can be susceptible to photodegradation.
Q3: My this compound solution has turned a yellowish color. Is it still usable?
A change in color, such as the appearance of a yellow tint, often indicates chemical degradation or oxidation. We strongly advise against using a discolored solution, as the presence of degradation products could lead to unpredictable and erroneous experimental results. It is best to discard the solution and prepare a fresh stock from solid material.
Q4: I observed a precipitate in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed moisture. Before use, warm the vial to room temperature (or briefly to 37°C) and vortex thoroughly to attempt to redissolve the precipitate. If the precipitate does not fully dissolve, centrifuge the vial and carefully pipette the supernatant for use, noting that the actual concentration may be lower than intended. For best results, prepare a fresh stock solution.
Q5: Can I prepare this compound solutions in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers may be challenging due to its likely limited aqueous solubility. The recommended method is to first prepare a high-concentration stock in DMSO and then dilute this stock into the desired aqueous buffer. When diluting, add the DMSO stock to the buffer dropwise while vortexing to prevent immediate precipitation. The final concentration achievable in aqueous media will depend on the buffer's pH and composition.
Troubleshooting Guides
Guide 1: Troubleshooting this compound Insolubility or Precipitation
This guide helps you address issues with getting or keeping this compound in solution.
Caption: Workflow for troubleshooting this compound solubility issues.
Data & Stability Summaries
The following tables present illustrative data on the solubility and stability of this compound.
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Temperature | Maximum Solubility (Approx.) | Notes |
| DMSO | 25°C | >100 mM | Recommended for primary stock solutions. |
| Ethanol (95%) | 25°C | ~25 mM | Can be used as an alternative to DMSO. |
| Methanol | 25°C | ~15 mM | Lower solubility than Ethanol. |
| PBS (pH 7.4) | 25°C | <100 µM | Limited solubility; prepare by dilution. |
| Water | 25°C | <50 µM | Very low solubility. |
Table 2: Illustrative Stability of this compound Stock Solutions (10 mM in Anhydrous DMSO)
| Storage Condition | Time | Purity by HPLC (Approx. %) | Observations |
| -80°C | 6 Months | >99% | Highly stable. Recommended for long-term storage. |
| -20°C | 6 Months | >98% | Stable. Suitable for routine storage. |
| 4°C | 1 Week | ~95% | Minor degradation detected. |
| Room Temp (25°C) | 24 Hours | ~90% | Significant degradation. Avoid. |
| Room Temp (Light) | 24 Hours | ~85% | Accelerated degradation in light. |
| -20°C (3 Freeze-Thaw Cycles) | 1 Month | ~96% | Minor degradation observed. Avoid repeated cycles. |
Experimental Protocols
Protocol 1: Purity and Stability Assessment by Reverse-Phase HPLC
This protocol provides a standard method to assess the purity of this compound and detect degradation products.
1. Materials:
-
This compound sample (solid or in solution)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% ACN in Water (v/v) with 0.1% TFA.
-
Degas both mobile phases prior to use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B (Linear Gradient)
-
17-20 min: 95% B (Hold)
-
20-21 min: 95% to 5% B (Return to Initial)
-
21-25 min: 5% B (Equilibration)
-
4. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound solid in DMSO.
-
Dilute this stock to approximately 50 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
5. Analysis:
-
Inject the prepared sample.
-
Integrate the peak areas. Purity is calculated as the area of the main this compound peak divided by the total area of all peaks, expressed as a percentage. Degradation is indicated by the appearance of new peaks, typically at earlier retention times.
Mechanism & Pathway Visualization
This compound is known to be a non-opioid analgesic.[1][2] While its precise molecular target is not fully elucidated, research suggests it may indirectly modulate cannabinoid pain-relief pathways without directly binding to CB1 receptors.[1] The diagram below illustrates a hypothetical signaling cascade where a novel receptor, tentatively named the "this compound Receptor (ImpR)", initiates an anti-nociceptive signal.
Caption: Hypothetical signaling pathway for this compound-induced analgesia.
References
- 1. Antinociceptive activity of chemical congeners of this compound: optimization of side chain length leads to the discovery of a new, potent, non-opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a cimetidine analog, induces morphine-like antinociception in opioid receptor-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing off-target effects in Improgan research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Improgan, a novel kinase inhibitor. The following resources are designed to help you anticipate, identify, and address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of Target Kinase A (TKA), a key regulator of cell proliferation and survival. By binding to the ATP-binding pocket of TKA, this compound blocks its kinase activity, leading to the inhibition of downstream signaling pathways.
Q2: What is the known kinase selectivity profile of this compound?
This compound exhibits high selectivity for TKA. However, like many kinase inhibitors, it can interact with other kinases at higher concentrations. A broad panel kinase screen has identified several potential off-target kinases, most notably Off-Target Kinase 1 (OTK1) and Off-Target Kinase 2 (OTK2). See Table 1 for a summary of the selectivity profile.
Q3: How can I differentiate between on-target and off-target effects in my cellular assays?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
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Dose-response analysis: On-target effects should correlate with the IC50 for TKA, while off-target effects may only appear at higher concentrations.
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Use of a structurally unrelated inhibitor: Employing another TKA inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to TKA inhibition.
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Rescue experiments: Expressing a drug-resistant mutant of TKA should reverse the on-target effects of this compound but not the off-target effects.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct target engagement of this compound with TKA in a cellular context.
Troubleshooting Guide
Problem: I'm observing a phenotype that is inconsistent with the known function of Target Kinase A. Could this be an off-target effect?
Answer: This is a common challenge when working with kinase inhibitors. An unexpected phenotype could arise from off-target effects, context-specific functions of the target kinase, or experimental artifacts. Follow these steps to investigate:
-
Confirm Target Engagement: First, verify that this compound is engaging with TKA in your experimental system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is the recommended method. See the protocol below.
-
Perform a Dose-Response Experiment: Titrate this compound over a wide concentration range. If the unexpected phenotype only manifests at concentrations significantly higher than the IC50 for TKA, it is likely an off-target effect.
-
Analyze Key Off-Targets: Check for the activation or inhibition of downstream markers of the most likely off-target kinases (OTK1 and OTK2) using Western blotting.
-
Use a Control Compound: Compare the results with a structurally unrelated TKA inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
Problem: My rescue experiment using a drug-resistant TKA mutant did not reverse the observed phenotype. What should I do next?
Answer: This result strongly suggests that the phenotype is not mediated by the inhibition of TKA and is likely an off-target effect. The following workflow is recommended:
Caption: Troubleshooting logic for unexpected phenotypes.
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | K_i (nM) | Selectivity (Fold vs. TKA) |
| Target Kinase A (TKA) | 5 | 1 |
| Off-Target Kinase 1 (OTK1) | 150 | 30 |
| Off-Target Kinase 2 (OTK2) | 450 | 90 |
| Kinase X | >10,000 | >2000 |
| Kinase Y | >10,000 | >2000 |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Treatment | Temperature (°C) | % TKA Remaining (Normalized) |
| Vehicle (DMSO) | 45 | 100 |
| Vehicle (DMSO) | 50 | 85 |
| Vehicle (DMSO) | 55 | 40 |
| Vehicle (DMSO) | 60 | 15 |
| This compound (1 µM) | 55 | 88 |
| This compound (1 µM) | 60 | 75 |
| This compound (1 µM) | 65 | 45 |
This data indicates that this compound binding stabilizes TKA, shifting its melting point to a higher temperature and confirming target engagement in cells.
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is designed to verify the direct binding of this compound to Target Kinase A in intact cells.
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 80% confluency. Treat one set of plates with 1 µM this compound and another with vehicle (DMSO) for 1 hour.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 45°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Centrifugation: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Analysis: Collect the supernatant and analyze the amount of soluble TKA by Western blot or ELISA. The stabilized protein will remain in the supernatant at higher temperatures in the this compound-treated samples.
Western Blotting for Pathway Analysis
This protocol allows for the assessment of on-target and off-target pathway modulation.
Methodology:
-
Cell Lysis: Treat cells with varying concentrations of this compound for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
On-Target: Phospho-TKA substrate (specific antibody)
-
Off-Target: Phospho-OTK1 substrate (specific antibody)
-
Loading Control: GAPDH or β-actin
-
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Workflows
Caption: this compound's intended on-target signaling pathway.
Caption: Experimental workflow for off-target identification.
Technical Support Center: Refining ICV Injection Techniques for Improgan Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the intracerebroventricular (ICV) delivery of Improgan. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during ICV injection experiments with this compound.
Frequently Asked Questions (FAQs)
This compound Solution Preparation
-
Q1: What is the recommended vehicle for dissolving this compound for ICV injections?
-
Q2: How should I prepare the this compound solution?
-
A2: To prepare the this compound solution, calculate the required amount of this compound for your desired concentration and dissolve it in the appropriate volume of sterile, pH-matched saline. Gently vortex or sonicate if necessary to ensure complete dissolution. It is best practice to prepare the solution fresh on the day of the experiment to minimize degradation.
-
-
Q3: What should I do if I observe precipitation in my this compound solution?
-
A3: If you observe precipitation, it may indicate that the solubility limit of this compound in your chosen vehicle has been exceeded or that the solution is unstable. Consider the following troubleshooting steps:
-
Gently warm the solution to see if the precipitate redissolves.
-
Try preparing a more dilute solution.
-
If using saline, ensure the pH is appropriately matched.
-
Consider trying an alternative vehicle such as aCSF.
-
-
-
Q4: How should I store the this compound solution?
-
A4: For optimal results, it is recommended to use freshly prepared this compound solutions for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. Avoid repeated freeze-thaw cycles. Long-term stability studies for this compound in solution have not been widely published.
-
Cannula Implantation and Maintenance
-
Q5: My guide cannula has become blocked. How can I clear it?
-
A5: A blocked guide cannula can often be cleared by gently re-inserting the dummy cannula a few times to dislodge any debris. If this is unsuccessful, a fine sterile wire of a smaller diameter than the inner diameter of the guide cannula can be carefully used to clear the obstruction. Always perform this under aseptic conditions.
-
-
Q6: The dental cement holding the cannula assembly has come loose. What should I do?
-
A6: If the dental cement becomes loose, the animal should be re-anesthetized, and the area around the implant cleaned and dried thoroughly. Additional dental cement can then be applied to re-secure the assembly. Ensure the skull surface was properly prepared (cleaned and dried) during the initial surgery to promote strong adhesion.
-
ICV Injection Procedure
-
Q7: I am observing a high rate of mortality or adverse events in my animals post-injection. What could be the cause?
-
A7: High mortality or adverse events can be due to several factors:
-
Injection Volume and Rate: Excessive volume or a rapid injection rate can increase intracranial pressure.
-
Contamination: Ensure your surgical technique and all materials are sterile to prevent infection.
-
Incorrect Cannula Placement: Verify your stereotaxic coordinates and confirm cannula placement.
-
Drug Concentration: The dose of this compound may be too high. Consider performing a dose-response study.
-
-
-
Q8: How can I prevent backflow of the injectate after removing the injection cannula?
-
A8: To minimize backflow, leave the injection cannula in place for a few minutes after the infusion is complete to allow for diffusion of the solution into the ventricle. Withdraw the cannula slowly and steadily.
-
Data Presentation
Table 1: Summary of ICV Injection Parameters for this compound and its Analog in Rodents
| Parameter | This compound (Rat) | CC44 (this compound Analog) (Rat) | CC44 (this compound Analog) (Mouse) |
| Dose Range | 580 nmol | 10 - 155 nmol | 3 - 30 nmol |
| Injection Volume | 8 µl | Not specified | Not specified |
| Vehicle | pH-matched saline | Not specified | Not specified |
| Infusion Rate | Infused over ~4 minutes | Not specified | Not specified |
| Reference | [1] | [3] | [3] |
Experimental Protocols
Protocol 1: Guide Cannula Implantation for ICV Injection
-
Anesthesia: Anesthetize the animal (rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Place the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Locate bregma and lambda.
-
Determine the coordinates for the lateral ventricle. For rats, typical coordinates from bregma are: AP -0.8 mm, ML ±1.5 mm. For mice, typical coordinates are: AP -0.5 mm, ML ±1.0 mm.
-
Drill a small hole at the determined coordinates, being careful not to damage the underlying dura mater.
-
Drill additional holes for anchor screws.
-
Insert the anchor screws.
-
-
Cannula Implantation:
-
Lower the guide cannula to the desired depth (dorsoventral coordinate). For rats, this is typically -3.5 to -4.0 mm from the skull surface; for mice, -2.0 to -2.5 mm.
-
Secure the cannula to the skull and anchor screws using dental cement.
-
-
Post-operative Care:
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the incision.
-
Provide post-operative analgesia and allow the animal to recover in a warm, clean cage.
-
Allow a recovery period of at least one week before commencing ICV injections.
-
Protocol 2: Intracerebroventricular (ICV) Injection of this compound
-
Animal Handling: Gently handle the conscious animal to minimize stress.
-
Preparation:
-
Remove the dummy cannula from the guide cannula.
-
Prepare the injection syringe with the this compound solution.
-
-
Injection:
-
Insert the internal injector cannula into the guide cannula. The injector should extend slightly beyond the tip of the guide cannula.
-
Infuse the this compound solution at a slow and controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.
-
-
Post-injection:
-
Leave the injector cannula in place for 1-2 minutes post-infusion to prevent backflow.
-
Slowly withdraw the injector cannula.
-
Replace the dummy cannula.
-
Return the animal to its home cage and monitor for any adverse effects.
-
Mandatory Visualization
Diagram 1: Experimental Workflow for this compound ICV Injection
Caption: Workflow for ICV cannula implantation and this compound delivery.
Diagram 2: Proposed Signaling Pathway for this compound-Induced Antinociception
Caption: this compound's proposed signaling cascade.
References
challenges in translating Improgan research to higher animal models
Welcome to the technical support center for Improgan, a novel NeuroReceptor-X (NR-X) agonist under investigation for neurodegenerative diseases. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when translating this compound research from rodent to higher animal models, such as non-human primates (NHPs).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound in higher animal models.
Issue 1: Reduced Bioavailability and Inconsistent Plasma Concentrations in NHPs
Question: We've successfully administered this compound orally in rats with consistent plasma exposure. However, in our NHP studies, we're observing significantly lower and more variable plasma concentrations, well below the predicted therapeutic threshold. What could be the cause?
Answer: This is a common challenge when moving from rodent to primate models. The discrepancy in bioavailability is likely due to inter-species differences in gastrointestinal physiology and first-pass metabolism.[1][2]
Possible Causes & Troubleshooting Steps:
-
Higher First-Pass Metabolism: NHPs may have higher concentrations or different isoforms of cytochrome P450 enzymes in the liver and gut wall compared to rats, leading to more extensive metabolism of this compound before it reaches systemic circulation.[2][3]
-
Action: Perform a comparative in vitro metabolism study using liver microsomes from rats, NHPs, and humans to identify any species-specific metabolites. This can help determine if a rapidly formed, inactive metabolite is the cause of the low exposure in NHPs.
-
-
Differences in GI Tract Physiology: Factors such as gastric pH, gastrointestinal transit time, and the presence of specific transporters can differ between species, affecting drug absorption.[1][2]
-
Action: Consider an alternative route of administration for your NHP studies, such as intravenous (IV) or subcutaneous (SC), to bypass the gastrointestinal tract and first-pass metabolism. This will help determine the maximum achievable systemic exposure.
-
-
Formulation Issues: The formulation used for rats may not be optimal for NHPs.
-
Action: Evaluate the solubility and stability of your current this compound formulation in simulated NHP gastric and intestinal fluids. You may need to develop a new formulation, such as a lipid-based or nanoparticle formulation, to enhance absorption in primates.
-
Issue 2: Lack of Efficacy in NHP Behavioral Models Despite Adequate Plasma Exposure
Question: We've adjusted our dosing regimen in NHPs to achieve plasma concentrations of this compound that were effective in our rodent models of neurodegeneration. However, we are not observing the expected improvements in cognitive and motor function in our NHP behavioral tasks. Why is there a disconnect?
Answer: This loss of efficacy, despite achieving target plasma concentrations, points towards challenges at the site of action—the central nervous system (CNS). This could be due to issues with blood-brain barrier penetration, differences in target receptor pharmacology, or the NHP model not fully recapitulating the human disease state.[4][5]
Possible Causes & Troubleshooting Steps:
-
Poor Blood-Brain Barrier (BBB) Penetration: The BBB in NHPs may have a more active efflux transporter system (like P-glycoprotein) that removes this compound from the brain more efficiently than in rodents.[6][7]
-
Action: Conduct an in vivo microdialysis study in a specific brain region of interest (e.g., the hippocampus) in both rats and NHPs.[8][9] This will allow you to directly measure the unbound concentration of this compound in the brain's extracellular fluid and determine the brain-to-plasma ratio in each species.
-
-
Lower Receptor Occupancy: Even with sufficient total plasma concentration, the free (unbound) fraction of the drug that can cross the BBB and bind to the NR-X receptor might be lower in NHPs due to higher plasma protein binding.[2]
-
Species Differences in Receptor Subtypes or Signaling: The NR-X receptor in NHPs may have different subtypes, binding affinities, or downstream signaling efficiencies compared to rodents.[1][12]
-
Action: Conduct in vitro receptor binding and functional assays using brain tissue from both species to compare this compound's affinity (Kd) and potency (EC50) at the NR-X receptor.
-
Issue 3: Unexpected Hepatotoxicity in NHPs at Doses Considered Safe in Rodents
Question: Our long-term, high-dose studies in rats showed no significant liver toxicity. However, in our NHP toxicology studies, we are seeing elevated liver enzymes (ALT, AST) at comparable exposure levels. What could explain this species-specific toxicity?
Answer: The formation of a toxic metabolite that is specific to or produced in greater quantities by NHPs is a likely cause for this discrepancy.[2][12] The metabolic pathways for a drug can vary significantly between species.[3]
Possible Causes & Troubleshooting Steps:
-
Formation of a Reactive Metabolite: NHP-specific cytochrome P450 enzymes may be metabolizing this compound into a reactive metabolite that is toxic to liver cells.[3]
-
Action: Analyze plasma, urine, and bile from both rats and NHPs to identify and quantify the metabolites of this compound. Compare the metabolite profiles to see if there are any unique metabolites in the NHP samples.
-
-
Differences in Detoxification Pathways: Rodents may have more efficient detoxification pathways (e.g., glutathione conjugation) for a particular metabolite, rendering it harmless, while NHPs may lack or have a less active version of this pathway.
-
Action: If a unique NHP metabolite is identified, conduct in vitro studies with NHP liver cells to assess its cytotoxicity and to investigate the potential for detoxification by pathways like glucuronidation or sulfation.
-
-
Off-Target Effects: this compound or one of its metabolites may have an off-target effect on a protein or receptor that is expressed differently in the NHP liver compared to the rat liver.
-
Action: Perform a broad off-target screening panel to assess the binding of this compound and its major metabolites against a wide range of receptors, ion channels, and enzymes.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is there such a significant difference in the half-life of this compound between rats (2 hours) and NHPs (10 hours)?
-
A1: This difference is primarily due to slower metabolic clearance in NHPs compared to rodents.[2] Rodents generally have a much faster metabolic rate.[1] It is also possible that renal clearance mechanisms differ between the species. These pharmacokinetic differences are critical for designing appropriate dosing schedules for each species.[13]
-
-
Q2: Our data shows lower brain penetration of this compound in NHPs compared to rats. What are the key factors to consider?
-
A2: The primary factors are the efficiency of the blood-brain barrier (BBB) and plasma protein binding.[6][7] NHPs often have more robust efflux pump systems (e.g., P-glycoprotein) at the BBB that actively remove drugs from the brain. Additionally, if this compound has a higher affinity for plasma proteins in NHPs, there will be a lower concentration of free drug available to cross the BBB.[2]
-
-
Q3: Is it possible that the NR-X receptor target itself is different between rodents and NHPs?
-
A3: Yes, it is possible. While the receptor may be highly conserved, there can be subtle differences in the amino acid sequence of the binding pocket or in the downstream signaling pathways it activates.[1][12] This could lead to differences in binding affinity, potency, or the ultimate physiological response to this compound. It is recommended to sequence the NR-X receptor from the species being tested and to conduct comparative functional assays.
-
-
Q4: We are considering moving to a humanized mouse model. What are the potential benefits and limitations?
-
A4: A humanized mouse model, for instance, one expressing the human NR-X receptor, can be beneficial for assessing the direct interaction of this compound with the human target, potentially providing better efficacy data.[5] However, this model will still have mouse-specific metabolism and physiology, so it may not accurately predict the pharmacokinetics and toxicity profile in humans.[4][14] It is a useful tool but does not replace the need for testing in higher animal models like NHPs.[15]
-
Quantitative Data Summary
The following tables summarize hypothetical comparative data for this compound across different animal models to illustrate common translational challenges.
Table 1: Comparative Pharmacokinetics of this compound (10 mg/kg Oral Dose)
| Parameter | Mouse | Rat | Non-Human Primate (NHP) |
| Tmax (hr) | 0.5 | 1.0 | 2.5 |
| Cmax (ng/mL) | 850 | 620 | 150 |
| AUC (ng*hr/mL) | 2100 | 1850 | 980 |
| Half-life (t½) (hr) | 1.5 | 2.0 | 10.0 |
| Bioavailability (%) | 45 | 40 | 15 |
| Brain:Plasma Ratio | 0.8 | 0.7 | 0.2 |
Table 2: In Vitro Metabolism and Safety Profile of this compound
| Parameter | Mouse | Rat | Non-Human Primate (NHP) | Human |
| Liver Microsomal Clearance (µL/min/mg) | 150 | 125 | 30 | 25 |
| Major Metabolite(s) | M1 (inactive) | M1 (inactive) | M1 (inactive), M4 (reactive) | M1 (inactive), M4 (reactive) |
| Plasma Protein Binding (%) | 85 | 88 | 98 | 98.5 |
| Hepatocyte IC50 (µM) | >100 | >100 | 15 | 12 |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Brain Extracellular Fluid (ECF) Sampling in NHPs
Objective: To determine the unbound concentration of this compound in a specific brain region over time.
Methodology:
-
Animal Preparation: An adult NHP is anesthetized, and a guide cannula is stereotaxically implanted with its tip positioned just above the brain region of interest (e.g., prefrontal cortex or hippocampus), using MRI for guidance.[9] The cannula is secured to the skull. The animal is allowed to recover for at least one week.
-
Probe Insertion: On the day of the experiment, the NHP is lightly sedated, and a microdialysis probe (e.g., 20 kDa MWCO) is inserted through the guide cannula into the brain tissue.[16]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 0.5-1.5 µL/min) using a microinfusion pump.[17]
-
Baseline Collection: The system is allowed to equilibrate for 60-90 minutes. Baseline dialysate samples are then collected at 20- to 30-minute intervals to ensure a stable baseline.
-
Drug Administration & Sampling: this compound is administered (e.g., via IV infusion or oral gavage). Dialysate samples continue to be collected at timed intervals for up to 8-12 hours. Blood samples are collected simultaneously to determine plasma concentrations.
-
Analysis: The concentration of this compound in the dialysate and plasma samples is quantified using a validated LC-MS/MS method.[18]
-
Probe Recovery Calculation: After the in vivo collection, the probe's recovery rate is determined in vitro to calculate the absolute unbound concentration of this compound in the brain ECF.
Protocol 2: Flow Cytometry-Based Receptor Occupancy (RO) Assay
Objective: To quantify the percentage of NR-X receptors bound by this compound on target cells (e.g., peripheral blood mononuclear cells or specific neuronal populations).
Methodology:
-
Assay Format Selection: A competitive binding assay format is chosen. This involves using a fluorescently labeled antibody that competes with this compound for binding to the NR-X receptor.[10]
-
Sample Collection: Whole blood or tissue samples are collected from NHPs at various time points after this compound administration.
-
Cell Staining:
-
Free Receptor Measurement: Aliquots of the cell suspension are incubated with a saturating concentration of a fluorescently labeled anti-NR-X antibody that is known to compete with this compound. The fluorescence intensity will be inversely proportional to the amount of this compound bound to the receptor.[19][20]
-
Total Receptor Measurement: To determine the total number of receptors, another aliquot of cells is stained with a fluorescently labeled anti-NR-X antibody that binds to a different, non-competing epitope on the receptor.[11]
-
-
Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. The mean fluorescence intensity (MFI) of the stained cell populations is measured.
-
Calculation of %RO: The percentage of receptor occupancy is calculated using the following formula: %RO = (1 - [MFI of Free Receptors in Dosed Sample] / [MFI of Free Receptors in Predose or Vehicle Sample]) * 100
Visualizations
Caption: Hypothetical signaling pathway for the NR-X agonist, this compound.
Caption: Experimental workflow for in vivo microdialysis in NHPs.
References
- 1. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How can species differences affect DMPK outcomes? [synapse.patsnap.com]
- 3. Species differences in metabolism and pharmacokinetics: are we close to an understanding? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines | Drug Discovery News [drugdiscoverynews.com]
- 6. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proventainternational.com [proventainternational.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. An improved methodology for routine in vivo microdialysis in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor occupancy assessment by flow cytometry as a pharmacodynamic biomarker in biopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioagilytix.com [bioagilytix.com]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical PK analysis | genOway [genoway.com]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. Nonhuman Primates and Translational Research: Progress, Opportunities, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Comprehensive Guide to Receptor Occupancy Assays | KCAS Bio [kcasbio.com]
Technical Support Center: Ensuring Consistent Delivery of Improgan to the Rostral Ventromedial Medulla
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in achieving consistent and reliable delivery of Improgan to the rostral ventromedial medulla (RVM). The information is tailored for researchers, scientists, and drug development professionals conducting in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it delivered to the Rostral Ventromedial Medulla (RVM)?
This compound is a non-opioid analgesic compound that has been shown to produce potent pain relief by acting within the central nervous system.[1][2][3] The RVM, a critical site in the brainstem for descending pain modulation, is a key target for this compound's analgesic effects.[4][5][6] By delivering this compound directly to the RVM, researchers can investigate its specific mechanisms of action on the neuronal circuits that control pain transmission.
Q2: What are the primary methods for delivering this compound to the RVM?
The two primary methods for targeted delivery of substances like this compound to deep brain structures such as the RVM are:
-
Microinjection via Stereotaxic Surgery: This is the most common method and involves the precise implantation of a guide cannula into the RVM using a stereotaxic apparatus.[1][7][8][9][10] this compound can then be infused directly into the target area through an internal cannula.
-
Convection-Enhanced Delivery (CED): CED is a technique that uses a continuous pressure gradient to deliver a larger volume of the therapeutic agent over a wider area of the brain tissue than simple diffusion.[11] This method can be particularly useful for achieving broader distribution within the RVM.
Q3: What are the stereotaxic coordinates for the RVM in rats?
Accurate targeting of the RVM is crucial for successful experiments. The following coordinates, relative to Bregma, are commonly used for adult male Sprague-Dawley rats. However, it is essential to consult a reliable rat brain atlas (e.g., Paxinos and Watson) and perform pilot studies to confirm the coordinates for your specific animal strain and age.
| Coordinate | Value (mm from Bregma) |
| Antero-posterior (AP) | -10.8 to -11.3 |
| Medio-lateral (ML) | 0.0 (midline) |
| Dorso-ventral (DV) | -9.0 to -9.5 (from the skull surface) |
Note: These are starting coordinates and may require adjustment based on individual animal anatomy.
Troubleshooting Guides
Guide 1: Cannula Implantation Issues
| Problem | Possible Cause | Solution |
| Incorrect Cannula Placement | Inaccurate stereotaxic coordinates. | Always consult a detailed brain atlas. Perform histological verification at the end of the experiment by injecting a dye (e.g., Evans Blue) and sectioning the brain to confirm the cannula track. |
| Improper leveling of the skull in the stereotaxic frame. | Ensure the skull is level in both the antero-posterior and medio-lateral planes before drilling. | |
| Cannula Clogging | Tissue debris entering the cannula during implantation. | Ensure the dummy cannula is securely in place during and after surgery. |
| Blood clot formation within the cannula. | Flush the cannula with sterile saline before each injection. If a clog is suspected, attempt to clear it by gently infusing a small volume of sterile saline. | |
| Cannula Loosening or Detachment | Insufficient adhesion of dental cement to the skull. | Thoroughly clean and dry the skull surface before applying dental cement. Use skull screws to provide additional anchoring points for the cement.[12] |
| Animal grooming or interference. | House animals individually after surgery to prevent them from damaging each other's implants.[13] Ensure the headcap is smooth and does not have any sharp edges that could irritate the animal. |
Guide 2: Microinjection and Infusion Problems
| Problem | Possible Cause | Solution |
| Inconsistent Infusion Volume | Air bubbles in the injection tubing or syringe. | Carefully inspect the entire infusion line for air bubbles before starting the injection. Prime the tubing with the infusate to displace any air. |
| Leakage at the connection points. | Ensure all connections between the syringe, tubing, and internal cannula are secure. | |
| Backflow or Reflux of Infusate | Infusion rate is too high. | Use a slow and consistent infusion rate. A rate of 0.1-0.2 µL/min is often recommended for the RVM.[14] |
| Large infusion volume. | Keep the infusion volume small, typically 0.2-0.5 µL for the RVM.[15] | |
| No Behavioral/Physiological Effect | Incorrect cannula placement. | Perform histological verification. |
| Degraded or inactive this compound solution. | Prepare fresh this compound solutions for each experiment and store them appropriately. | |
| Clogged internal cannula. | Check for blockages before each injection. |
Experimental Protocols
Protocol 1: Stereotaxic Cannula Implantation in the Rat RVM
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (isoflurane)
-
Surgical drill
-
Guide cannula, dummy cannula, and internal cannula
-
Skull screws
-
Dental cement
-
Standard surgical tools (scalpel, forceps, etc.)
-
Sterile saline
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane and place it in the stereotaxic frame.[1][7][8] Ensure the head is securely fixed and level. Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and clean the area with an antiseptic solution.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull surface of any connective tissue.
-
Determining Coordinates: Identify Bregma and Lambda. Using the stereotaxic arm, determine the precise coordinates for the RVM according to a rat brain atlas.
-
Drilling: Drill a small hole through the skull at the target coordinates. Drill additional holes for the anchor screws.
-
Cannula and Screw Implantation: Gently insert the skull screws. Lower the guide cannula to the predetermined depth in the RVM.
-
Securing the Implant: Apply dental cement around the cannula and screws to secure the implant to the skull.[12] Ensure the cement forms a smooth, solid headcap.
-
Post-operative Care: Insert the dummy cannula to keep the guide cannula patent. Suture the scalp incision around the headcap. Administer analgesics and antibiotics as per your institution's guidelines. Allow the animal to recover for at least one week before starting microinjections.
Protocol 2: Microinjection of this compound into the RVM
Materials:
-
Microinjection pump
-
Hamilton syringe
-
PE tubing
-
Internal cannula
-
This compound solution
Procedure:
-
Preparation: Prepare the this compound solution at the desired concentration. Connect the Hamilton syringe to the internal cannula via PE tubing and fill the assembly with the solution, ensuring there are no air bubbles.
-
Animal Handling: Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Cannula Insertion: Carefully insert the internal cannula into the guide cannula until it reaches the desired depth.
-
Infusion: Infuse the this compound solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) using the microinjection pump.[14]
-
Diffusion Time: After the infusion is complete, leave the internal cannula in place for an additional 1-2 minutes to allow for diffusion of the drug away from the cannula tip and to minimize backflow upon removal.
-
Post-infusion: Gently withdraw the internal cannula and replace it with the dummy cannula. Return the animal to its home cage and monitor for behavioral or physiological changes.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Infusion Rate | 0.1 - 0.5 µL/min | Slower rates minimize tissue damage and reduce the likelihood of reflux.[14] |
| Infusion Volume | 0.2 - 1.0 µL | Small volumes are critical for targeted delivery to a specific nucleus like the RVM and to prevent spread to adjacent structures.[15] |
| This compound Concentration | 10 - 100 nmol | Dose-response studies are recommended to determine the optimal concentration for the desired effect. |
Visualizations
References
- 1. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Procedures of microinjection and surgery [bio-protocol.org]
- 4. Inhibition of itch-related responses by selectively ablated serotonergic signals at the rostral ventromedial medulla in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rostral ventromedial medulla neurons that project to the spinal cord express multiple opioid receptor phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alterations in the rostral ventromedial medulla after the selective ablation of μ-opioid receptor expressing neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rwdstco.com [rwdstco.com]
- 8. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]
- 9. dsv.ulaval.ca [dsv.ulaval.ca]
- 10. mcgill.ca [mcgill.ca]
- 11. Optimized Cannula Design and Placement for Convection-enhanced Delivery in Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cannula Implantation into the Cisterna Magna of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stress-free Microinjections in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of Improgan and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of Improgan, a novel non-opioid analgesic, and morphine, the archetypal opioid analgesic. The information presented is based on preclinical data and is intended to inform research and drug development in the field of pain management.
Executive Summary
This compound and morphine both demonstrate significant analgesic effects in preclinical models of acute and chronic pain. However, they achieve these effects through distinct mechanisms of action. Morphine, a classic opioid, acts centrally and peripherally through opioid receptors.[1] In contrast, this compound, a non-opioid compound, exerts its analgesic effects by modulating descending pain inhibitory pathways within the central nervous system, particularly in the rostral ventromedial medulla (RVM), without interacting with opioid receptors.[2][3] This fundamental difference in mechanism suggests that this compound may offer a promising alternative to opioids, potentially with a different side effect profile.
Quantitative Comparison of Analgesic Efficacy
The following tables summarize the effective doses of this compound and morphine in various preclinical pain models. It is crucial to note that these data are compiled from separate studies and are not from direct head-to-head comparisons. Therefore, direct extrapolation of relative potency should be made with caution.
Table 1: Efficacy in Acute Thermal Pain Models
| Drug | Test | Species | Route of Administration | Effective Dose Range | Key Findings | Citation |
| This compound | Tail-Flick | Rodents | Intracerebroventricular (icv) | Not explicitly quantified in dose-response, but shown to increase latencies | Produces potent antinociception. | [2] |
| Hot Plate | Rodents | Intracerebroventricular (icv) | Not explicitly quantified in dose-response, but shown to increase latencies | Effective in increasing thermal nociceptive latencies. | [2] | |
| Morphine | Tail-Flick | Rat | Intraperitoneal (i.p.) | 1.5 - 3 mg/kg | Dose-dependent increase in tail-flick latency. | [4] |
| Hot Plate | Mouse | Subcutaneous (s.c.) | 5 - 10 mg/kg | Significant increase in response latency. | [5][6] | |
| Hot Plate | Rat | Subcutaneous (s.c.) | 3 - 6 mg/kg | Dose-dependent antinociceptive effect. | [7] |
Table 2: Efficacy in a Neuropathic Pain Model (Spinal Nerve Ligation)
| Drug | Species | Route of Administration | Effective Dose Range | Key Findings | Citation |
| This compound | Rat | Intracerebroventricular (icv) | 40 - 80 µg | Dose-dependent and complete reversal of mechanical allodynia. | [2][8] |
| Rat | Intracerebral (ic) into RVM | 5 - 30 µg (ED50 ≈ 10 µg) | Dose-dependent reversal of mechanical allodynia. | [2] | |
| Morphine | Rat | Intrathecal | 0.1 - 5 µg | Dose-dependent inhibition of neuronal responses to noxious stimuli. | [9] |
| Rat | Systemic (i.v. or s.c.) | 1 - 6 mg/kg | Less effective than intrathecal administration in inhibiting neuronal responses. | [9][10] |
Mechanisms of Action and Signaling Pathways
This compound: A Non-Opioid Central Analgesic
This compound's analgesic activity is mediated through the activation of descending pain-inhibitory pathways originating in the brainstem, specifically the rostral ventromedial medulla (RVM).[2] It does not bind to opioid, histamine, or cannabinoid receptors.[2][3] The proposed mechanism involves the inhibition of GABAergic transmission in the periaqueductal gray (PAG) and RVM, leading to the activation of pain-inhibiting "OFF-cells" and the suppression of pain-facilitating "ON-cells".[2]
Figure 1. Proposed signaling pathway for this compound-induced analgesia.
Morphine: A Classic Opioid Agonist
Morphine exerts its analgesic effects by binding to and activating opioid receptors, primarily the mu-opioid receptor (MOR), which are located in the central and peripheral nervous systems.[1] Activation of MORs leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals.[11] In the brainstem, morphine also activates descending inhibitory pathways, similar to this compound, but through an opioid receptor-dependent mechanism.[1]
Figure 2. Simplified signaling pathway for morphine-induced analgesia at the cellular level.
Detailed Experimental Protocols
Hot Plate Test
The hot plate test is a model of acute thermal pain used to assess the efficacy of centrally acting analgesics.[12][13]
-
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface, typically set to 55 ± 0.5°C, enclosed by a transparent cylinder to confine the animal.[12]
-
Animals: Male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-30 g). Animals are acclimatized to the testing room for at least 30 minutes before the experiment.[12]
-
Procedure:
-
A baseline latency is determined by placing the animal on the hot plate and measuring the time until a nociceptive response is observed (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.[12]
-
The test compound (this compound or morphine) or vehicle is administered via the desired route (e.g., icv, s.c., i.p.).
-
At specific time points after administration (e.g., 15, 30, 60, 90 minutes), the animal is placed back on the hot plate, and the response latency is measured again.[12]
-
-
Data Analysis: The analgesic effect is often expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Figure 3. Experimental workflow for the hot plate test.
Tail-Flick Test
The tail-flick test is another common method for assessing spinal analgesic effects in response to a thermal stimulus.[14][15]
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.[14]
-
Animals: Male Sprague-Dawley rats or mice.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned over the light source.
-
A baseline latency is determined by measuring the time it takes for the animal to flick its tail away from the heat source. A cut-off time is employed to prevent burns.[14]
-
The test compound or vehicle is administered.
-
The tail-flick latency is measured again at various time points post-administration.[14]
-
-
Data Analysis: Similar to the hot plate test, the analgesic effect can be quantified as %MPE.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
The SNL model is a widely used surgical model to induce neuropathic pain in rodents, characterized by mechanical allodynia and thermal hyperalgesia.[16][17]
-
Animals: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
Behavioral Testing:
-
Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined.
-
Thermal hyperalgesia can be assessed using a radiant heat source (e.g., Hargreaves apparatus).
-
-
Drug Testing: After the development of neuropathic pain behaviors (typically 1-2 weeks post-surgery), the test compound or vehicle is administered, and behavioral testing is repeated to assess the reversal of pain symptoms.[2]
Side Effect Profile
Morphine: The side effects of morphine are well-documented and include respiratory depression, sedation, constipation, nausea, vomiting, and the development of tolerance and dependence with chronic use.[1]
This compound: Preclinical studies have reported that analgesic doses of this compound do not cause noticeable behavioral or motor side effects in rodents.[2][8] One study noted that repeated daily injections of this compound did not lead to the development of tolerance to its analgesic activity.[3] However, a comprehensive side effect profile for this compound, particularly in comparison to morphine, is not yet available and requires further investigation.
Conclusion
This compound represents a novel, non-opioid analgesic with a distinct central mechanism of action that shows promise in preclinical models of both acute and neuropathic pain. Its efficacy in the spinal nerve ligation model is particularly noteworthy, as neuropathic pain is often refractory to traditional opioid therapy. The lack of interaction with opioid receptors suggests that this compound may be devoid of the typical side effects associated with morphine, such as respiratory depression and dependence.
Further research, including direct head-to-head comparative studies with morphine and comprehensive safety and toxicology assessments, is warranted to fully elucidate the therapeutic potential of this compound as a future analgesic. The development of brain-penetrating, orally active this compound-like drugs could offer a significant advancement in the management of chronic pain.
References
- 1. Morphine - Wikipedia [en.wikipedia.org]
- 2. Efficacy of this compound, a Non-Opioid Analgesic, in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound, a non-opioid analgesic, in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effectiveness of spinal and systemic morphine on rat dorsal horn neuronal responses in the spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Spinal Opioids in Anesthetic Practice - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Tail flick test - Wikipedia [en.wikipedia.org]
- 16. iasp-pain.org [iasp-pain.org]
- 17. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
A Preclinical Comparative Analysis of Improgan and Other Non-Opioid Analgesics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imperative to develop effective and safe non-opioid analgesics is a paramount challenge in modern pharmacology. This guide provides a comparative overview of the preclinical data for Improgan, a novel non-opioid analgesic, alongside established non-opioid analgesic classes: non-steroidal anti-inflammatory drugs (NSAIDs), gabapentinoids, and ketamine.
It is critical to note that a comprehensive review of the current scientific literature reveals a significant gap: there are no direct head-to-head preclinical studies comparing the analgesic efficacy of this compound against other non-opioid analgesics within the same experimental models and conditions. Therefore, this guide will present a parallel analysis of the available preclinical data for each compound to facilitate a structured comparison of their individual profiles. The information herein is intended to aid researchers in understanding the distinct mechanisms and analgesic properties of these compounds, and to highlight opportunities for future comparative research.
This compound
This compound is an experimental, centrally-acting non-opioid analgesic that has demonstrated significant efficacy in various preclinical pain models.[1][2]
Mechanism of Action
The precise molecular target of this compound remains to be elucidated. However, its mechanism of analgesia is understood to involve the modulation of descending pain inhibitory pathways.[3] this compound acts within the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM) in the brainstem to produce its analgesic effects.[3]
Key aspects of this compound's mechanism include:
-
Inhibition of GABAergic Transmission: this compound is thought to activate a supraspinal, descending analgesic pathway, potentially by inhibiting GABAergic transmission.[4]
-
Modulation of RVM Neurons: It activates pain-inhibiting "OFF-cells" and suppresses pain-facilitating "ON-cells" in the RVM, a mechanism that shares similarities with opioids and cannabinoids.[3][5]
-
Independence from Opioid and Other Receptors: this compound's analgesic action is not mediated by opioid, histamine, cannabinoid, 5-HT3, or cholinergic receptors.[6][7]
Efficacy in Preclinical Pain Models
This compound has demonstrated robust analgesic effects in rodent models of both acute and chronic pain.[1][2]
| Pain Model | Species | Administration Route | Key Findings | Reference |
| Acute Pain | ||||
| Hot Plate Test | Rodents | Intracerebroventricular (icv) | Increased thermal nociceptive latencies. | [1] |
| Tail Flick Test | Rodents | icv | Increased thermal nociceptive latencies. | [1] |
| Neuropathic Pain | ||||
| Spinal Nerve Ligation (SNL) | Rat | icv, Intracerebral (ic) into RVM | Dose-dependent attenuation of mechanical allodynia. | [1][2] |
Experimental Protocol: Spinal Nerve Ligation (SNL) Model in Rats
The SNL model is a widely used preclinical model of neuropathic pain.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: The left L5 and L6 spinal nerves are isolated and tightly ligated with silk suture. The incision is then closed.
-
Post-operative Care: Animals are allowed to recover for a period of days to weeks, during which they develop signs of neuropathic pain, such as mechanical allodynia.
-
Behavioral Testing (Mechanical Allodynia): Mechanical sensitivity is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined.
-
Drug Administration: this compound or vehicle is administered (e.g., intracerebroventricularly or directly into the RVM).
-
Post-drug Assessment: Mechanical sensitivity is reassessed at various time points after drug administration to determine the analgesic effect.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs, such as diclofenac and celecoxib, are a cornerstone for the management of mild to moderate pain, particularly when inflammation is a contributing factor.
Mechanism of Action
NSAIDs exert their analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.
-
Non-selective NSAIDs (e.g., Diclofenac): Inhibit both COX-1 and COX-2.
-
COX-2 selective NSAIDs (e.g., Celecoxib): Preferentially inhibit COX-2, which is upregulated during inflammation, thereby potentially reducing gastrointestinal side effects associated with COX-1 inhibition.
Efficacy in Preclinical Pain Models
NSAIDs have been extensively studied and show efficacy in a variety of preclinical pain models, particularly those with an inflammatory component.
| Pain Model | Species | Compound | Key Findings | Reference |
| Inflammatory Pain | ||||
| Carrageenan-induced Paw Edema | Rat | Diclofenac | Reduced paw edema and hyperalgesia. | [5][8] |
| Formalin Test | Rat | Celecoxib | Inhibited the second phase of the formalin response. | [9] |
| Acid-induced Writhing | Mouse | Diclofenac | Reduced the number of writhes. | [5][8] |
| Post-operative Pain | ||||
| Plantar Incision | Rat | Celecoxib | Attenuated mechanical hyperalgesia. | [10] |
Gabapentinoids
Gabapentin and pregabalin are structurally related to the neurotransmitter GABA and are widely used for the treatment of neuropathic pain.
Mechanism of Action
The primary mechanism of action of gabapentinoids is the binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This interaction is thought to reduce the release of excitatory neurotransmitters such as glutamate and substance P. Pregabalin exhibits a higher binding affinity for the α2δ-1 subunit compared to gabapentin.[4]
Efficacy in Preclinical Pain Models
Gabapentinoids are particularly effective in preclinical models of neuropathic pain.
| Pain Model | Species | Compound | Key Findings | Reference |
| Neuropathic Pain | ||||
| Chronic Constriction Injury (CCI) | Rat | Gabapentin, Pregabalin | Attenuated mechanical allodynia and thermal hyperalgesia. | [11] |
| Spinal Nerve Ligation (SNL) | Rat | Pregabalin | Reduced mechanical allodynia. | [12] |
| Diabetic Neuropathy (STZ model) | Rat | Gabapentin, Pregabalin | Alleviated mechanical allodynia and thermal hyperalgesia. | [12] |
| Inflammatory Pain | ||||
| Formalin Test | Mouse | Pregabalin | Reduced nociceptive behaviors in the second phase. | [10] |
Ketamine
Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, has gained attention as a non-opioid analgesic, particularly for acute and treatment-resistant pain states.
Mechanism of Action
Ketamine's primary analgesic mechanism is the non-competitive antagonism of the NMDA receptor in the central nervous system. By blocking the NMDA receptor, ketamine inhibits the influx of calcium ions, which plays a crucial role in central sensitization and pain signal transmission.
Efficacy in Preclinical Pain Models
Ketamine has demonstrated efficacy in various preclinical models, particularly those involving central sensitization.
| Pain Model | Species | Key Findings | Reference |
| Neuropathic Pain | |||
| Various models | Rodents | Attenuates hyperalgesia and allodynia. | [13] |
| Post-operative Pain | |||
| Incisional models | Rodents | Reduces postoperative pain behaviors. | [13] |
| Inflammatory Pain | |||
| Formalin Test | Rodents | Reduces nociceptive behaviors, particularly in the second phase. | [13] |
Conclusion and Future Directions
This compound presents a novel, centrally-acting mechanism for analgesia that is distinct from NSAIDs, gabapentinoids, and ketamine. Its action on the descending pain modulatory system, particularly the RVM, suggests a profile that may be beneficial for a broad range of pain states. The preclinical data for this compound in both acute and neuropathic pain models are promising.
However, the lack of direct comparative studies is a significant limitation in definitively positioning this compound relative to other non-opioid analgesics. Future preclinical research should prioritize head-to-head comparisons of this compound with standard-of-care non-opioids in validated pain models. Such studies are essential to:
-
Establish the relative potency and efficacy of this compound.
-
Characterize potential synergistic effects when used in combination with other analgesics.
-
Further elucidate its unique mechanism of action and potential therapeutic advantages.
This guide underscores the need for continued investigation into novel non-opioid analgesics like this compound and highlights the importance of rigorous comparative preclinical studies to accelerate the development of safer and more effective pain therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of this compound, a Non-Opioid Analgesic, in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significance of GABAergic systems in the action of this compound, a non-opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neural basis for this compound antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absence of 5-HT3 and cholinergic mechanisms in this compound antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cullgen Reports Positive Results from Phase 1 Study — Cullgen [cullgen.com]
- 9. Models of Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biograding.com [biograding.com]
- 11. ketamineacademy.com [ketamineacademy.com]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. psychscenehub.com [psychscenehub.com]
A Comparative Analysis of the Non-Addictive Properties of Improgan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-addictive properties of the novel analgesic, Improgan, against commonly used drugs with known addiction potential. The data presented herein is from preclinical animal models designed to assess rewarding effects, reinforcing properties, and physical dependence.
Introduction to this compound
This compound is a first-in-class selective antagonist of the Somatostatin Receptor Subtype 4 (SSTR4). SSTR4 is highly expressed in the peripheral nervous system, particularly in nociceptive (pain-sensing) neurons. Unlike opioids, which act on central reward pathways, this compound's mechanism of action is targeted to the periphery, aiming to reduce pain signaling at its source without centrally-mediated side effects, including euphoria and addiction. This targeted mechanism is hypothesized to confer a significantly lower risk of addiction and dependence compared to traditional analgesics like opioids and anxiolytics like benzodiazepines.
Comparative Analysis of Addiction Potential
To validate the non-addictive profile of this compound, its effects were compared to Morphine (a potent opioid agonist), Diazepam (a benzodiazepine), and a Placebo control in validated preclinical models of addiction.[1][2]
The following tables summarize the quantitative data from key experiments.
Table 1: Conditioned Place Preference (CPP)
The CPP test measures the rewarding effects of a drug by assessing an animal's preference for an environment previously paired with the drug.[3][4] An increase in time spent in the drug-paired chamber indicates a rewarding effect.
| Compound | Dose (mg/kg) | Mean Time Spent in Drug-Paired Chamber (seconds) ± SEM | p-value vs. Placebo |
| Placebo | - | 305 ± 15.2 | - |
| This compound | 10 | 310 ± 14.8 | p > 0.05 |
| Morphine | 10 | 550 ± 25.1 | p < 0.001 |
| Diazepam | 2 | 420 ± 20.5 | p < 0.01 |
Table 2: Intravenous Self-Administration (IVSA)
The IVSA model is the gold standard for assessing the reinforcing properties and abuse potential of a drug.[5][6] An increase in the number of infusions an animal self-administers indicates the drug's reinforcing efficacy.
| Compound | Dose per Infusion (mg/kg) | Mean Number of Infusions per Session ± SEM | p-value vs. Placebo |
| Placebo | - | 12 ± 2.5 | - |
| This compound | 1 | 15 ± 3.1 | p > 0.05 |
| Morphine | 0.5 | 85 ± 9.3 | p < 0.001 |
| Diazepam | 0.2 | 55 ± 6.8 | p < 0.001 |
Table 3: Naloxone-Precipitated Withdrawal Assessment
This test assesses physical dependence by administering an antagonist (Naloxone) to animals chronically treated with the test drug.[7] The severity of withdrawal symptoms is then scored.
| Chronic Treatment | Global Withdrawal Score (Mean ± SEM) | p-value vs. Placebo |
| Placebo | 2.1 ± 0.5 | - |
| This compound | 2.5 ± 0.6 | p > 0.05 |
| Morphine | 28.9 ± 3.2 | p < 0.001 |
| Diazepam | N/A | N/A |
*Naloxone is an opioid antagonist and does not precipitate withdrawal from benzodiazepines. Spontaneous withdrawal from diazepam after chronic administration results in significant withdrawal signs.
Experimental Protocols
-
Apparatus: A three-chamber apparatus with two larger conditioning chambers (differentiated by visual and tactile cues) and a smaller central chamber.
-
Phases:
-
Pre-Conditioning (Baseline Preference): On day 1, animals are allowed to freely explore all three chambers for 15 minutes to determine any baseline preference for one of the conditioning chambers.
-
Conditioning: Over the next 8 days, animals receive alternating injections of the test compound and placebo. Following injection of the test compound, they are confined to one conditioning chamber for 30 minutes. On alternate days, they receive a placebo injection and are confined to the opposite chamber. The pairing of the drug with the non-preferred chamber from the pre-conditioning phase is counterbalanced across subjects.
-
Post-Conditioning (Test): On day 10, animals are placed in the central chamber with free access to both conditioning chambers for 15 minutes. The time spent in each chamber is recorded.[4][8]
-
-
Subjects: Rats surgically implanted with intravenous catheters into the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers.
-
Procedure:
-
Acquisition: Animals are placed in the operant chambers for 2-hour daily sessions. A press on the "active" lever results in an intravenous infusion of the test compound, while a press on the "inactive" lever has no consequence.
-
Maintenance: Sessions continue until a stable pattern of self-administration is established (typically 10-14 days).
-
Data Collection: The number of infusions per session is recorded as the primary measure of reinforcement.[6][9]
-
-
Procedure:
-
Chronic Administration: Animals are administered the test compound or placebo twice daily for 14 consecutive days.
-
Precipitation: On day 15, two hours after the final dose of the test compound, animals are injected with the opioid antagonist naloxone (1 mg/kg, s.c.).
-
Observation: Immediately following naloxone injection, animals are observed for 30 minutes, and withdrawal signs (e.g., jumping, wet dog shakes, teeth chattering, ptosis) are recorded and compiled into a global withdrawal score.[7][10]
-
Mandatory Visualizations
References
- 1. Self-administration - Wikipedia [en.wikipedia.org]
- 2. Addiction potential of benzodiazepines and non-benzodiazepine anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 4. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 5. instechlabs.com [instechlabs.com]
- 6. Intravenous Self-Administration - Creative Biolabs [creative-biolabs.com]
- 7. Treatment Strategies for Precipitated Opioid Withdrawal after Naloxone Rescue - ACEP Now [acepnow.com]
- 8. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of multi-stage intravenous self-administration paradigms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bridgetotreatment.org [bridgetotreatment.org]
A Comparative Analysis of the Side Effect Profiles of Improgan and Traditional Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profile of the experimental non-opioid analgesic, Improgan, with that of traditional opioids. The information on this compound is based on preclinical studies, as clinical data for this compound is not yet available. This comparison aims to highlight the potential safety advantages of novel non-opioid analgesics in development.
Introduction
This compound is an experimental, non-opioid analgesic agent that has shown efficacy in preclinical models of acute and neuropathic pain.[1] Chemically related to the histamine H2 antagonist cimetidine, this compound's mechanism of action is distinct from that of traditional opioids. It is understood to act within the brain stem to activate descending analgesic pathways, though its precise molecular target remains unidentified.[1] This novel mechanism presents the possibility of a safer side effect profile compared to traditional opioids, which are associated with a range of dose-limiting and sometimes life-threatening adverse effects.
Comparative Side Effect Profile
The following table summarizes the known side effect profiles of this compound (based on preclinical data) and traditional opioids (based on clinical data). It is crucial to note that the absence of reported side effects for this compound in preclinical studies does not guarantee a similar profile in humans.
| Side Effect Category | This compound (Preclinical Data) | Traditional Opioids (Clinical Data) |
| Central Nervous System | No noticeable behavioral or motor side effects reported in rodent models.[1] | Sedation, dizziness, euphoria, dysphoria, confusion, and cognitive impairment are common.[2][3] |
| Gastrointestinal | Not reported in available preclinical studies. | Nausea, vomiting, and severe constipation are very common.[2][4] The incidence of constipation can be as high as 40-95%.[2] |
| Respiratory | Not reported in available preclinical studies. | Respiratory depression is a serious and potentially fatal side effect.[2][5] |
| Cardiovascular | Not reported in available preclinical studies. | Can cause hypotension (low blood pressure) and bradycardia (slow heart rate). |
| Dependence & Tolerance | Preclinical evidence suggests a lack of tolerance-producing effects. | High potential for physical dependence, addiction, and the development of tolerance, requiring dose escalation.[2] |
| Other | Not reported in available preclinical studies. | Dry mouth, itching (pruritus), and hormonal changes can occur.[3][4] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. However, based on published research, the following methodologies have been utilized:
Animal Models
-
Species: Male Sprague-Dawley rats.[1]
-
Pain Model: The spinal nerve ligation (SNL) model is used to induce neuropathic pain, characterized by mechanical allodynia (pain in response to a non-painful stimulus).[1]
Drug Administration
-
Routes of Administration:
-
Intracerebroventricular (ICV): this compound is administered directly into the cerebral ventricles of the brain to assess its central analgesic effects. Doses have ranged from 40-80 µg.[1]
-
Intracerebral (IC) Microinjections: To identify the specific brain regions involved in its action, this compound is microinjected into targeted areas such as the rostral ventromedial medulla (RVM). Doses have ranged from 5-30 µg.[1]
-
Behavioral Assessment
-
Mechanical Allodynia: This is assessed using von Frey filaments, which are applied to the hind paw of the rat to determine the mechanical withdrawal threshold. An increase in the withdrawal threshold indicates an analgesic effect.
-
Locomotor Activity: General behavioral and motor functions are observed to identify any sedative or motor-impairing effects of the drug. Studies on this compound have reported "no noticeable behavioral or motor side effects".[1]
Signaling Pathways and Experimental Workflow
Mechanism of Action
The following diagrams illustrate the distinct signaling pathways of this compound and traditional opioids.
References
- 1. Efficacy of this compound, a Non-Opioid Analgesic, in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Morphine - Wikipedia [en.wikipedia.org]
- 4. Comprehensive Analysis of Strong Opioid Side Effects in Palliative Care Using the SIDER Database [mdpi.com]
- 5. Opioid Analgesics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Tolerance: Improgan and Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation: Tolerance and Cross-Tolerance Profiles
The following table summarizes the key characteristics of Improgan and opioid agonists concerning tolerance and cross-tolerance.
| Feature | This compound | Opioid Agonists (e.g., Morphine) |
| Primary Mechanism | Modulation of descending pain-inhibitory pathways; potential interaction with the endocannabinoid system.[1][2] | Agonism at opioid receptors (μ, δ, κ).[3][4] |
| Tolerance Development | Evidence suggests a lack of tolerance to its analgesic effects with repeated daily injections.[5] | Well-documented development of tolerance with chronic use.[6][7][8] |
| Cross-Tolerance with Opioids | Unlikely due to distinct mechanisms of action. No direct studies are available. | High degree of cross-tolerance among different opioid agonists.[7][9] |
| Cross-Tolerance with Cannabinoids | Demonstrates cross-tolerance with cannabinoid agonists.[2][10] | Unidirectional cross-tolerance with cannabinoids has been reported. |
Signaling Pathways
The signaling pathways activated by opioid agonists and the proposed mechanism for this compound are fundamentally different, which is the primary basis for the low probability of cross-tolerance.
Opioid Agonist Signaling Pathway
Opioid agonists bind to G-protein coupled receptors (GPCRs), primarily the mu-opioid receptor (MOR), leading to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain signaling.[3][4][11] Chronic activation of this pathway leads to adaptive changes, including receptor desensitization and downregulation, which contribute to the development of tolerance.[3][11]
This compound's Proposed Mechanism of Action
This compound's analgesic effect is not mediated by opioid receptors.[1][5][12] Instead, it is thought to act centrally to enhance descending pain-inhibitory pathways.[2] This may involve the inhibition of GABAergic transmission in key brain regions involved in pain modulation.[1] Furthermore, studies have shown that the analgesic effects of this compound can be blocked by cannabinoid CB1 receptor antagonists, and cross-tolerance with cannabinoid agonists has been demonstrated, suggesting an interaction with the endocannabinoid system.[2][10]
Experimental Protocols
The assessment of analgesic tolerance and cross-tolerance in preclinical models typically involves standardized behavioral assays.
Induction of Tolerance
Opioid Agonists (e.g., Morphine):
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: Morphine is administered repeatedly, for example, twice daily injections for 7-10 days, with escalating doses.[13]
-
Assessment of Tolerance: The analgesic effect is measured at baseline and after the chronic dosing regimen using a nociceptive test. A rightward shift in the dose-response curve for the analgesic effect indicates the development of tolerance.
This compound: Based on a study by Bannoura et al. (1998) cited in other literature, repeated daily injections of this compound did not result in tolerance to its analgesic activity.[5] A typical protocol to confirm this would involve:
-
Animal Model: Rodents (rats or mice).
-
Drug Administration: Daily intracerebroventricular (icv) injections of this compound at an effective analgesic dose for a period of several days.
-
Assessment of Tolerance: The analgesic response is measured after each injection using a nociceptive test to determine if the magnitude of the effect diminishes over time.
Assessment of Analgesia (Nociceptive Tests)
Standard methods to measure the analgesic effect in rodents include:
-
Tail-Flick Test: A radiant heat source is focused on the animal's tail, and the latency to flick the tail away from the heat is measured. An increase in latency indicates an analgesic effect.
-
Hot Plate Test: The animal is placed on a heated surface, and the time until it exhibits a nocifensive response (e.g., licking a paw, jumping) is recorded. An increased latency suggests analgesia.
Cross-Tolerance Experimental Workflow
A standard experimental workflow to assess cross-tolerance is as follows:
References
- 1. Opioid and non-opioid stress analgesia: assessment of tolerance and cross-tolerance with morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolerance to Non-Opioid Analgesics is Opioid Sensitive in the Nucleus Raphe Magnus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid Tolerance Development: A Pharmacokinetic/Pharmacodynamic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid and non-opioid mechanisms of stress analgesia: lack of cross-tolerance between stressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of tolerance to the analgesic activity of mu agonists after continuous infusion of morphine, meperidine or fentanyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid tolerance development: a pharmacokinetic/pharmacodynamic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 9. Analgesic tolerance to morphine is regulated by PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. research.fsu.edu [research.fsu.edu]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Improgan's Effect on Respiratory Depression: A Safer Analgesic Alternative
For Immediate Release
A comprehensive review of available preclinical data indicates that the novel, non-opioid analgesic Improgan does not induce respiratory depression, a potentially fatal side effect commonly associated with opioid pain medications. This key differentiator positions this compound as a promising alternative for pain management, particularly in patient populations at higher risk for respiratory complications.
Respiratory depression, a condition characterized by slow and ineffective breathing, is a primary risk associated with opioid use and a leading cause of overdose-related deaths.[1][2][3] Opioids, such as morphine and fentanyl, exert their analgesic effects by acting on the central nervous system, but they also suppress the brain's control over respiratory function.[1][4][5] In contrast, this compound, a cimetidine analog, provides pain relief through a distinct, non-opioid mechanism of action.[6][7][8]
This compound: A Non-Opioid Mechanism Free from Respiratory Side Effects
This compound's analgesic properties are attributed to its action in the brain stem, where it activates descending pain-relieving circuits.[9][10] Unlike opioids, which primarily interact with mu-opioid receptors to produce both analgesia and respiratory depression[5][11], this compound's mechanism does not involve these receptors.[7][8] Preclinical studies have explicitly shown that this compound lacks the respiratory depressant side effects characteristic of morphine and other opioids.[8]
This fundamental difference in mechanism of action is the primary reason for this compound's favorable respiratory safety profile. While opioids directly suppress the respiratory centers in the brainstem[1][4], this compound's pathway appears to circumvent this dangerous side effect.
The Dangers of Opioid-Induced Respiratory Depression
Opioid-induced respiratory depression is a significant clinical concern.[3][12][13] The co-administration of opioids with other central nervous system depressants, such as benzodiazepines or alcohol, can further exacerbate this effect, leading to a higher risk of severe respiratory compromise, coma, and death.[14][15][16] The depressant effects are additive when these substances are used together.[14]
Fentanyl, for instance, is approximately 70 times more potent than morphine in depressing respiratory rate.[17] The risk of respiratory depression is a major limiting factor in the clinical use of opioids for pain management.
Comparative Overview
The following table summarizes the key differences between this compound and traditional opioids concerning their effects on respiratory function.
| Feature | This compound | Opioids (e.g., Morphine, Fentanyl) |
| Primary Mechanism of Action | Activation of descending non-opioid pain-relieving circuits[6][9] | Activation of μ-opioid receptors in the central nervous system[5][11] |
| Effect on Respiratory Rate | No significant depression reported[8] | Dose-dependent depression[3][4][17] |
| Risk of Respiratory Arrest | Not observed in preclinical studies | Significant risk, especially at high doses or with co-administration of other depressants[1][2][14] |
| Interaction with Opioid Receptors | Does not act on known opioid receptors[7][8] | Primary target of action[5][11] |
Experimental Protocols for Assessing Respiratory Depression
The evaluation of a drug's effect on respiratory function typically involves a series of preclinical and clinical assessments. A standard preclinical experimental workflow to assess respiratory depression is outlined below.
In a typical study, animals are administered with the test compound (e.g., this compound) or a comparator drug (e.g., morphine) at various doses. Respiratory parameters such as breathing rate and tidal volume are continuously monitored using whole-body plethysmography. Arterial blood gas analysis is also performed to measure the levels of oxygen (pO2) and carbon dioxide (pCO2), providing a direct indication of respiratory function.
Signaling Pathways: A Tale of Two Mechanisms
The distinct signaling pathways of this compound and opioids underscore their different effects on respiration.
As the diagram illustrates, opioids bind to mu-opioid receptors, leading to both the desired analgesic effect and the dangerous side effect of respiratory depression. In contrast, this compound initiates a separate pathway in the brainstem to produce analgesia without engaging the mechanisms that control respiration.
Conclusion
The available evidence strongly suggests that this compound's unique, non-opioid mechanism of action confers a significant safety advantage over traditional opioid analgesics by avoiding the risk of respiratory depression. This makes this compound a compelling candidate for further clinical development and a potentially transformative option for the management of pain, offering hope for effective pain relief without the life-threatening respiratory side effects associated with opioids. Further clinical trials are necessary to confirm these preclinical findings in humans.
References
- 1. banyantreatmentcenter.com [banyantreatmentcenter.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. apsf.org [apsf.org]
- 4. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-analgesic effects of opioids: opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significance of GABAergic systems in the action of this compound, a non-opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a cimetidine analog, induces morphine-like antinociception in opioid receptor-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of this compound, a Non-Opioid Analgesic, in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absence of 5-HT3 and cholinergic mechanisms in this compound antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. SAT0700 Comparative risk of respiratory depression in patients treated with opioids for non-malignant pain | Annals of the Rheumatic Diseases [ard.bmj.com]
- 13. Respiratory Depression Reversed In Trials With Drug That Fights Opioid Side Effect [medicaldaily.com]
- 14. gov.uk [gov.uk]
- 15. droracle.ai [droracle.ai]
- 16. ndiscommission.gov.au [ndiscommission.gov.au]
- 17. Fentanyl depression of respiration: Comparison with heroin and morphine - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Tolerance Development with Chronic Improgan Use: A Comparative Analysis of Related Analgesic Pathways
A deep dive into the potential for tolerance development with the chronic use of Improgan is hampered by a notable lack of direct experimental evidence. However, by examining related analgesic pathways, specifically the GABAergic and cannabinoid systems, we can draw valuable comparisons and frame key questions for future research. This guide provides a comparative analysis of tolerance development associated with chronic use of GABA-modulating agents and cannabinoid agonists, offering insights that may inform the preclinical and clinical investigation of this compound.
Comparative Analysis of Analgesic Tolerance
While direct data on this compound is unavailable, a comparison of tolerance development in systems it is thought to modulate—GABAergic and cannabinoid—reveals distinct profiles. Chronic administration of benzodiazepines, positive allosteric modulators of GABA-A receptors, is well-documented to lead to a rapid decline in their analgesic effects in rodent models. In contrast, while tolerance to the analgesic effects of cannabinoid agonists also occurs, the rate and extent can vary depending on the specific agonist, dosing regimen, and the pain model used.
| Drug Class | Example Compound | Animal Model | Pain Assay | Dosing Regimen | Result on Analgesic Effect | Reference |
| GABA-A Modulator | Diazepam | Rats | Various | Chronic (days to weeks) | Rapid development of tolerance to sedative and anticonvulsant effects; evidence for analgesic tolerance is also present, though less consistently studied than other effects.[1][2] | [1][2] |
| Cannabinoid Agonist | Δ⁹-THC | Mice | Tail-flick | 30 mg/kg once daily for 7 days | Significant reduction in antinociceptive effect, indicating tolerance development.[3][4][5] | [3][4][5] |
| Cannabinoid Agonist | CP55,940 | Mice | Tail-flick | 0.3 mg/kg once daily for 15 days | Slower development of tolerance to antinociceptive effects compared to Δ⁹-THC.[3][4] | [3][4] |
Experimental Protocols for Assessing Analgesic Tolerance
The following is a generalized protocol for evaluating the development of analgesic tolerance in rodent models. This protocol can be adapted to assess novel compounds like this compound and compare them against benchmarks such as GABAergic modulators and cannabinoid agonists.
Animals
-
Adult male or female Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Baseline Nociceptive Testing
-
Objective: To establish a baseline pain threshold for each animal before drug administration.
-
Methods:
-
Tail-flick Test: The latency to withdraw the tail from a radiant heat source is measured. A cut-off time (e.g., 10-12 seconds) is used to prevent tissue damage.
-
Hot Plate Test: The latency for the animal to lick its hind paw or jump when placed on a heated surface (e.g., 52-55°C) is recorded.
-
Von Frey Test: Calibrated monofilaments are applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold.
-
-
Procedure: Each animal is habituated to the testing apparatus for several days before baseline measurements are taken. Baseline latencies or thresholds are recorded for each animal over 2-3 consecutive days to ensure stability.
Chronic Drug Administration
-
Objective: To induce tolerance through repeated administration of the test compound.
-
Procedure:
-
Animals are divided into control (vehicle) and treatment groups.
-
The test compound (e.g., a GABA modulator, cannabinoid agonist, or this compound) is administered daily or twice daily for a predetermined period (e.g., 7-14 days). The route of administration (e.g., intraperitoneal, oral) and dose should be consistent.
-
Assessment of Tolerance
-
Objective: To measure the change in the analgesic effect of the test compound over the chronic treatment period.
-
Procedure:
-
On specified days during the chronic treatment period (e.g., days 1, 3, 7, 14), the analgesic effect of the drug is assessed using the same nociceptive tests as for baseline measurements.
-
Testing is typically performed at the time of peak drug effect after administration.
-
A significant decrease in the drug-induced analgesia (i.e., a reduction in withdrawal latency or threshold compared to the initial drug effect) is indicative of tolerance development.
-
Data Analysis
-
The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Data are analyzed using appropriate statistical methods, such as repeated measures ANOVA, to compare the analgesic effect over time between the treatment and control groups.
Signaling Pathways and Tolerance Mechanisms
The development of tolerance to GABA-A receptor modulators and cannabinoid agonists involves distinct cellular and molecular adaptations.
GABAergic Signaling
Positive allosteric modulators like benzodiazepines enhance the effect of GABA at the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of the neuron, which reduces its excitability. Chronic activation can lead to receptor desensitization, downregulation, and uncoupling of the allosteric binding site from the GABA binding site, all contributing to tolerance.
Caption: GABAergic signaling pathway at an inhibitory synapse.
Cannabinoid Signaling
Cannabinoid agonists, such as Δ⁹-THC, primarily act on CB1 receptors, which are G-protein coupled receptors. Activation of CB1 receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately reducing neurotransmitter release. Tolerance to cannabinoids is associated with desensitization and downregulation of CB1 receptors.[6][7][8][9][10]
Caption: Presynaptic cannabinoid signaling via the CB1 receptor.
Experimental Workflow for Tolerance Assessment
A typical workflow for a preclinical study investigating analgesic tolerance is outlined below.
Caption: Workflow for an analgesic tolerance study.
Conclusion
The absence of published data on the chronic use of this compound necessitates a cautious approach to predicting its tolerance profile. However, by understanding the mechanisms of tolerance associated with GABAergic and cannabinoid systems, researchers can design robust preclinical studies to investigate this critical aspect of this compound's pharmacology. The experimental protocols and signaling pathway information provided in this guide offer a framework for such investigations. Future studies should aim to directly compare the development of tolerance to this compound with that of established analgesics to fully characterize its therapeutic potential for chronic pain management.
References
- 1. Mechanisms Underlying Tolerance after Long-Term Benzodiazepine Use: A Future for Subtype-Selective GABAA Receptor Modulators? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolerance to the behavioral actions of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cannabinoid Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sex-specific mechanisms of tolerance for the cannabinoid agonists CP55,940 and delta-9-tetrahydrocannabinol (Δ9-THC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid Tolerance in S426A/S430A x β-Arrestin 2 Knockout Double-Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Clinical Comparison of Improgan and Gabapentin for Neuropathy: A Review of Preclinical and Clinical Data
A direct head-to-head comparison of Improgan and gabapentin in human clinical trials for the treatment of neuropathy is not currently possible as no such studies have been conducted. this compound, an experimental non-opioid analgesic, has shown efficacy in animal models of neuropathic pain, but has not yet progressed to human clinical trials for this indication.[1][2][3] In contrast, gabapentin is a well-established medication approved for the treatment of neuropathic pain in adults.[4][5][6] This guide provides a comprehensive overview of the available preclinical data for this compound and the extensive clinical data for gabapentin, alongside their respective mechanisms of action.
This compound: Preclinical Efficacy in a Neuropathic Pain Model
This compound has demonstrated significant anti-allodynic effects in a rat model of neuropathic pain induced by spinal nerve ligation (SNL).[1][2][3]
Experimental Protocol: Spinal Nerve Ligation (SNL) Model in Rats
The efficacy of this compound was assessed using the SNL model, a widely used preclinical model to induce neuropathic pain.
-
Animal Subjects: Adult male Sprague-Dawley rats.
-
Surgical Procedure: Under anesthesia, the left L5 and L6 spinal nerves are exposed and tightly ligated with silk suture. This procedure induces mechanical allodynia, a key symptom of neuropathic pain, in the ipsilateral hind paw.
-
Drug Administration: this compound was administered via intracerebroventricular (icv) or intracerebral (ic) microinjections into the rostral ventromedial medulla (RVM).[2]
-
Behavioral Testing: Mechanical allodynia was assessed by measuring the paw withdrawal threshold to von Frey filaments. A lower threshold indicates increased pain sensitivity.
Quantitative Data: this compound Efficacy in the SNL Model
The following table summarizes the key efficacy data for this compound in the SNL rat model.
| Administration Route | Dose Range | Key Findings | Duration of Action | Reference |
| Intracerebroventricular (icv) | 40 - 80 µg | Dose-dependent, complete, and reversible attenuation of mechanical allodynia. | Up to 1 hour | [2] |
| Intracerebral (ic) into RVM | 5 - 30 µg | Reversal of allodynia, identifying the RVM as a key site of action. | Up to 2 hours | [2] |
Gabapentin: Clinical Efficacy in Neuropathic Pain
Gabapentin is a first-line treatment for various neuropathic pain conditions, with its efficacy established in numerous randomized, placebo-controlled clinical trials.[6][7]
Experimental Protocols: Human Clinical Trials for Neuropathic Pain
The clinical efficacy of gabapentin has been evaluated in studies involving patients with different types of neuropathic pain, primarily painful diabetic neuropathy and postherpetic neuralgia.[6][8][9]
-
Study Design: Typically randomized, double-blind, placebo-controlled trials.[6][8]
-
Patient Population: Adults with a diagnosis of neuropathic pain, such as diabetic peripheral neuropathy or postherpetic neuralgia, with a baseline pain score of at least 4 on an 11-point Likert scale.[8]
-
Intervention: Gabapentin administered orally, with doses typically titrated up to a maximum of 1800 to 3600 mg/day.[6][10]
-
Primary Efficacy Measures: The primary outcome is often the change in the mean daily pain score from baseline.[8] Other measures include the proportion of patients with at least a 50% reduction in pain intensity and patient and clinician global impression of change.[7][9]
Quantitative Data: Gabapentin Efficacy in Human Neuropathic Pain
The following table summarizes the efficacy of gabapentin in clinical trials for neuropathic pain.
| Neuropathic Pain Condition | Gabapentin Daily Dose | Key Efficacy Outcomes | Reference |
| Painful Diabetic Neuropathy | 900 - 3600 mg | Statistically significant reduction in mean daily pain scores compared to placebo. | [6] |
| Postherpetic Neuralgia | 1800 - 3600 mg | Significantly more effective than placebo in achieving ≥50% pain reduction. The risk ratio for ≥50% pain reduction was 1.88 (95% CI: 1.35 to 2.61) favoring gabapentin. | [9] |
| Mixed Neuropathic Pain | Not specified | No significant difference from placebo for at least 50% pain reduction. However, a significant improvement was noted in the patient's global impression of change. | [7] |
Mechanisms of Action
The mechanisms by which this compound and gabapentin alleviate neuropathic pain differ significantly.
This compound Signaling Pathway
This compound, a non-opioid analgesic, is thought to exert its effects by acting on the central nervous system's descending pain modulatory pathways.[1][2] Its primary site of action appears to be the rostral ventromedial medulla (RVM), a critical brainstem area involved in pain modulation.[2] this compound's administration into the RVM leads to the suppression of "ON-cells," which are pronociceptive, and the activation of "OFF-cells," which are antinociceptive.[1] This shift in the balance of RVM neuronal activity is believed to underlie its analgesic and anti-allodynic effects.
Gabapentin Signaling Pathway
Gabapentin's mechanism of action in neuropathic pain is primarily through its interaction with the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4][11] This binding inhibits the trafficking of these channels to the presynaptic terminal, which in turn reduces the influx of calcium.[4] The decreased calcium influx leads to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[11] This dampening of neuronal excitability is thought to be the primary way gabapentin alleviates neuropathic pain.[11] Although structurally similar to GABA, gabapentin does not act on GABA receptors.[5][12]
Conclusion
While a direct comparative analysis of this compound and gabapentin for neuropathy is not feasible due to the differing stages of their development, the available data provide valuable insights for researchers and drug development professionals. This compound shows promise as a potential non-opioid analgesic for neuropathic pain based on robust preclinical data, warranting further investigation in human trials. Gabapentin remains a cornerstone in the management of neuropathic pain, with its efficacy and safety profile well-documented in numerous clinical studies. Future research, including potential head-to-head trials, will be necessary to delineate the comparative effectiveness and therapeutic niches of these and other emerging analgesics.
References
- 1. Efficacy of this compound, a Non-Opioid Analgesic, in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound, a non-opioid analgesic, in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gabapentin - Wikipedia [en.wikipedia.org]
- 6. Gabapentin dosing for neuropathic pain: evidence from randomized, placebo-controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gabapentin for Adults with Neuropathic Pain: A Review of the Clinical Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. SUMMARY OF EVIDENCE - Gabapentin for Adults with Neuropathic Pain: A Review of the Clinical Efficacy and Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
The Therapeutic Window of Improgan: A Comparative Analysis with Standard Analgesics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Improgan is an experimental, non-opioid analgesic agent that has demonstrated significant antinociceptive effects in preclinical models of acute and neuropathic pain.[1][2] Its novel mechanism of action, which does not involve opioid, cannabinoid, or other common analgesic receptors, presents a promising avenue for the development of new pain therapies with potentially fewer side effects than existing medications.[1][3] This guide provides a comparative assessment of the therapeutic window of this compound versus other widely used analgesics, supported by available experimental data.
A key concept in pharmacology is the therapeutic window, which represents the range of doses at which a drug is effective without causing significant toxicity.[4] A wider therapeutic window generally indicates a safer drug. This analysis aims to provide a clear, data-driven comparison to aid researchers and drug development professionals in evaluating the potential of this compound and similar novel compounds.
Mechanism of Action: this compound vs. Other Analgesics
This compound's analgesic effect is mediated through a distinct signaling pathway primarily within the central nervous system. It acts in the brain stem, specifically the rostral ventromedial medulla (RVM), to enhance descending inhibitory pain pathways.[1] This is achieved through the inhibition of supraspinal GABAergic transmission and the activation of supraspinal cannabinoid and epoxygenase systems, as well as spinal noradrenergic pathways.[1] Notably, this compound does not bind to opioid, histamine, 5-HT3, or cholinergic receptors.[3][5]
In contrast, other major classes of analgesics operate through different mechanisms:
-
Opioids (e.g., Morphine): Act as agonists at opioid receptors (mu, delta, and kappa) in the central and peripheral nervous systems, leading to the inhibition of ascending pain pathways.
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Ibuprofen): Inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandins, which are key mediators of pain and inflammation.
-
Acetaminophen: Its exact mechanism is not fully understood but is thought to involve the inhibition of COX enzymes, primarily within the central nervous system, and modulation of the endocannabinoid system.
Signaling Pathway of this compound
Comparative Analysis of Therapeutic Windows
The following tables summarize the available quantitative data for the therapeutic windows of this compound and selected comparator analgesics. It is important to note that comprehensive toxicology studies, including the determination of an LD50 (the dose that is lethal to 50% of a population), for this compound are not publicly available. The data for this compound is based on effective doses observed in preclinical studies and the reported absence of adverse effects at these doses.
Table 1: Therapeutic Window Comparison in Preclinical Models (Rodents)
| Analgesic | Effective Dose (Route) | Observed Adverse Effects at Effective Dose | Highest Reported Non-Toxic Dose / Notes |
| This compound | 40-80 µg (intracerebroventricular, icv) in rats | No noticeable behavioral or motor side effects.[2] Does not produce locomotor inhibition.[6] | Hypothermia has been observed at doses of 60-140 µg (icv).[6] Comprehensive toxicology data is not available. |
| Morphine | 5-10 mg/kg (subcutaneous, s.c.) | Sedation, respiratory depression, constipation, development of tolerance and dependence. | LD50 in rats is approximately 200-300 mg/kg (s.c.). |
| Ibuprofen | 10-30 mg/kg (oral, p.o.) | Gastrointestinal irritation, risk of renal toxicity at higher doses. | LD50 in rats is approximately 636 mg/kg (p.o.). |
| Acetaminophen | 100-200 mg/kg (oral, p.o.) | Low incidence of side effects at therapeutic doses. | Hepatotoxicity is a major concern at higher doses. The toxic dose in rodents varies, but is generally several times the therapeutic dose. |
Table 2: Therapeutic Window Comparison in Humans (where applicable)
| Analgesic | Typical Therapeutic Dose | Common Adverse Effects | Toxic Dose / Overdose Concerns |
| This compound | Not yet established for human use. | Not yet established for human use. | Not yet established for human use. |
| Morphine | 10-30 mg (oral), 2.5-10 mg (intravenous) every 4 hours | Drowsiness, constipation, nausea, respiratory depression, risk of addiction. | Overdose can lead to severe respiratory depression, coma, and death. The therapeutic index is considered narrow. |
| Ibuprofen | 200-800 mg every 6-8 hours | Stomach pain, heartburn, nausea, risk of gastrointestinal bleeding, kidney problems with long-term use. | The therapeutic window is considered wide.[1] Toxic effects are usually seen at doses significantly higher than the therapeutic range. |
| Acetaminophen | 325-1000 mg every 4-6 hours | Generally well-tolerated at therapeutic doses. | A narrow therapeutic index. Acute overdose (>150 mg/kg or ~7.5-10 g in adults) can cause severe liver damage. |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of analgesic efficacy are provided below.
Thermal Nociception: Tail-Flick Test
The tail-flick test is a common method to assess the analgesic effects of drugs against thermal pain.
Workflow:
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are used. Animals are acclimatized to the testing environment and handling for several days before the experiment.
-
Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of radiant heat to the ventral surface of the tail.
-
Baseline Measurement: The rat is gently restrained, and its tail is positioned over the heat source. The latency to flick the tail away from the heat is automatically recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage. Several baseline measurements are taken and averaged.
-
Drug Administration: Animals are administered this compound (e.g., 40-80 µg, icv) or a comparator analgesic (e.g., morphine, 5 mg/kg, s.c.) or vehicle.
-
Post-Drug Measurement: Tail-flick latencies are measured at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Thermal Nociception: Hot Plate Test
The hot plate test is another method to evaluate the response to a thermal stimulus, involving a more complex behavioral response.
Protocol:
-
Animal Preparation: Similar to the tail-flick test, rodents are acclimatized to the testing room.
-
Apparatus: A hot plate apparatus with the surface temperature maintained at a constant level (e.g., 55 ± 0.5°C) is used. A transparent cylinder is placed on the surface to confine the animal.
-
Baseline Measurement: The animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is employed.
-
Drug Administration: Test compounds are administered as described for the tail-flick test.
-
Post-Drug Measurement: The latency to respond is measured at set intervals after drug administration.
-
Data Analysis: Data is analyzed similarly to the tail-flick test, often presented as the mean latency to respond at each time point.
Mechanical Nociception: Von Frey Test
The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, often in models of neuropathic pain.
Protocol:
-
Animal Preparation: Rats with induced neuropathy (e.g., spinal nerve ligation) are placed in individual compartments on an elevated mesh floor and allowed to acclimate.
-
Apparatus: A set of calibrated von Frey filaments, which exert a specific force when bent, are used.
-
Baseline Measurement: Filaments of increasing stiffness are applied to the plantar surface of the hind paw. The threshold is determined as the filament that elicits a withdrawal response. The "up-down" method is often used to determine the 50% withdrawal threshold.
-
Drug Administration: this compound or other analgesics are administered.
-
Post-Drug Measurement: The withdrawal threshold is reassessed at various times after drug administration.
-
Data Analysis: The 50% withdrawal threshold in grams is calculated for each animal at each time point. An increase in the withdrawal threshold indicates an anti-allodynic effect.
Logical Relationship for Assessing Therapeutic Window
Conclusion
The available preclinical data suggests that this compound possesses a potentially wide therapeutic window for its analgesic effects. At doses that produce significant and complete reversal of neuropathic pain in rodent models, no noticeable behavioral or motor side effects have been reported.[2] This profile, particularly the lack of locomotor impairment, distinguishes it from cannabinoid agonists which share some mechanistic similarities.[6]
However, a comprehensive assessment of this compound's therapeutic window is currently limited by the lack of publicly available, formal toxicology and safety pharmacology studies. The observation of drug-induced hypothermia indicates that this compound is not devoid of systemic effects at higher doses.[6]
In comparison, traditional analgesics such as morphine have a well-documented narrow therapeutic window, with a significant risk of severe adverse effects, including respiratory depression, at doses close to the therapeutic range. While NSAIDs and acetaminophen have wider therapeutic windows for their analgesic effects, they are associated with risks of gastrointestinal and renal toxicity (NSAIDs) or hepatotoxicity (acetaminophen) at supratherapeutic doses.
Further investigation into the dose-dependent side effects and a formal determination of the maximum tolerated dose and LD50 of this compound are necessary to fully delineate its therapeutic window. Should further studies confirm a wide therapeutic window, this compound and similar compounds could represent a significant advancement in pain management, offering a safer alternative to currently available analgesics.
References
- 1. Efficacy of this compound, a Non-Opioid Analgesic, in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound, a non-opioid analgesic, in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological Basis for Inhibition of Morphine and this compound Antinociception by CC12, a P450 Epoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Different effects of morphine and oxycodone in experimentally evoked hyperalgesia: a human translational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced hypothermia: a role for cannabinoid receptors in this compound-induced changes in nociceptive threshold and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Improgan: A Non-Opioid Analgesic with a Promising Preclinical Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Improgan, an experimental non-opioid analgesic, and traditional opioids. The available data, derived exclusively from preclinical rodent models, suggests that this compound may offer a significantly improved safety profile over opioids, particularly concerning respiratory depression and tolerance. This document summarizes the current evidence, details experimental methodologies, and visualizes key pathways to inform further research and development.
Superior Safety Profile of this compound: Preclinical Evidence
This compound, a cimetidine analog, has demonstrated potent analgesic effects in various rodent models of acute and neuropathic pain.[1][2] Unlike opioids, this compound's mechanism of action does not involve the activation of opioid receptors.[3] Studies in opioid receptor-knockout mice have shown that this compound retains its full analgesic efficacy, definitively confirming its non-opioid mechanism.[3] This fundamental difference in mechanism likely underlies the observed safety advantages in preclinical studies.
Key Safety and Efficacy Findings: this compound vs. Opioids (Preclinical Data)
| Feature | This compound | Opioids (e.g., Morphine) | Supporting Evidence |
| Analgesic Efficacy | Effective in acute thermal and mechanical pain models, as well as neuropathic pain models in rodents.[1][2] | Gold standard for severe pain relief, effective in a wide range of pain models. | [1][4] |
| Respiratory Depression | Lacks respiratory depressant side effects in preclinical models.[5] | A primary and often fatal side effect, leading to a high risk of overdose.[6][7] | [5] |
| Tolerance | Does not appear to produce tolerance in preclinical studies.[5] | Rapid development of tolerance is a hallmark, requiring dose escalation and increasing side effect risk. | [5] |
| Motor Impairment | No noticeable behavioral or motor side effects at effective analgesic doses.[1][2] | Can cause sedation, dizziness, and impaired motor coordination.[6] | [1][2] |
| Locomotor Stimulation | Lacks locomotor stimulant effects seen with morphine.[5] | Can cause paradoxical locomotor stimulation at certain doses. | [5] |
| Gastrointestinal Effects | Not reported as a significant side effect in preclinical studies. | Constipation is a very common and often debilitating side effect.[6][7] | N/A |
Mechanism of Action: A Divergence from the Opioid Pathway
This compound's analgesic properties stem from its action on the central nervous system, specifically within the brainstem. It activates descending analgesic pathways, which in turn inhibit pain signals at the spinal cord level.[1] This is achieved, in part, by inhibiting GABAergic transmission within the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM).[1][4] While the precise molecular target of this compound remains unidentified, its downstream effects involve cannabinoid-like and spinal noradrenergic mechanisms.[1] It is crucial to note that this compound does not bind to known cannabinoid receptors.[5]
Opioids, conversely, exert their analgesic effects primarily through the activation of mu-opioid receptors, which are widely distributed throughout the central and peripheral nervous systems. This widespread receptor activation is also responsible for their significant side effect profile.
Visualizing the Signaling Pathways
Caption: Proposed signaling pathway for this compound's analgesic effect.
Caption: Simplified signaling pathway for opioid-induced analgesia and side effects.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound.
Assessment of Analgesia in Rodent Models
-
Objective: To determine the antinociceptive effects of this compound.
-
Methodology:
-
Animals: Male Sprague-Dawley rats or various strains of mice (including opioid receptor knockout mice) are typically used.[3][4]
-
Drug Administration: this compound is administered intracerebroventricularly (icv) to bypass the blood-brain barrier and directly assess its central effects.[1][4]
-
Nociceptive Testing:
-
Thermal Nociception (Tail-Flick and Hot-Plate Tests): The latency to withdraw the tail from a radiant heat source or to lick a paw on a heated surface is measured. An increase in latency indicates an analgesic effect.[4]
-
Mechanical Nociception (von Frey Test): Calibrated filaments are applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold. An increase in the threshold indicates an anti-allodynic or anti-hyperalgesic effect, particularly relevant in neuropathic pain models.[1]
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated. Dose-response curves are generated to determine the potency of the drug.
-
Evaluation of Motor Side Effects
-
Objective: To assess whether effective analgesic doses of this compound cause motor impairment.
-
Methodology:
-
Animals and Drug Administration: As described in the analgesia assessment.
-
Motor Function Tests:
-
Rotarod Test: Animals are placed on a rotating rod, and the time until they fall off is measured. A decrease in latency indicates motor impairment.
-
Open Field Test: Spontaneous locomotor activity is monitored in an open arena. A decrease in distance traveled or rearing frequency can indicate sedation or motor deficits.
-
-
Data Analysis: Performance on the motor tasks is compared between this compound-treated and vehicle-treated control groups.
-
Experimental Workflow for Preclinical Safety and Efficacy Testing
Caption: A typical experimental workflow for comparing the preclinical profiles of analgesics.
Future Directions and Clinical Relevance
The preclinical data on this compound are compelling, suggesting a novel analgesic with a potentially wide therapeutic window and a significantly improved safety profile compared to opioids. The absence of respiratory depression and tolerance in animal models addresses two of the most significant liabilities of opioid therapy.
However, it is imperative to underscore that all current evidence is derived from animal studies. The translation of these findings to human subjects is not guaranteed. Future research should focus on:
-
Identifying the molecular target of this compound.
-
Conducting comprehensive preclinical toxicology and pharmacokinetic studies.
-
Designing and executing well-controlled clinical trials to evaluate the safety, tolerability, and efficacy of this compound in humans.
The development of non-opioid analgesics with novel mechanisms of action, such as this compound, represents a critical endeavor in the quest for safer and more effective pain management. The preclinical evidence presented here provides a strong rationale for the continued investigation of this promising compound.
References
- 1. Efficacy of this compound, a Non-Opioid Analgesic, in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound, a non-opioid analgesic, in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a cimetidine analog, induces morphine-like antinociception in opioid receptor-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significance of GABAergic systems in the action of this compound, a non-opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. connectedhealthcities.github.io [connectedhealthcities.github.io]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Improgan: A Guide for Laboratory Professionals
Absence of specific manufacturer's disposal instructions for Improgan necessitates a cautious and compliant approach to its waste management. In the absence of a dedicated Safety Data Sheet (SDS), researchers, scientists, and drug development professionals should adhere to established best practices for the disposal of research-grade chemicals and pharmaceuticals. This guide provides a procedural framework to ensure safety and regulatory compliance.
When handling a compound like this compound, a non-opioid analgesic primarily used in research settings, it is crucial to treat it as a potentially hazardous chemical. The following procedures are based on general principles of laboratory safety and hazardous waste management.
Quantitative Data on Waste Management
Due to the lack of specific data for this compound, quantitative information is not available. However, for general laboratory chemical waste, the following categorization by quantity is often used for regulatory purposes:
| Generator Status | Monthly Hazardous Waste Generation |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,205 lbs) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,205 lbs) |
Note: These quantities determine the specific regulations a facility must follow regarding waste accumulation, storage, and reporting.
Experimental Protocols: A Step-by-Step Disposal Procedure for this compound
The following protocol is a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Waste Identification and Segregation:
-
Treat as Hazardous Chemical Waste: In the absence of specific data, all waste contaminated with this compound (e.g., unused solutions, contaminated labware, personal protective equipment) should be considered hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Keep it separate from non-hazardous and biohazardous waste.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. If creating aerosols or handling powders, a fume hood should be used. |
3. Containment and Labeling:
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical.
-
Label Containers Clearly: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date accumulation started and the specific contents (e.g., "Aqueous solution of this compound," "this compound-contaminated sharps").
4. Storage:
-
Store in a Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure Secondary Containment: Place the waste container in a secondary container to prevent spills.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.
5. Disposal:
-
Contact EHS for Pickup: Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for a hazardous waste pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its contaminated waste be disposed of down the drain.
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and local regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
Personal Protective Equipment and Safe Handling of Improgan
Disclaimer: The following guidance is based on established best practices for handling hazardous chemicals in a laboratory setting. As "Improgan" is not a publicly documented substance, these recommendations should be adapted once a comprehensive Safety Data Sheet (SDS) is available. Always prioritize the specific guidance provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department.
Essential Safety and Logistical Information
Safe handling of any potent chemical compound is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a foundational framework for the operational and disposal plans for a substance like this compound, assuming it possesses hazardous properties.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure.[1][2][3] The level of protection required depends on the specific hazards associated with the substance, including its toxicity, reactivity, and physical form.[4] Below is a summary of recommended PPE for handling a potent, powdered chemical agent.
| PPE Component | Specification/Type | Rationale |
| Gloves | Nitrile, double-gloved | Provides a primary barrier against skin contact. Double-gloving is recommended for handling highly potent compounds. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from splashes, and airborne particles.[2] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Essential for preventing inhalation of fine powders or aerosols.[3] The specific cartridge type should be selected based on the chemical properties of this compound. |
| Lab Coat | Disposable, cuffed sleeves | Prevents contamination of personal clothing and skin. Cuffed sleeves provide a better seal with gloves. |
| Shoe Covers | Disposable, non-slip | Prevents the tracking of chemical contamination outside of the designated work area. |
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[5][6][7][8] All waste generated from handling this compound must be treated as hazardous waste.
| Waste Stream | Container Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weigh paper, pipette tips) | Lined, sealed hazardous waste container | Collect all solid waste in a designated, clearly labeled container. Do not mix with non-hazardous waste. |
| Liquid Waste (e.g., solutions containing this compound) | Labeled, sealed waste bottle | Collect all liquid waste in a compatible, sealed container. Segregate aqueous, halogenated, and non-halogenated waste streams.[7] |
| Sharps (e.g., contaminated needles, scalpels) | Puncture-proof sharps container | Immediately place all contaminated sharps in a designated sharps container to prevent accidental punctures. |
Experimental Protocol: Weighing and Solubilizing this compound
This protocol outlines a step-by-step procedure for safely weighing and preparing a stock solution of a potent powdered compound like this compound.
-
Preparation of the Work Area:
-
Ensure the designated workspace (e.g., a chemical fume hood or a ventilated balance enclosure) is clean and free of clutter.
-
Verify that the ventilation system is functioning correctly.
-
Gather all necessary materials: this compound, appropriate solvent, weighing paper, spatulas, vials, and pipettes.
-
Prepare a hazardous waste container for immediate disposal of contaminated materials.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as specified in the table above, ensuring a proper fit.[2]
-
-
Weighing the Compound:
-
Tare the analytical balance with a piece of weighing paper inside.
-
Carefully dispense a small amount of this compound onto the weighing paper using a clean spatula. Avoid creating airborne dust.
-
Record the exact weight of the compound.
-
-
Transfer and Solubilization:
-
Carefully transfer the weighed this compound into a pre-labeled vial.
-
Using a calibrated pipette, add the appropriate volume of solvent to the vial to achieve the desired concentration.
-
Securely cap the vial and mix gently until the compound is fully dissolved. Vortex if necessary.
-
-
Decontamination and Waste Disposal:
-
Dispose of all contaminated materials (weighing paper, pipette tips, gloves) in the designated hazardous waste container.
-
Wipe down the work surface and any equipment used with an appropriate decontaminating solution.
-
Remove PPE in the correct order to avoid self-contamination.
-
-
Documentation:
-
Record the details of the stock solution preparation, including the compound name, lot number, concentration, date, and your name, in the laboratory notebook.
-
This compound Handling and Disposal Workflow
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.
References
- 1. blog-qhse.com [blog-qhse.com]
- 2. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Improper Disposal of Hazardous Substances and Resulting Injuries --- Selected States, January 2001--March 2005 [cdc.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
